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Core Science & Biosynthesis

Foundational

BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). It details the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). It details the compound's mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to characterize its effects. This document is intended to serve as a valuable resource for researchers investigating AMPK signaling and for professionals involved in the development of novel therapeutics targeting this critical cellular energy sensor.

Core Mechanism of Action

BAY-3827 is a powerful tool for delineating the functions of AMPK due to its high potency and selectivity.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AMPK in the ATP-binding pocket.[1][2] Structural studies have revealed a unique inhibitory mechanism. The co-crystal structure of the AMPK kinase domain in complex with BAY-3827, resolved at 2.5 Å, shows the inhibitor inducing an αC helix-out conformation.[1][3][4][5][6] A distinctive feature of this bound state is the formation of a disulfide bridge between Cys106 of the αD helix and Cys174 in the activation loop.[1][3][4][5][6] This bridge stabilizes the activation loop in an inactive conformation, leading to the repositioning of the DFG (Asp-Phe-Gly) motif's Phe158.[1][3][4][5] This conformational change displaces His137 and disrupts the regulatory spine of the kinase, ultimately promoting an inactive state.[1][3][4][5]

Quantitative Data

The following tables summarize the key quantitative data for BAY-3827, including its inhibitory potency against AMPK and other kinases, as well as its effects in cellular proliferation assays.

Table 1: In Vitro Kinase Inhibition Profile of BAY-3827

Target KinaseIC50 (nM)ATP ConcentrationNotes
AMPK1.410 µM
AMPK152 mM
AMPK (rat liver)17200 µMMixture of α1 and α2 isoforms.[7]
AMPK α1β1γ1 (human)25200 µMBacterially expressed.[7]
AMPK α2β2γ1 (human)70200 µMBacterially expressed.[7]
AMPK α2 kinase domain (human)89200 µM
RSK1910 µM[8]
RSK25210 µM[8]
RSK33610 µM[8]
RSK42410 µM[8]
Aurora A132410 µM[8]
FLT312410 µM[8]
c-Met78810 µM[8]

Table 2: Cellular Proliferation Inhibition (IC50) of BAY-3827 in Prostate Cancer Cell Lines

Cell LineAndrogen DependenceIC50 (µM)
LNCaPDependent0.28[8]
VCaPDependent1.71[8]
22Rv1Dependent5.55[8]
C4-2BIndependent>10[8]
PC3Independent>10[8]
DU145Independent>10[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inhibitory pathway of BAY-3827 and a typical experimental workflow for its characterization.

BAY3827_AMPK_Inhibition_Pathway cluster_inhibition BAY-3827 Inhibition Mechanism cluster_downstream Downstream Effects BAY3827 BAY-3827 AMPK_KD AMPK Kinase Domain (ATP-binding pocket) BAY3827->AMPK_KD Binds to aC_out αC helix-out conformation AMPK_KD->aC_out Induces disulfide_bridge Disulfide Bridge (Cys106-Cys174) aC_out->disulfide_bridge Promotes activation_loop_stabilization Activation Loop Stabilization disulfide_bridge->activation_loop_stabilization DFG_reposition DFG Motif Repositioning activation_loop_stabilization->DFG_reposition regulatory_spine_disruption Regulatory Spine Disruption DFG_reposition->regulatory_spine_disruption AMPK_inactive Inactive AMPK regulatory_spine_disruption->AMPK_inactive ACC1_phos ACC1 Phosphorylation AMPK_inactive->ACC1_phos Blocks Lipogenesis Lipogenesis ACC1_phos->Lipogenesis Inhibits

Caption: Mechanism of BAY-3827 induced AMPK inhibition and downstream effects.

Experimental_Workflow_Lipogenesis_Assay start Start: Isolate Primary Hepatocytes treat_cells Treat cells with BAY-3827 (e.g., 2.5-5 µM) +/- AMPK activator (MK-8722) start->treat_cells incubation Incubate for specified time treat_cells->incubation add_radiolabel Add [1-14C]-Acetate incubation->add_radiolabel incubate_radiolabel Incubate for 2 hours add_radiolabel->incubate_radiolabel lyse_cells Lyse cells and extract lipids incubate_radiolabel->lyse_cells quantify Quantify radiolabel incorporation (Scintillation counting) lyse_cells->quantify analyze Analyze data and determine inhibition of lipogenesis quantify->analyze

Caption: Workflow for assessing BAY-3827's effect on lipogenesis in primary hepatocytes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Activity Assay
  • Objective: To determine the IC50 values of BAY-3827 against a panel of kinases.

  • Methodology: Kinase activity is typically measured using a radiometric assay (e.g., using [γ-33P]ATP) or a fluorescence-based assay.

    • Recombinant human kinases are incubated with a specific substrate peptide, ATP (at varying concentrations, e.g., 10 µM and 2 mM), and a range of BAY-3827 concentrations.[9]

    • The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. A selectivity screen against a broad panel of kinases (e.g., 140 or more) is performed to assess off-target effects.[5]

Cellular Assay for AMPK Target Phosphorylation (Immunoblotting)
  • Objective: To assess the effect of BAY-3827 on the phosphorylation of downstream AMPK targets in a cellular context.

  • Methodology:

    • Cells (e.g., primary mouse hepatocytes or U2OS cells) are cultured to a suitable confluency.[5][10]

    • Cells are treated with a dose-range of BAY-3827 for a specified duration (e.g., 30 minutes).[10] In some experiments, cells are co-treated with an AMPK activator like MK-8722 to assess the inhibitory effect under conditions of AMPK activation.[5][6]

    • Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined (e.g., using a BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of AMPK targets (e.g., phospho-ACC1 Ser79, phospho-Raptor Ser792) and total protein antibodies for loading controls.[5][10]

    • The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified by densitometry.[10]

Lipogenesis Assay in Primary Hepatocytes
  • Objective: To measure the functional consequence of AMPK inhibition by BAY-3827 on fatty acid synthesis.

  • Methodology:

    • Primary hepatocytes are isolated from mice.

    • Cells are treated with BAY-3827 at various concentrations, often in the presence or absence of an AMPK activator (e.g., MK-8722).[6]

    • A radiolabeled precursor for lipogenesis, such as [1-14C]-acetate, is added to the culture medium.[6]

    • After an incubation period (e.g., 2 hours), the cells are washed and lysed.

    • Total lipids are extracted from the cell lysates using a solvent mixture (e.g., chloroform:methanol).

    • The amount of incorporated radioactivity into the lipid fraction is quantified using a scintillation counter.

    • The results are normalized to the total protein content of the cell lysate. A decrease in radiolabel incorporation indicates inhibition of lipogenesis.[6]

Conclusion

BAY-3827 is a highly potent and selective AMPK inhibitor with a well-characterized mechanism of action.[2] Its ability to effectively block AMPK signaling in both biochemical and cellular assays makes it an invaluable tool for studying the diverse roles of AMPK in physiology and disease. While it exhibits some off-target effects, notably on RSK isoforms, its superior potency and selectivity compared to older inhibitors like Compound C make it the preferred choice for many applications.[5][7] The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize BAY-3827 in their investigations of AMPK biology.

References

Exploratory

BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction 5'-AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in various therape...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in various therapeutic areas, including metabolic diseases and oncology. The discovery of potent and selective inhibitors is essential for elucidating the multifaceted roles of AMPK in health and disease. BAY-3827 emerged from a high-throughput screening campaign as a highly potent and selective inhibitor of AMPK.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical characterization of BAY-3827, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Development

BAY-3827 was identified through a high-throughput screening effort followed by extensive chemical optimization.[1] The initial lead structure was refined to enhance potency and selectivity, leading to the identification of BAY-3827 as a tool compound for further investigation.

Mechanism of Action

BAY-3827 is a potent, ATP-competitive inhibitor of AMPK.[2] Structural studies have revealed its unique mechanism of action. A 2.5 Å co-crystal structure of BAY-3827 in complex with the AMPK kinase domain demonstrated that the inhibitor binds to the ATP-binding pocket, inducing an αC helix-out conformation.[3][4] A distinctive feature of this interaction is the formation of a disulfide bridge between Cys106 on the αD helix and Cys174 in the activation loop.[3][4] This covalent bond stabilizes the activation loop in an inactive conformation, preventing the kinase from adopting its active state.[3][4] This structural arrangement provides a clear basis for the potent inhibitory activity of BAY-3827.

Below is a diagram illustrating the proposed inhibitory mechanism of BAY-3827 on the AMPK signaling pathway.

cluster_inhibition BAY-3827 Inhibition cluster_downstream Downstream Effects BAY-3827 BAY-3827 AMPK_active Active AMPK BAY-3827->AMPK_active Binds to ATP Pocket AMPK_inactive Inactive AMPK pACC1 pACC1 (Inactive) AMPK_active->AMPK_inactive Induces Inactive State Phosphorylated_Substrate Phosphorylated Substrate AMPK_active->Phosphorylated_Substrate Phosphorylates AMPK_active->pACC1 Phosphorylates ATP ATP ATP->AMPK_active Competes with Substrate Substrate Substrate->Phosphorylated_Substrate ACC1 ACC1 ACC1->pACC1 Lipogenesis Lipogenesis pACC1->Lipogenesis Inhibits cluster_workflow Radiometric Kinase Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, Substrate, [γ-33P]ATP) Start->Prepare_Reaction Add_AMPK Add AMPK Enzyme Prepare_Reaction->Add_AMPK Add_BAY3827 Add BAY-3827 (or vehicle) Add_AMPK->Add_BAY3827 Incubate Incubate at 30°C Add_BAY3827->Incubate Stop_Reaction Stop Reaction (e.g., with acid) Incubate->Stop_Reaction Filter_Binding Spot onto Filter Paper Stop_Reaction->Filter_Binding Wash Wash to Remove Unincorporated ATP Filter_Binding->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation Analyze Analyze Data (Calculate % Inhibition) Scintillation->Analyze End End Analyze->End cluster_workflow CETSA Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treat_Cells Treat Cells with BAY-3827 (or vehicle) Cell_Culture->Treat_Cells Heat_Shock Apply Heat Shock (Temperature Gradient) Treat_Cells->Heat_Shock Cell_Lysis Lyse Cells Heat_Shock->Cell_Lysis Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot (Detect Soluble AMPK) Collect_Supernatant->Western_Blot Analyze Analyze Data (Plot Thermal Stability Curve) Western_Blot->Analyze End End Analyze->End cluster_workflow RNA-Seq Workflow Start Start Cell_Treatment Treat Hepatocytes with BAY-3827 and/or MK-8722 Start->Cell_Treatment RNA_Extraction Extract Total RNA Cell_Treatment->RNA_Extraction Library_Prep Prepare cDNA Libraries RNA_Extraction->Library_Prep Sequencing Sequence Libraries (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Gene Expression Sequencing->Data_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis End End Pathway_Analysis->End

References

Foundational

BAY-3827: An In-depth Technical Guide to its Interaction with the Target Protein AMPK

This technical guide provides a comprehensive overview of the binding of the potent and selective inhibitor, BAY-3827, to its target protein, AMP-activated protein kinase (AMPK). This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the binding of the potent and selective inhibitor, BAY-3827, to its target protein, AMP-activated protein kinase (AMPK). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of this compound.

Core Target and Mechanism of Action

The primary molecular target of BAY-3827 is the kinase domain of AMP-activated protein kinase (AMPK) .[1] BAY-3827 is a highly potent and selective ATP-competitive inhibitor of AMPK.

The binding of BAY-3827 to the ATP-binding pocket of the AMPK kinase domain induces a distinct inactive conformation.[1] A key feature of this inhibition is the formation of a disulfide bridge between Cys106 on the αD helix and Cys174 within the activation loop.[1] This covalent bond stabilizes the activation loop in a conformation that disrupts the kinase's regulatory spine, rendering it inactive.[1] This inactive state is characterized by an "αC helix-out" conformation and a repositioning of the DFG (Asp-Phe-Gly) motif. Specifically, the phenylalanine residue (Phe158) of the DFG motif is shifted towards the C-terminal lobe.[1]

BAY-3827 Binding Site on AMPK

The co-crystal structure of the AMPKα2 kinase domain in complex with BAY-3827, resolved at 2.5 Å, reveals that the inhibitor occupies the conserved ATP-binding pocket located between the N- and C-terminal lobes of the kinase domain.[1]

Several residues within the activation loop engage in hydrophobic interactions with the pyridine ring of BAY-3827, contributing to its binding affinity. These residues include:

  • Asn144

  • Ala156

  • Asn162

  • Met164

  • Ser165

Notably, the binding of BAY-3827 does not extend past the gatekeeper residue, Met93.

Quantitative Data

The inhibitory potency and binding affinity of BAY-3827 for AMPK have been quantified through various assays.

ParameterValueConditionsReference
IC50 1.4 nMLow ATP concentration (10 µM)[1]
IC50 15 nMHigh ATP concentration (2 mM)[1]
IC50 (α1β1γ1) 31.2 nMHigh ATP concentration (200 µM)[1]
IC50 (α2β2γ1) 36.5 nMHigh ATP concentration (200 µM)[1]
IC50 (α2β1γ1) 57 nMHigh ATP concentration (200 µM)[1]
Kd 1.23 µMSpectral shift binding assay[1]

BAY-3827 also exhibits inhibitory activity against other kinases, although with lower potency compared to AMPK.

KinaseIC50ATP ConcentrationReference
RSK1 9 nM10 µM[2]
RSK2 52 nM10 µM[2]
RSK3 36 nM10 µM[2]
RSK4 24 nM10 µM[2]
FLT3 124 nM10 µM[2]
c-Met 788 nM10 µM[2]
Aurora A 1,324 nM10 µM[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiolabeled ATP)

This protocol describes a general method for determining the in vitro inhibitory activity of BAY-3827 against AMPK using a radiolabeled ATP assay.

Materials:

  • Active AMPK (e.g., human α2β1γ1 complex)

  • Kinase Dilution Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, 50 ng/µl BSA, 5% glycerol)

  • Peptide Substrate (e.g., SAMStide - HMRSAMSGLHLVKRR)

  • [γ-33P]ATP or [γ-32P]ATP

  • 10 mM ATP Stock Solution

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • BAY-3827 stock solution (in DMSO)

  • Phosphocellulose paper or membrane

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of BAY-3827 in the appropriate buffer.

  • In a microfuge tube on ice, prepare the kinase reaction mixture containing the diluted active AMPK, the peptide substrate, and the desired concentration of BAY-3827 or vehicle (DMSO).

  • Prepare the [γ-33P]ATP Assay Cocktail by mixing the 10 mM ATP stock, [γ-33P]ATP, and Kinase Assay Buffer to achieve the desired final ATP concentration (e.g., 10 µM for low ATP condition or 2 mM for high ATP condition).

  • Initiate the kinase reaction by adding the [γ-33P]ATP Assay Cocktail to the reaction mixture.

  • Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of BAY-3827 relative to the vehicle control and determine the IC50 value.

Co-crystallization of AMPK Kinase Domain with BAY-3827

The following is a generalized protocol for obtaining co-crystals of the AMPK kinase domain with BAY-3827, based on published methods for AMPK crystallization.[3] The specific conditions for the published 2.5 Å structure may vary.

Materials:

  • Purified, wild-type AMPKα2 kinase domain

  • BAY-3827

  • Crystallization buffer (e.g., containing PEG as a precipitant)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Cryoprotectant solution

Procedure:

  • Incubate the purified AMPKα2 kinase domain with a molar excess of BAY-3827 to ensure complex formation.

  • Set up crystallization trials by mixing the protein-inhibitor complex with the crystallization buffer in the wells of a crystallization plate. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

  • Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor the drops for crystal growth over several days to weeks.

  • Once crystals of suitable size are obtained, they are carefully harvested and cryo-cooled in liquid nitrogen after a brief soak in a cryoprotectant solution to prevent ice formation during X-ray diffraction data collection.

  • Collect X-ray diffraction data at a synchrotron source to determine the three-dimensional structure of the AMPK-BAY-3827 complex.

Visualizations

AMPK Signaling Pathway and Inhibition by BAY-3827

AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core AMPK Core cluster_downstream Downstream Effects AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (activates) CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates (activates) Ca Increased Ca2+ Ca->CaMKK2 activates ACC1 ACC1 AMPK->ACC1 phosphorylates (inhibits) Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism activates Lipogenesis Lipogenesis ACC1->Lipogenesis promotes BAY3827 BAY-3827 BAY3827->AMPK inhibits

Caption: AMPK signaling pathway and the inhibitory action of BAY-3827.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Active AMPK - Peptide Substrate - BAY-3827 dilutions - [γ-33P]ATP Cocktail start->prep_reagents setup_reaction Set up Kinase Reaction: Mix AMPK, substrate, and BAY-3827/vehicle prep_reagents->setup_reaction initiate_reaction Initiate Reaction: Add [γ-33P]ATP Cocktail setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction: Spot on phosphocellulose paper incubate->terminate_reaction wash Wash to remove unincorporated ATP terminate_reaction->wash quantify Quantify Radioactivity: Scintillation Counting wash->quantify analyze Analyze Data: Calculate % inhibition and IC50 quantify->analyze end End analyze->end

Caption: Workflow for determining the IC50 of BAY-3827 using a radiolabeled kinase assay.

Logical Relationship of BAY-3827's Mechanism of Action

Mechanism_of_Action BAY3827 BAY-3827 ATP_pocket Binds to ATP-binding pocket of AMPK kinase domain BAY3827->ATP_pocket disulfide_bridge Induces disulfide bridge formation (Cys106 - Cys174) ATP_pocket->disulfide_bridge stabilize_loop Stabilizes activation loop in an inactive conformation disulfide_bridge->stabilize_loop reposition_DFG Repositioning of DFG motif (Phe158 moves down) stabilize_loop->reposition_DFG disrupt_spine Disruption of the regulatory spine stabilize_loop->disrupt_spine inactive_state AMPK in Inactive State reposition_DFG->inactive_state disrupt_spine->inactive_state

Caption: The molecular mechanism of AMPK inhibition by BAY-3827.

References

Exploratory

BAY-3827: A Deep Dive into Its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals BAY-3827 has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its hi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BAY-3827 has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its high potency and improved selectivity over previous AMPK inhibitors like Compound C make it a valuable tool for delineating the cellular functions of AMPK. This technical guide provides a comprehensive overview of the kinase selectivity profile of BAY-3827, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and affected signaling pathways.

Quantitative Kinase Selectivity Data

The selectivity of BAY-3827 has been assessed through in vitro kinase activity assays against large panels of human protein kinases. The data reveals a high affinity for AMPK with some off-target activity, most notably against the 90-kDa ribosomal S6 kinase (RSK) family.

Table 1: Inhibitory Activity of BAY-3827 against a Panel of Kinases

Target KinaseIC50 (nM)ATP ConcentrationNotes
AMPK (α1β1γ1) 1.4[1][2][3][4]10 µMHigh potency at low ATP concentration.
AMPK (α1β1γ1) 15[1][2][3][4]2 mMPotency decreases at high ATP concentration.
AMPK (α2β2γ1) 36.5[2]200 µM
AMPK (α2β1γ1) 57[2]200 µM
RSK1 (RPS6KA1) ~80-85% inhibition at 0.1 µM[3]Not SpecifiedOne of the most significant off-targets.
RSK2 (RPS6KA2) 24[5]10 µM
RSK3 (RPS6KA3) 52[5]10 µM
RSK4 (RPS6KA6) 37[5]10 µM
MSK1 (RPS6KA5) 43[5]10 µM
PHK ~80-85% inhibition at 0.1 µM[3]Not Specified
FLT3 119[5]10 µM
MST3 94[5]10 µM
Aurora A 1324[4]10 µM
c-Met 788[4]10 µM

Note: The selectivity of BAY-3827 was evaluated in screens of 140 and 331 different kinases.[4][6][7] For the majority of the 331 kinases tested, BAY-3827 exhibited over 500-fold selectivity.[4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of BAY-3827's kinase selectivity.

In Vitro Kinase Activity Assays

The primary method for determining the kinase selectivity of BAY-3827 involves in vitro kinase activity assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

General Workflow:

  • Kinase and Substrate Preparation: Recombinant human kinases are purified. A specific peptide or protein substrate for each kinase is prepared.

  • Compound Dilution: BAY-3827 is serially diluted to a range of concentrations.

  • Reaction Mixture: The kinase, its specific substrate, ATP (often radiolabeled with ³²P or ³³P), and the appropriate buffer are combined in the wells of a microtiter plate.

  • Initiation of Reaction: The reaction is initiated by the addition of BAY-3827 at various concentrations.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of the radioisotope. Other detection methods include fluorescence polarization and antibody-based assays (e.g., ELISA).

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control (without inhibitor). IC50 values are then determined by fitting the data to a dose-response curve.

A key variable in these assays is the concentration of ATP. Assays are often performed at both low (e.g., 10 µM) and high (e.g., 2 mM, near physiological concentrations) ATP levels to assess the mechanism of inhibition (e.g., ATP-competitive).[1][2][3][4]

Signaling Pathways and Mechanisms of Action

BAY-3827 exerts its inhibitory effect on AMPK through a distinct molecular mechanism, which in turn influences downstream signaling pathways.

Mechanism of AMPK Inhibition by BAY-3827

BAY-3827 binds to the ATP-binding pocket of the AMPK kinase domain.[3][6][8] This binding event induces a conformational change, stabilizing the kinase in an inactive state. A key feature of this inhibition is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[2][9][10] This bridge repositions the DFG motif, disrupting the regulatory spine of the kinase and preventing catalysis.[2][9][10]

BAY3827_Mechanism cluster_AMPK AMPK Kinase Domain ATP_pocket ATP-binding Pocket Activation_Loop Activation Loop ATP_pocket->Activation_Loop Induces conformational change DFG_motif DFG Motif Activation_Loop->DFG_motif Stabilizes inactive state via disulfide bridge (Cys106-Cys174) Regulatory_Spine Regulatory Spine DFG_motif->Regulatory_Spine Disrupts Inactive_AMPK Inactive AMPK Regulatory_Spine->Inactive_AMPK Leads to BAY3827 BAY-3827 BAY3827->ATP_pocket Binds to

Mechanism of BAY-3827-mediated AMPK inhibition.

Downstream Effects of AMPK Inhibition

By inhibiting AMPK, BAY-3827 blocks the phosphorylation of its downstream targets. A primary example is the inhibition of Acetyl-CoA Carboxylase 1 (ACC1) phosphorylation.[2][9][10] This leads to a decrease in the inhibition of lipogenesis. In cellular models, treatment with BAY-3827 has been shown to block the effects of AMPK activators and downregulate a significant portion of AMPK-dependent genes.[8][9]

Downstream_Effects BAY3827 BAY-3827 AMPK AMPK BAY3827->AMPK Inhibits ACC1 ACC1 AMPK->ACC1 Phosphorylates and Inhibits Gene_Expression AMPK-dependent Gene Expression AMPK->Gene_Expression Regulates Lipogenesis Lipogenesis ACC1->Lipogenesis Inhibits

Simplified signaling pathway showing the effect of BAY-3827 on AMPK and downstream targets.

Experimental Workflow for Kinase Selectivity Profiling

The process of characterizing the selectivity profile of a kinase inhibitor like BAY-3827 involves a systematic workflow.

Experimental_Workflow start Start compound_prep Compound Preparation (BAY-3827 Serial Dilution) start->compound_prep kinase_panel Kinase Panel Screening (e.g., 140 kinases) compound_prep->kinase_panel in_vitro_assay In Vitro Kinase Assay kinase_panel->in_vitro_assay data_acquisition Data Acquisition (Quantify Phosphorylation) in_vitro_assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile end End selectivity_profile->end

Workflow for determining the kinase selectivity profile of BAY-3827.

References

Foundational

BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract BAY-3827 is a highly potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy h...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-3827 is a highly potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of BAY-3827, including its chemical structure, physicochemical properties, and detailed pharmacological characteristics. It delves into its mechanism of action, its effects on key signaling pathways, and its anti-proliferative activity in cancer models. Detailed protocols for key experimental assays are provided to facilitate further research and application of this valuable chemical probe.

Chemical Structure and Properties

BAY-3827, with the IUPAC name N-[5-(3,5-dicyano-1,4-dihydro-1,2,6-trimethyl-4-pyridinyl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-[5-(3,5-dicyano-1,4-dihydro-1,2,6-trimethyl-4-pyridinyl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide
CAS Number 2377576-35-5
Molecular Formula C₂₇H₂₅FN₆O
Molecular Weight 468.53 g/mol
SMILES N#CC1=C(N(C(C)=C(C#N)C1C2=CC3=C(NN=C3NC(C4=C(C=CC=C4)CC)=O)C(C)=C2F)C)C
InChI Key OZFFKOSQNBBYCA-UHFFFAOYSA-N
Appearance White to beige powder
Solubility DMSO: ≥ 2 mg/mL
Storage 2-8°C

Pharmacological Properties and Mechanism of Action

BAY-3827 is a potent and selective inhibitor of AMPK, a serine/threonine kinase that acts as a master sensor of cellular energy status.

Potency and Selectivity

BAY-3827 exhibits low nanomolar inhibitory activity against AMPK. Its potency is influenced by the concentration of ATP.[1][2][3] In cell-free assays, it has been shown to inhibit AMPK with an IC₅₀ of 1.4 nM at a low ATP concentration (10 µM) and 15 nM at a high ATP concentration (2 mM).[1][2][3] A selectivity screen against a large panel of kinases revealed that BAY-3827 is highly selective for AMPK, with over 500-fold selectivity for most of the 331 kinases tested.[1] However, it also shows inhibitory activity against Ribosomal S6 Kinase (RSK) family members, including RSK1, RSK2, and RSK3.[4]

TargetIC₅₀ (nM)ATP Concentration
AMPK 1.410 µM
AMPK 152 mM
RSK1 910 µM
RSK2 5210 µM
RSK3 2410 µM
MSK1 4310 µM
MST3 9410 µM
FLT3 --
Mechanism of Action

BAY-3827 acts as a direct inhibitor of the AMPK catalytic subunit. A co-crystal structure of the AMPK kinase domain with BAY-3827 revealed that the inhibitor binds to the ATP-binding pocket, inducing an inactive conformation of the kinase.[5][6][7] A notable feature of this binding is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[5][6][7] This bridge stabilizes the activation loop in a position that disrupts the regulatory spine of the kinase, leading to its inactivation.[5][6][7]

Signaling Pathways

BAY-3827, through its inhibition of AMPK, modulates several downstream signaling pathways, primarily those involved in metabolism and cell growth.

BAY3827_Signaling_Pathway BAY-3827 Signaling Pathway cluster_upstream Upstream cluster_downstream Downstream Effects BAY3827 BAY-3827 AMPK AMPK BAY3827->AMPK Inhibition ACC1 ACC1 (Acetyl-CoA Carboxylase 1) AMPK->ACC1 Phosphorylation (Inhibition) LIPE LIPE (Lipase E) AMPK->LIPE Expression PRKAR2B PRKAR2B AMPK->PRKAR2B Expression AKT3 AKT3 AMPK->AKT3 Expression CPT1 CPT1 (Carnitine Palmitoyltransferase 1) AMPK->CPT1 Expression Cell_Proliferation Cell Proliferation (Androgen-Dependent Prostate Cancer) AMPK->Cell_Proliferation Inhibition of Proliferation Lipogenesis Lipogenesis ACC1->Lipogenesis Lipid_Flux Lipid Flux CPT1->Lipid_Flux

Fig. 1: BAY-3827 inhibits AMPK, leading to downstream effects on lipid metabolism and cell proliferation.

As depicted in the signaling pathway diagram, inhibition of AMPK by BAY-3827 prevents the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis.[1][5] This leads to a reduction in lipogenesis.[5] Furthermore, BAY-3827 has been shown to down-regulate the expression of several genes involved in lipid metabolism, including Lipase E (LIPE), cAMP-dependent protein kinase type II-beta regulatory subunit (PRKAR2B), serine-threonine kinase AKT3, and carnitine palmitoyl-transferase 1 (CPT1).[4] This modulation of gene expression contributes to impaired lipid flux. A significant consequence of these effects is the strong anti-proliferative activity of BAY-3827 in androgen-dependent prostate cancer cell lines.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving BAY-3827.

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory activity of BAY-3827 against AMPK.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow start Start prep_reagents Prepare Assay Buffer, AMPK Enzyme, Substrate, [γ-³³P]ATP, and BAY-3827 dilutions start->prep_reagents add_components Add assay buffer, AMPK, substrate, and BAY-3827 to microplate wells prep_reagents->add_components initiate_reaction Initiate reaction by adding [γ-³³P]ATP solution add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction by adding phosphoric acid incubate->stop_reaction transfer_filter Transfer reaction mixture to a phosphocellulose filter plate stop_reaction->transfer_filter wash_plate Wash filter plate to remove unincorporated [γ-³³P]ATP transfer_filter->wash_plate measure_radioactivity Measure radioactivity using a scintillation counter wash_plate->measure_radioactivity analyze_data Calculate % inhibition and IC₅₀ values measure_radioactivity->analyze_data end End analyze_data->end

Fig. 2: Workflow for a radiometric in vitro kinase inhibition assay.

Materials:

  • Purified active AMPK enzyme

  • AMARA peptide substrate (AMARAASAAALARRR)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.02% Brij-35)

  • [γ-³³P]ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • BAY-3827 stock solution in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of BAY-3827 in assay buffer.

  • In a microplate, add the assay buffer, AMPK enzyme, and AMARA peptide substrate.

  • Add the diluted BAY-3827 or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or below the Kₘ for ATP for AMPK.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the incorporated ³³P on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each BAY-3827 concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol outlines the measurement of the anti-proliferative effects of BAY-3827 on androgen-dependent prostate cancer cell lines.

Materials:

  • LNCaP or VCaP human prostate cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BAY-3827 stock solution in DMSO

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed LNCaP or VCaP cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of BAY-3827 in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of BAY-3827 or DMSO (vehicle control).

  • Incubate the cells for 6 days.

  • On the day of measurement, allow the plate to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

De Novo Lipogenesis Assay in Primary Hepatocytes

This protocol describes the measurement of fatty acid synthesis in primary hepatocytes treated with BAY-3827.

Materials:

  • Primary mouse hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • BAY-3827 stock solution in DMSO

  • [¹⁴C]-Acetate

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Isolate primary hepatocytes from mice and seed them in collagen-coated plates.

  • Allow the cells to attach and then treat them with various concentrations of BAY-3827 or DMSO for a specified period.

  • Add [¹⁴C]-Acetate to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized lipids.

  • Wash the cells with PBS to remove unincorporated [¹⁴C]-Acetate.

  • Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

  • Measure the radioactivity of the lipid extract using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of each sample.

  • Calculate the rate of de novo lipogenesis and compare the effects of different BAY-3827 concentrations to the vehicle control.[4]

Western Blotting for ACC1 Phosphorylation

This protocol details the detection of changes in the phosphorylation status of ACC1 in response to BAY-3827 treatment.

Materials:

  • LNCaP or VCaP cells

  • BAY-3827 stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ACC1 (Ser79) and anti-total ACC1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture LNCaP or VCaP cells and treat them with BAY-3827 at various concentrations and for different durations.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-ACC1 (Ser79) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ACC1 to normalize for protein loading.

  • Quantify the band intensities to determine the relative change in ACC1 phosphorylation.

Conclusion

BAY-3827 is a powerful and selective research tool for investigating the physiological and pathological roles of AMPK. Its well-characterized mechanism of action and potent inhibitory activity make it an invaluable asset for studies in metabolism, oncology, and other fields where AMPK signaling is a key player. The detailed protocols provided herein should enable researchers to effectively utilize BAY-3827 in their experimental designs.

References

Exploratory

BAY-3827: An In-Depth Technical Guide to In Vitro Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vitro potency, efficacy, and mechanism of action of BAY-3827, a potent and selective inhibi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, efficacy, and mechanism of action of BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). The information is compiled from multiple peer-reviewed studies to serve as a valuable resource for researchers in oncology, metabolism, and drug discovery.

Core Quantitative Data

The in vitro potency of BAY-3827 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against AMPK and other kinases, as well as its effects in cellular models.

Table 1: In Vitro Biochemical Potency of BAY-3827 Against AMPK
TargetATP ConcentrationIC50 (nM)SpeciesAssay Conditions
AMPK10 µM (low)1.4Human (α2β1γ1 complex)Cell-free assay, with 2 µM AMP[1][2]
AMPK2 mM (high)15Human (α2β1γ1 complex)Cell-free assay, with 2 µM AMP[1][2][3][4]
AMPK200 µM17Rat (liver purified)Cell-free assay[5]
AMPK α1β1γ1200 µM25HumanBacterially expressed, Thr172 phosphorylated[5]
AMPK α2β2γ1200 µM70HumanBacterially expressed, Thr172 phosphorylated[5]
AMPK α2 Kinase Domain200 µM89HumanBacterially expressed, Thr172 phosphorylated[5]
Table 2: Off-Target Kinase Inhibition Profile of BAY-3827
Off-Target KinaseIC50 (nM)ATP ConcentrationNotes
RSK1 (RPS6KA1)9.11 µMEurofins assay[6]
RSK2 (RPS6KA2)241 µMEurofins assay[6][7]
RSK3 (RPS6KA3)521 µMEurofins assay[6][7]
RSK4 (RPS6KA6)36Not SpecifiedBayer in-house assay[3][6][7]
MSK1 (RPS6KA5)431 µMEurofins assay[6][7]
Flt312410 µM[3]
c-Met78810 µM[3]
Aurora A132410 µM[3]
MST3941 µMEurofins assay[6][7]
Table 3: Cellular Efficacy of BAY-3827
Cell LineAssayEndpointIC50 / Effective ConcentrationDuration
HepatocytesACC1 PhosphorylationInhibition of MK-8722-mediated phosphorylation2.5 - 5 µM (complete inhibition)Not Specified
HepatocytesLipogenesisRescue of MK-8722-mediated inhibitionDose-dependentNot Specified
LNCaP & VCaPACC1 Ser79 PhosphorylationStrong reductionNot Specified (tested 0-10 nM)Overnight
LNCaP & VCaPProliferationInhibitionStrong inhibitory effects at 0-10 nM6 days
IMR-32pACC HTRF AssayInhibition150 nMNot Specified
U2OSACC Phosphorylation (Ser80)Inhibition of MK-8722-induced phosphorylationDose-dependent30 min
MYC-dependent cancer cell lines (COLO 320DM, Ramos, etc.)ProliferationNo significant anti-proliferative activityNot SpecifiedNot Specified

Mechanism of Action

BAY-3827 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the AMPK kinase domain.[8] This binding induces an αC helix-out conformation, which is characteristic of an inactive kinase state.[8] A key feature of BAY-3827's inhibitory mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[8] This covalent bond stabilizes the activation loop, leading to a repositioning of the DFG motif's phenylalanine (Phe158) and disruption of the regulatory spine, ultimately locking the kinase in an inactive conformation.[8]

cluster_0 BAY-3827 Inhibition Mechanism BAY3827 BAY-3827 Binding Binding BAY3827->Binding ATPPocket AMPK ATP-Binding Pocket ATPPocket->Binding Conformation Induces αC Helix-Out Conformation Binding->Conformation Disulfide Forms Disulfide Bridge (Cys106-Cys174) Binding->Disulfide Stabilization Activation Loop Stabilization Disulfide->Stabilization DFG DFG Motif Phe158 Repositioning Stabilization->DFG Spine Regulatory Spine Disruption DFG->Spine Inactive Inactive AMPK Conformation Spine->Inactive cluster_1 Kinase Selectivity Profiling Workflow start Start kinase_panel Prepare Panel of 140 Human Protein Kinases start->kinase_panel compound_prep Prepare BAY-3827 and BAY-974 (0.1 µM & 1 µM) start->compound_prep assay Perform In Vitro Kinase Activity Assays kinase_panel->assay compound_prep->assay data_analysis Calculate Percentage Inhibition vs. Control assay->data_analysis end End data_analysis->end cluster_2 Hepatocyte Cellular Assay Workflow start Start culture Culture Primary Hepatocytes start->culture treat Treat with BAY-3827 (+/– MK-8722) culture->treat split treat->split acc_analysis Analyze ACC1 Phosphorylation (Western Blot) split->acc_analysis lipo_assay Measure Lipogenesis ([14C]-Acetate Incorporation) split->lipo_assay end End acc_analysis->end lipo_assay->end

References

Foundational

The Potent AMPK Inhibitor BAY-3827: A Technical Guide to its Effects on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals Introduction BAY-3827 has emerged as a potent and selective inhibitor of 5' adenosine monophosphate-activated protein kinase (AMPK), a central regulator of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-3827 has emerged as a potent and selective inhibitor of 5' adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] Given AMPK's multifaceted role in cancer metabolism, its inhibition presents a compelling, albeit complex, therapeutic strategy.[3][4] Recent studies suggest that AMPK inhibitors may be particularly effective in treating certain cancers, such as lung adenocarcinomas where the gene encoding the α1 catalytic subunit of AMPK (PRKAA1) is frequently amplified.[3][4] This technical guide provides an in-depth overview of the known and hypothesized effects of BAY-3827 on cancer cell metabolism, with a focus on its mechanism of action, impact on lipid metabolism, and potential influence on glycolysis and oxidative phosphorylation. This document is intended to serve as a resource for researchers designing and interpreting experiments involving this inhibitor.

Core Mechanism of Action

BAY-3827 is a potent, selective, and cell-permeable inhibitor of AMPK.[1][2][3][4] It also exhibits activity against ribosomal S6 kinase (RSK) family members.[1]

Biochemical and Cellular Potency

The inhibitory activity of BAY-3827 against AMPK has been quantified in various assays, demonstrating its high potency.

Parameter Condition Value Reference
IC50 (AMPK) Low ATP (10 µM)1.4 nM[2][5]
IC50 (AMPK) High ATP (2 mM)15 nM[2][5]
IC50 (pACC1) LNCaP cells150 nM[6]
IC50 (pACC1) U2OS cells0.93 µM[5]
IC50 (pACC1) U2OS cells + MK-87226.36 µM[5]
Molecular Interaction with AMPK

Structural studies have revealed that BAY-3827 binds to the ATP-binding pocket of the AMPK kinase domain.[2] This interaction induces a conformational change, stabilizing an inactive state of the enzyme. A notable feature of the BAY-3827-bound structure is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop, which helps to lock the kinase in an inactive conformation.

Interestingly, treatment of cells with BAY-3827 leads to a paradoxical increase in the phosphorylation of AMPK at its activating site, Threonine 172 (Thr172).[3][7][8] This is thought to occur because the binding of BAY-3827 protects Thr172 from dephosphorylation.[3][7][8] Despite this increased phosphorylation, the downstream targets of AMPK remain unphosphorylated, confirming the inhibitory action of BAY-3827.[3]

Effects on Lipid Metabolism

The most well-documented metabolic effect of BAY-3827 in cancer cells is the profound inhibition of lipid metabolism. This is particularly evident in androgen-dependent prostate cancer models.[1][9][10][11]

Downregulation of Key Lipogenic Genes

BAY-3827 treatment leads to a significant downregulation of several key genes involved in lipid synthesis and metabolism. This effect is particularly pronounced in androgen-responsive prostate cancer cells, where androgen signaling upregulates many of these same genes.[1][9][10][11]

Gene Function Observed Effect of BAY-3827 Cancer Model Reference
HMGCR 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (cholesterol synthesis)DownregulationAndrogen-dependent prostate cancer[1][9][10]
FASN Fatty acid synthase (fatty acid synthesis)DownregulationAndrogen-dependent prostate cancer[1][9][10]
PFKFB2 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 2 (glycolysis and lipogenesis)DownregulationAndrogen-dependent prostate cancer[1][9][10]
LIPE Lipase E (hormone-sensitive lipase)Strong downregulationAndrogen-dependent prostate cancer[1][9][10]
CPT1 family Carnitine palmitoyl-transferase 1 (fatty acid oxidation)InhibitionAndrogen-dependent prostate cancer[1][9][10]

This targeted downregulation of lipogenic genes, coupled with the inhibition of key enzymes like ACC1, leads to an overall impairment of lipid flux in responsive cancer cells.[1][9][10]

Signaling Pathway: AMPK Inhibition and Lipid Metabolism

The following diagram illustrates the established signaling pathway through which BAY-3827 inhibits lipid metabolism.

BAY3827_Lipid_Metabolism BAY3827 BAY-3827 AMPK AMPK BAY3827->AMPK Inhibition LipogenicGenes HMGCR, FASN, PFKFB2, LIPE BAY3827->LipogenicGenes Downregulation ACC1 ACC1 AMPK->ACC1 Inhibition MalonylCoA Malonyl-CoA ACC1->MalonylCoA Catalysis FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis Precursor AndrogenReceptor Androgen Receptor AndrogenReceptor->LipogenicGenes Upregulation

Caption: Signaling pathway of BAY-3827's effect on lipid metabolism.

Hypothesized Effects on Glycolysis and Oxidative Phosphorylation

While direct experimental data on the effects of BAY-3827 on glycolysis and oxidative phosphorylation in cancer cells is currently limited in the published literature, we can formulate hypotheses based on the known role of AMPK in regulating these central metabolic pathways.

Potential Impact on Glycolysis

AMPK is known to stimulate glycolysis by promoting the activity of phosphofructokinase 2 (PFK2) and the plasma membrane localization of glucose transporters. Therefore, inhibition of AMPK by BAY-3827 would be expected to have the opposite effect.

Hypothesized Effects of BAY-3827 on Glycolysis:

  • Decreased Glucose Uptake: By inhibiting AMPK, BAY-3827 may reduce the translocation of glucose transporters (e.g., GLUT1, GLUT4) to the cell surface, thereby decreasing glucose import.

  • Reduced Glycolytic Flux: Inhibition of AMPK could lead to decreased activity of key glycolytic enzymes, resulting in a lower rate of glycolysis and reduced lactate production.

The following diagram illustrates the hypothesized signaling pathway for the effect of BAY-3827 on glycolysis.

BAY3827_Glycolysis BAY3827 BAY-3827 AMPK AMPK BAY3827->AMPK Inhibition PFK2 PFK2 AMPK->PFK2 Activation GlucoseTransporters Glucose Transporters (e.g., GLUT1, GLUT4) AMPK->GlucoseTransporters Promotes membrane localization Glycolysis Glycolysis PFK2->Glycolysis Stimulation GlucoseUptake Glucose Uptake GlucoseTransporters->GlucoseUptake GlucoseUptake->Glycolysis

Caption: Hypothesized signaling pathway of BAY-3827's effect on glycolysis.

Potential Impact on Oxidative Phosphorylation

AMPK activation generally promotes mitochondrial biogenesis and function. Consequently, its inhibition could lead to a reduction in oxidative phosphorylation.

Hypothesized Effects of BAY-3827 on Oxidative Phosphorylation:

  • Decreased Mitochondrial Biogenesis: Chronic treatment with BAY-3827 may lead to reduced expression of genes involved in mitochondrial biogenesis (e.g., PGC-1α).

  • Reduced Oxygen Consumption: Inhibition of AMPK could result in a decreased oxygen consumption rate (OCR), indicative of reduced oxidative phosphorylation.

The following diagram illustrates the hypothesized signaling pathway for the effect of BAY-3827 on oxidative phosphorylation.

BAY3827_OXPHOS BAY3827 BAY-3827 AMPK AMPK BAY3827->AMPK Inhibition PGC1a PGC-1α AMPK->PGC1a Activation MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis OXPHOS Oxidative Phosphorylation MitochondrialBiogenesis->OXPHOS Increases capacity

Caption: Hypothesized pathway of BAY-3827's effect on oxidative phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of BAY-3827 on cancer cell metabolism.

Western Blotting for Phospho-ACC1

This protocol is used to determine the cellular activity of BAY-3827 by measuring the phosphorylation of its direct downstream target, ACC1.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., LNCaP, VCaP, U2OS) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of BAY-3827 (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% Bis-Tris gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-ACC1 (Ser79) and total ACC1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay

This assay measures the anti-proliferative effects of BAY-3827.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of BAY-3827 or vehicle control.

  • Incubation:

    • Incubate cells for 72-96 hours.

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Gene Expression Analysis by qRT-PCR

This protocol quantifies changes in the expression of metabolic genes upon BAY-3827 treatment.

  • Cell Treatment and RNA Extraction:

    • Treat cells with BAY-3827 or vehicle as described for Western blotting.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform quantitative real-time PCR using a SYBR Green-based master mix and primers for target genes (e.g., HMGCR, FASN, PFKFB2, LIPE, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the PCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Measurement of Glycolysis and Oxidative Phosphorylation (Seahorse Assay)

This protocol provides a framework for assessing the direct effects of BAY-3827 on cellular bioenergetics.

  • Cell Seeding:

    • Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Drug Preparation:

    • Prepare a solution of BAY-3827 in Seahorse XF DMEM medium.

  • Assay Protocol:

    • Wash cells with Seahorse XF DMEM medium and incubate in a CO2-free incubator for 1 hour.

    • Measure baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • Inject BAY-3827 and monitor the acute changes in OCR and ECAR.

    • For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.

    • For a glycolysis stress test, sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure glycolytic capacity.

  • Data Analysis:

    • Normalize data to cell number or protein content.

    • Analyze the changes in bioenergetic parameters in response to BAY-3827.

The following diagram illustrates a typical experimental workflow for assessing the metabolic effects of BAY-3827.

BAY3827_Workflow cluster_treatment Cell Treatment cluster_analysis Metabolic Analysis CancerCells Cancer Cell Lines Treatment Treat with BAY-3827 (dose-response and time-course) CancerCells->Treatment WesternBlot Western Blot (pACC1, total ACC1) Treatment->WesternBlot Proliferation Proliferation Assay (IC50 determination) Treatment->Proliferation qRT_PCR qRT-PCR (Metabolic gene expression) Treatment->qRT_PCR Seahorse Seahorse XF Assay (OCR and ECAR) Treatment->Seahorse

Caption: Experimental workflow for studying BAY-3827's metabolic effects.

Conclusion

BAY-3827 is a valuable tool for investigating the role of AMPK in cancer cell metabolism. Its potent and selective inhibition of AMPK allows for the precise dissection of AMPK-dependent signaling pathways. While the effects of BAY-3827 on lipid metabolism are well-characterized, particularly in the context of androgen-dependent prostate cancer, its impact on glycolysis and oxidative phosphorylation remains an area for further investigation. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a framework for researchers to explore these unanswered questions and to further elucidate the therapeutic potential of AMPK inhibition in cancer. As with any kinase inhibitor, it is crucial to consider its off-target effects, such as the inhibition of RSK kinases, when interpreting experimental results.[1]

References

Exploratory

BAY-3827: A Technical Guide for Investigating AMPK Signaling

For Researchers, Scientists, and Drug Development Professionals Introduction 5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3]...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes to restore energy homeostasis.[2][3][4] Given its role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases and cancer.[1][4][5] The study of AMPK signaling has been greatly advanced by the development of specific pharmacological tools. BAY-3827 is a potent and selective inhibitor of AMPK, offering a powerful tool to dissect the intricate roles of AMPK in various cellular processes.[4][6][7][8] This guide provides an in-depth overview of BAY-3827, its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying AMPK signaling.

Mechanism of Action

BAY-3827 is a potent, ATP-competitive inhibitor of AMPK.[7] Structural studies have revealed that BAY-3827 binds to the kinase domain of the AMPKα subunit in an inactive "DFG-in" conformation.[6][7] A key feature of its binding is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[8][9][10] This interaction stabilizes the activation loop in a conformation that disrupts the regulatory spine of the kinase, thereby locking it in an inactive state.[8][9][10]

Interestingly, treatment of cells with BAY-3827 has been shown to paradoxically increase the phosphorylation of AMPK at Threonine 172 (Thr172), the activating phosphorylation site.[4][5] This is thought to occur because BAY-3827 binding protects Thr172 from dephosphorylation.[4] Despite this increased phosphorylation, the kinase remains inactive, and the phosphorylation of downstream AMPK targets is inhibited.[4]

Quantitative Data

The inhibitory potency of BAY-3827 has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of BAY-3827 against AMPK

Assay ConditionTargetIC50 ValueReference
Low ATP (10 µM)Human AMPK (α2β1γ1)1.4 nM[4][6][7]
High ATP (2 mM)Human AMPK15 nM[6][7][11]
Standard ATP (200 µM)Rat Liver AMPK17 nM[4]
Standard ATP (200 µM)Human α1β1γ125 nM[4]
Standard ATP (200 µM)Human α2β2γ170 nM[4]
Standard ATP (200 µM)Human α2 Kinase Domain89 nM[4]

Table 2: Cellular Inhibitory Activity of BAY-3827

Cell TypeAssayEndpointIC50/EC50 ValueReference
U2OS cellsHTRF Assayp-ACC1 (Ser79) Inhibition0.93 µM[6][7]
U2OS cells (with MK-8722)HTRF Assayp-ACC1 (Ser79) Inhibition6.36 µM[6][7]
IMR-32 cellsCellular Mechanistic Assayp-ACC Inhibition150 nM[12]
U2OS cellsHTRF Assayp-AMPK (Thr172) Increase1.93 µM (EC50)[6]
U2OS cells (with MK-8722)HTRF Assayp-AMPK (Thr172) Increase0.57 µM (EC50)[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of BAY-3827 against purified AMPK in a cell-free system.

Materials:

  • Purified, active AMPK (e.g., rat liver AMPK or recombinant human AMPK complexes).

  • BAY-3827.

  • ATP.

  • AMPK substrate peptide (e.g., AMARA peptide).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).

  • Phosphocellulose paper or other means of separating phosphorylated substrate.

  • Scintillation counter or luminometer.

Procedure:

  • Prepare a serial dilution of BAY-3827 in kinase buffer.

  • In a microplate, combine the purified AMPK enzyme, the substrate peptide, and the different concentrations of BAY-3827.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just ATP for non-radioactive assays) to a final concentration of 10 µM (low ATP) or 2 mM (high ATP).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the signal.

  • Plot the percentage of kinase activity against the logarithm of the BAY-3827 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular AMPK Target Engagement Assay (Immunoblotting)

This protocol assesses the ability of BAY-3827 to inhibit the phosphorylation of a direct downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), in cultured cells.

Materials:

  • Cell line of interest (e.g., U2OS, primary hepatocytes).

  • Cell culture medium and supplements.

  • BAY-3827.

  • Optional: AMPK activator (e.g., MK-8722, AICAR).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPK (Thr172), anti-total AMPK, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of BAY-3827 for a specified time (e.g., 1-2 hours). If using an activator, pre-treat with BAY-3827 before adding the activator for the final portion of the incubation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Lipogenesis Assay

This assay measures the effect of BAY-3827 on de novo lipogenesis, a key metabolic process inhibited by AMPK.[6][7]

Materials:

  • Primary hepatocytes or a suitable cell line.

  • Culture medium.

  • BAY-3827.

  • AMPK activator (e.g., MK-8722).

  • [¹⁴C]-Acetate.

  • Scintillation fluid and counter.

Procedure:

  • Culture primary hepatocytes or another suitable cell line.

  • Treat the cells with BAY-3827 with or without an AMPK activator like MK-8722.[6][7]

  • Add [¹⁴C]-Acetate to the culture medium and incubate for a period to allow for its incorporation into newly synthesized lipids.

  • Wash the cells to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids.

  • Measure the radioactivity in the lipid fraction using a scintillation counter.

  • An increase in radioactivity in the presence of BAY-3827 indicates a reversal of AMPK-mediated inhibition of lipogenesis.[6][7]

Visualizations

The following diagrams illustrate the AMPK signaling pathway and the mechanism of action of BAY-3827.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_ampk AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylation (Thr172) CaMKKbeta CaMKKbeta CaMKKbeta->AMPK Phosphorylation (Thr172) High AMP/ATP Ratio High AMP/ATP Ratio High AMP/ATP Ratio->AMPK Allosteric Activation ACC1/2 ACC1/2 (Lipid Synthesis) AMPK->ACC1/2 Inhibition mTORC1 mTORC1 (Cell Growth, Protein Synthesis) AMPK->mTORC1 Inhibition ULK1 ULK1 (Autophagy) AMPK->ULK1 Activation PGC-1alpha PGC-1α (Mitochondrial Biogenesis) AMPK->PGC-1alpha Activation

Caption: Simplified AMPK signaling pathway showing upstream activators and key downstream targets.

BAY3827_Mechanism BAY-3827 BAY-3827 AMPK_KD AMPK Kinase Domain (ATP Binding Pocket) BAY-3827->AMPK_KD Binds to Inactive_Conformation Inactive Kinase Conformation (DFG-in, Disrupted Regulatory Spine) AMPK_KD->Inactive_Conformation Stabilizes pACC_Inhibition Inhibition of Downstream Substrate Phosphorylation (e.g., p-ACC) Inactive_Conformation->pACC_Inhibition Leads to

Caption: Mechanism of action of BAY-3827, leading to the inhibition of AMPK activity.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., U2OS, Hepatocytes) BAY3827_Treatment 2. Treatment with BAY-3827 +/- Activator Cell_Culture->BAY3827_Treatment Cell_Lysis 3. Cell Lysis and Protein Quantification BAY3827_Treatment->Cell_Lysis Analysis 4. Downstream Analysis Cell_Lysis->Analysis Immunoblot Immunoblotting (p-ACC, p-AMPK) Analysis->Immunoblot Lipogenesis Lipogenesis Assay Analysis->Lipogenesis RNASeq RNA-Sequencing Analysis->RNASeq

Caption: General experimental workflow for studying the effects of BAY-3827 in cell-based assays.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for BAY-3827 Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals. Introduction: BAY-3827 is a potent and highly selective inhibitor of AMP-activated protein kinase (AMPK).[1] It functions as an ATP-competitive inhib...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BAY-3827 is a potent and highly selective inhibitor of AMP-activated protein kinase (AMPK).[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AMPK and stabilizing it in an inactive conformation.[2][3][4][5] A key feature of its mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop, which disrupts the regulatory spine of the kinase.[2][4][5] This inhibition prevents the downstream phosphorylation of AMPK targets, such as Acetyl-CoA Carboxylase 1 (ACC1), thereby blocking processes like lipogenesis.[2][5] Due to its high potency and selectivity compared to other inhibitors like Compound C, BAY-3827 is a valuable tool for elucidating the cellular functions of AMPK.[3] It has demonstrated anti-proliferative effects in certain cancer cell lines, particularly those that are androgen-dependent.[1][6]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of BAY-3827 from various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of BAY-3827 against AMPK

TargetATP ConcentrationIC₅₀ (nM)Reference
AMPK10 µM (low)1.4[1][7]
AMPK2 mM (high)15[1][7]
Rat Liver AMPK200 µM17[8][9]
Human α1β1γ1200 µM25[8][9]
Human α2β2γ1200 µM70[8][9]

Table 2: Cellular Activity of BAY-3827

Cell LineAssayIC₅₀ (µM)EC₅₀ (µM)ConditionsReference
U2OSpACC1 Inhibition0.93-Basal[2]
U2OSpACC1 Inhibition6.36-+ MK-8722[2]
U2OSpAMPKα Increase-1.93Basal
U2OSpAMPKα Increase-0.57+ MK-8722

Table 3: Anti-proliferative Activity of BAY-3827 in Prostate Cancer Cell Lines

Cell LineIC₅₀ (nM)Incubation TimeReference
LNCaP0.286 days[1]
VCaP1.716 days[1]
22Rv15.55Not Specified[1]

Experimental Protocols

Protocol 1: Preparation of BAY-3827 Stock Solution

This protocol describes the preparation of a stock solution of BAY-3827 for use in cell culture experiments.

Materials:

  • BAY-3827 powder (Molecular Weight: 468.53 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 4.69 mg of BAY-3827 powder in 1 mL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Note: Commercial suppliers indicate solubility in DMSO is around 12 mg/mL (25.61 mM).[7] Use fresh DMSO as it can be hygroscopic, which may reduce solubility.

Protocol 2: General Cell Culture Treatment

This protocol provides a general workflow for treating adherent cells with BAY-3827.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • BAY-3827 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells into the appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Preparation of Working Solutions: On the day of treatment, dilute the BAY-3827 stock solution to the desired final concentrations using pre-warmed complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of BAY-3827 used.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of BAY-3827 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, or 24-144 hours for proliferation assays).[1][10]

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as Western blotting to assess protein phosphorylation or a cell viability assay.

Protocol 3: Western Blotting for Phospho-ACC1 (pACC1) Inhibition

This protocol details how to assess the inhibitory effect of BAY-3827 on AMPK signaling by measuring the phosphorylation of its direct downstream target, ACC1.

Materials:

  • Treated cell lysates (from Protocol 2)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer and system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ACC1 (Ser79), anti-total ACC1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with BAY-3827 for a short duration (e.g., 30-60 minutes), place culture dishes on ice, wash cells with ice-cold PBS, and lyse them using ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[11]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against phospho-ACC1 (Ser79) overnight at 4°C, following the manufacturer's recommended dilution.[11]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Visualize the bands using a chemiluminescent substrate and an imaging system.[11]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ACC1 and a loading control like GAPDH or β-actin.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the pACC1/total ACC1 ratio indicates successful inhibition of AMPK by BAY-3827.[2]

Protocol 4: Cell Viability Assay (e.g., MTT Assay)

This protocol is used to determine the anti-proliferative effects of BAY-3827.

Materials:

  • Cells treated with BAY-3827 in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of BAY-3827 concentrations (e.g., 0-10 nM for sensitive lines) for an extended period (e.g., 6 days).[1]

  • MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, which is the concentration of BAY-3827 that causes 50% inhibition of cell proliferation.

Visualizations

The following diagrams illustrate the signaling pathway of BAY-3827 and a typical experimental workflow.

BAY3827_Pathway cluster_inhibition Mechanism of Inhibition cluster_downstream Downstream Effects BAY3827 BAY3827 AMPK_active AMPK (Active) BAY3827->AMPK_active Binds to ATP Pocket AMPK_inactive AMPK (Inactive Conformation) ACC1 ACC1 AMPK_inactive->ACC1 No Phosphorylation AMPK_active->AMPK_inactive Conformational Change AMPK_active->ACC1 Phosphorylates pACC1 p-ACC1 (Inactive) Lipogenesis Lipogenesis pACC1->Lipogenesis Inhibits Experimental_Workflow start Start: Seed Cells in Culture Plate overnight Incubate Overnight (Adhesion) start->overnight prepare_drug Prepare BAY-3827 Working Solutions overnight->prepare_drug treat_cells Treat Cells with BAY-3827 and Vehicle Control prepare_drug->treat_cells incubate Incubate for Defined Period treat_cells->incubate analysis Downstream Analysis incubate->analysis western Western Blot (e.g., pACC1) analysis->western Signaling (Short Term) viability Cell Viability Assay (e.g., MTT) analysis->viability Proliferation (Long Term) end End: Data Analysis western->end viability->end

References

Application

BAY-3827: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals BAY-3827 is a potent and highly selective chemical probe that functions as an inhibitor of AMP-activated protein kinase (AMPK).[1] Due to its high potency a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BAY-3827 is a potent and highly selective chemical probe that functions as an inhibitor of AMP-activated protein kinase (AMPK).[1] Due to its high potency and well-characterized mechanism of action, it serves as an invaluable tool for delineating the cellular functions of AMPK.[2][3] These notes provide detailed protocols and optimal concentration guidelines for using BAY-3827 in various in vitro experimental setups.

Mechanism of Action

AMPK is a crucial cellular energy sensor that maintains energy homeostasis.[2] BAY-3827 exerts its inhibitory effect by binding to the ATP-binding pocket within the AMPK kinase domain.[3][4] This binding event induces an inactive conformation of the kinase, characterized by an αC helix-out position and the formation of a unique disulfide bridge that disrupts the enzyme's regulatory spine.[4][5] This mechanism effectively prevents the phosphorylation of downstream AMPK substrates.

Quantitative Data: In Vitro Inhibitory Activity

The optimal concentration of BAY-3827 is highly dependent on the experimental system, particularly the concentration of ATP in biochemical assays and the cellular context in cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) in various conditions.

TargetAssay TypeATP ConcentrationIC₅₀ ValueReference
AMPK Biochemical 10 µM (low) 1.4 nM [1][6][7]
AMPK Biochemical 2 mM (high) 15 nM [1][6][7]
AMPK α1β1γ1 complexBiochemical200 µM25 - 31.2 nM[7][8]
AMPK α2β2γ1 complexBiochemical200 µM36.5 - 70 nM[7][8]
AMPK α2β1γ1 complexBiochemical200 µM57 nM[7]
AMPK α2 kinase domainBiochemical200 µM89 nM[8]
pACC1 (Ser79)Cell-based (U2OS cells) N/A0.93 µM [7]
pACC1 (Ser79)Cell-based (U2OS cells with MK-8722 activator)N/A6.36 µM[7]
RSK1Biochemical10 µM~36 nM[1][7]
RSK4Biochemical10 µM36 nM[1]
Flt3Biochemical10 µM124 nM[1]
Aurora ABiochemical10 µM1324 nM[1]
c-MetBiochemical10 µM788 nM[1]

Note: BAY-3827 exhibits high selectivity but does inhibit other kinases, particularly RSK isoforms, at concentrations similar to AMPK.[7][8] The use of the structurally similar but inactive control compound, BAY-974 , is highly recommended to distinguish on-target AMPK effects from potential off-target activities.[4][7]

Signaling Pathway of AMPK Inhibition by BAY-3827

The diagram below illustrates the canonical AMPK signaling pathway and the point of inhibition by BAY-3827. An increase in the cellular AMP:ATP ratio activates AMPK, which in turn phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC), promoting catabolic processes and inhibiting anabolic pathways like lipogenesis.

AMPK_Pathway cluster_activation Upstream Activation cluster_downstream Downstream Effects Energy_Stress Energy Stress (High AMP:ATP Ratio) AMPK AMPK Energy_Stress->AMPK Activates ACC ACC1 (Active) AMPK->ACC Phosphorylates BAY3827 BAY-3827 BAY3827->AMPK Inhibits pACC p-ACC1 (Ser79) (Inactive) Lipogenesis Lipogenesis / Fatty Acid Synthesis pACC->Lipogenesis Inhibits

Diagram 1: AMPK signaling pathway and BAY-3827 inhibition point.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol outlines a method to determine the IC₅₀ of BAY-3827 against purified AMPK complexes in a cell-free system.

Objective: To quantify the direct inhibitory effect of BAY-3827 on AMPK kinase activity.

Materials:

  • Purified, active AMPK heterotrimeric complexes (e.g., α1β1γ1 or α2β2γ1).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

  • ATP solution (prepare fresh).

  • Peptide substrate (e.g., AMARA peptide).

  • Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega).

  • BAY-3827 stock solution (e.g., 10 mM in DMSO).

  • DMSO (for control and dilutions).

  • Microplates (96-well or 384-well).

  • Scintillation counter or luminometer.

Procedure:

  • Compound Dilution: Prepare a serial dilution of BAY-3827 in DMSO. A typical starting range for the final assay concentration would be 0.01 nM to 1 µM.

  • Assay Preparation:

    • Add 5 µL of diluted BAY-3827 or DMSO (vehicle control) to the wells of the microplate.

    • Add 20 µL of kinase reaction mixture containing the purified AMPK enzyme and peptide substrate in kinase buffer.

    • Pre-incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of ATP solution (containing a mix of cold ATP and [γ-³²P]ATP) to each well to start the kinase reaction. The final ATP concentration should be fixed (e.g., 10 µM for low ATP or 2 mM for high ATP conditions).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).

  • Detection:

    • For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each BAY-3827 concentration relative to the DMSO control. Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for AMPK Inhibition (Western Blot)

This protocol describes how to measure the inhibitory effect of BAY-3827 on AMPK signaling in a cellular context by quantifying the phosphorylation of its direct downstream substrate, ACC1.

Objective: To determine the optimal concentration of BAY-3827 required to inhibit AMPK activity in intact cells.

Materials:

  • Cell line of interest (e.g., U2OS, LNCaP, or primary hepatocytes).[1][7]

  • Complete cell culture medium.

  • BAY-3827 and BAY-974 (inactive control) stock solutions (10 mM in DMSO).

  • Optional: AMPK activator (e.g., MK-8722) to stimulate the pathway.[7]

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-ACC1 (Ser79), anti-total ACC1, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE and Western blotting equipment.

Procedure:

WB_Workflow Start 1. Seed Cells Treatment 2. Treat with BAY-3827 (e.g., 0.1 - 10 µM) and controls (DMSO, BAY-974) Start->Treatment Stimulation 3. Optional: Stimulate with AMPK activator (e.g., MK-8722) Treatment->Stimulation Lysis 4. Wash with PBS & Lyse Cells Stimulation->Lysis Quantification 5. Quantify Protein (BCA Assay) Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Western Blot Transfer SDS_PAGE->Transfer Probing 8. Probe with Primary & Secondary Antibodies Transfer->Probing Detection 9. ECL Detection & Imaging Probing->Detection Analysis 10. Densitometry Analysis (p-ACC / Total ACC) Detection->Analysis End Results Analysis->End

Diagram 2: Experimental workflow for cell-based Western blot analysis.
  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Starve cells in serum-free media for 2-4 hours if necessary. Treat cells with a range of BAY-3827 concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include controls: vehicle (DMSO) and the inactive analog BAY-974 at the highest concentration used for BAY-3827.

  • Incubation/Stimulation: Incubate for the desired time (e.g., 1-4 hours). If using an activator, add it for the final 15-30 minutes of the incubation period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins via SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-ACC1 Ser79) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal. Quantify band intensities and normalize the p-ACC1 signal to total ACC1 or a loading control to determine the dose-dependent inhibition.

Recommendations for Optimal Concentration

  • For Biochemical Assays: The optimal concentration is in the low nanomolar range (1-100 nM) . The choice of concentration should be guided by the ATP level in the assay; use lower concentrations of BAY-3827 for assays with low ATP (e.g., 10 µM) and slightly higher concentrations for assays with physiological ATP levels (e.g., 2 mM).[6]

  • For Cell-Based Assays: A significantly higher concentration is required due to factors like cell permeability and intracellular ATP levels. A starting concentration range of 0.5 µM to 10 µM is recommended.[3][7] Complete inhibition of ACC phosphorylation in hepatocytes has been observed at 2.5-5 µM.[3] It is critical to perform a dose-response curve to identify the lowest effective concentration in your specific cell line and experimental conditions to minimize potential off-target effects.

  • Controls are Essential: Always include a vehicle control (DMSO) and, if possible, the inactive analog BAY-974 to validate that the observed effects are due to AMPK inhibition.[7]

References

Method

BAY-3827: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent and selective AMPK inhibitor, BAY-3827. This guide includes comprehensive da...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent and selective AMPK inhibitor, BAY-3827. This guide includes comprehensive data on its solubility, protocols for solution preparation for both in vitro and in vivo studies, and an overview of its mechanism of action within the AMPK signaling pathway.

Chemical Properties and Solubility

BAY-3827 is a potent inhibitor of AMP-activated protein kinase (AMPK), with IC50 values of 1.4 nM at a low ATP concentration (10 μM) and 15 nM at a high ATP concentration (2 mM)[1][2][3]. Its chemical formula is C27H25FN6O, and it has a molecular weight of 468.53 g/mol [1]. For optimal use, understanding its solubility in various solvents is critical.

SolventConcentrationObservationsSource
DMSOup to 25 mg/mL (53.36 mM)Sonication and warming to 60°C may be required. Use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility.[2][4]
DMSO12 mg/mL (25.61 mM)-[1]
DMSOSparingly soluble: 1-10 mg/mL-[5]
DMSO2 mg/mLClear solution.
WaterInsoluble-[1]
EthanolInsoluble-[1]

Storage and Stability:

  • Solid Powder: Store at -20°C for up to 3 years[1]. The solid is stable at room temperature for short-term shipping[3].

  • In Solvent: Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month[1][2]. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles[1][2].

Mechanism of Action: AMPK Signaling Pathway

BAY-3827 is a selective inhibitor of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis[6][7]. AMPK is activated during periods of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by promoting catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP.

The inhibitor binds to the ATP-binding pocket of the AMPK kinase domain, leading to an inactive conformation of the enzyme[8][9]. This inhibition prevents the phosphorylation of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC), thereby impacting processes like lipogenesis[7][8]. Due to its potency and selectivity, BAY-3827 is a valuable tool for studying the physiological and pathological roles of AMPK signaling[10][11].

BAY3827_Mechanism cluster_0 Cellular Energy Stress cluster_1 AMPK Activation cluster_2 Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates pACC pACC (Inactive) ACC->pACC Inactivation Lipogenesis Lipogenesis pACC->Lipogenesis Inhibits BAY3827 BAY-3827 BAY3827->AMPK Inhibits

Caption: Mechanism of BAY-3827 action on the AMPK signaling pathway.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of BAY-3827 in DMSO.

Materials:

  • BAY-3827 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Equilibrate: Allow the vial of BAY-3827 powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of BAY-3827 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.685 mg of BAY-3827 (Molecular Weight = 468.53 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly to aid dissolution.

  • Warming (if necessary): If the compound does not fully dissolve, gentle warming to 37-60°C in a water bath or heat block with intermittent vortexing can be applied[2]. Avoid excessive heat to prevent degradation.

  • Sterilization (optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light[2].

InVitro_Workflow cluster_0 Preparation cluster_1 Dissolution cluster_2 Final Steps A Equilibrate BAY-3827 to Room Temperature B Weigh BAY-3827 Powder A->B C Add Anhydrous DMSO B->C D Vortex Thoroughly C->D E Warm Gently (if necessary) D->E F Filter Sterilize (optional) D->F E->F G Aliquot into Single-Use Tubes F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing BAY-3827 stock solutions for in vitro use.

Preparation of Formulation for In Vivo Oral Administration in Mice

This protocol provides a general guideline for preparing a suspension of BAY-3827 for oral gavage in mice. Note that BAY-3827 has low aqueous solubility and bioavailability, which may limit its use in in vivo studies[10][11][12].

Materials:

  • BAY-3827 powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)

  • Sterile tubes

  • Homogenizer or sonicator

  • Weighing scale

  • Oral gavage needles

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle solution (e.g., 0.5% w/v CMC-Na in sterile water).

  • Weighing: Calculate and weigh the required amount of BAY-3827 based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

  • Suspension Preparation: a. Add a small amount of the vehicle to the weighed BAY-3827 powder to create a paste. b. Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension. c. For a more uniform suspension, use a homogenizer or sonicator.

  • Administration: Administer the freshly prepared suspension to the animals via oral gavage at the desired dosage. It is crucial to ensure the suspension is well-mixed immediately before each administration to maintain homogeneity. One study dosed at 10 mg/kg via oral gavage 30 minutes after the administration of 1-aminobenzotriazole, a cytochrome P450 inhibitor, to potentially increase bioavailability[10].

Important Considerations:

  • The stability of BAY-3827 in suspension should be determined for the specific vehicle used if it is not administered immediately.

  • The appropriate vehicle and dosage should be determined based on the specific experimental design and animal model.

  • All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Application

Application Notes and Protocols: The Use of BAY-3827 in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction BAY-3827 is a potent and selective inhibitor of 5' adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular en...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-3827 is a potent and selective inhibitor of 5' adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2] In the context of oncology, particularly prostate cancer, the dysregulation of cellular metabolism is a key feature of tumorigenesis and progression. BAY-3827 has emerged as a valuable chemical probe to investigate the role of AMPK signaling in cancer biology and as a potential therapeutic agent.[3][4] These application notes provide a comprehensive overview of the use of BAY-3827 in prostate cancer cell lines, including its mechanism of action, quantitative data on its anti-proliferative activity, and detailed protocols for its application in experimental settings.

Mechanism of Action

BAY-3827 functions as a highly selective inhibitor of AMPK, with IC50 values in the low nanomolar range.[5][6] It has demonstrated over 500-fold selectivity for AMPK over a large panel of other kinases, although it also shows activity against ribosomal S6 kinase (RSK) family members.[2][4] The primary mechanism of action involves the inhibition of the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis.[1][5] In androgen-dependent prostate cancer cells, BAY-3827 has been shown to down-regulate the expression of genes involved in lipid metabolism, a pathway often upregulated by androgen signaling.[1][2]

Quantitative Data

The anti-proliferative effects of BAY-3827 have been quantified in various prostate cancer cell lines. The following tables summarize the key IC50 values for BAY-3827 against AMPK and its effect on cell proliferation.

Table 1: BAY-3827 Inhibitory Activity against AMPK

TargetConditionIC50 ValueReference
AMPKLow ATP (10 µM)1.4 nM[5][6]
AMPKHigh ATP (2 mM)15 nM[5][6]
Human AMPK (α2β1γ1 complex)Low ATP (10 µM)1.4 nM[4][7]
Rat Liver AMPKHigh ATP (200 µM)17 nM[7]
Human α1β1γ1 complexHigh ATP (200 µM)25 nM[7]
Human α2β2γ1 complexHigh ATP (200 µM)70 nM[7]

Table 2: Anti-proliferative Activity of BAY-3827 in Prostate Cancer Cell Lines

Cell LineDescriptionIC50 ValueReference
LNCaPAndrogen-dependent0.28 nM[5]
VCaPAndrogen-dependent1.71 nM[5]
22Rv1Androgen-responsive5.55 nM[5]

Table 3: Off-Target Kinase Inhibition by BAY-3827

KinaseIC50 Value (10 µM ATP)Reference
Aurora A1324 nM[5]
Flt3124 nM[5]
c-Met788 nM[5]
Rsk436 nM[5]

Signaling Pathway

BAY-3827 inhibits AMPK, which in turn affects downstream signaling pathways involved in cell growth and metabolism. In androgen-dependent prostate cancer, there is a notable interplay between androgen receptor (AR) signaling and AMPK-mediated metabolic pathways.

BAY3827_Signaling_Pathway cluster_0 Androgen Signaling cluster_1 AMPK Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Elements AR->ARE Gene_Expression_Lipid Gene Expression (HMGCR, FASN, PFKFB2) ARE->Gene_Expression_Lipid Proliferation Cell Proliferation Gene_Expression_Lipid->Proliferation AMPK AMPK ACC1 ACC1 AMPK->ACC1 phosphorylates AMPK->Proliferation Lipid_Metabolism Lipid Metabolism ACC1->Lipid_Metabolism regulates BAY3827 BAY-3827 BAY3827->AMPK

BAY-3827 inhibits AMPK, impacting androgen-driven cell proliferation.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of BAY-3827 in prostate cancer cell lines.

Cell Proliferation Assay

This protocol is used to determine the anti-proliferative effect of BAY-3827.

Cell_Proliferation_Workflow start Start seed_cells Seed prostate cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with varying concentrations of BAY-3827 incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate2->add_reagent incubate3 Incubate for 10 minutes add_reagent->incubate3 read_plate Measure luminescence incubate3->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Workflow for determining the IC50 of BAY-3827.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Appropriate cell culture medium and supplements

  • BAY-3827 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count prostate cancer cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of BAY-3827 in culture medium. A typical concentration range would be from 1 pM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BAY-3827. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized values against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Western Blotting for ACC1 Phosphorylation

This protocol is used to assess the inhibitory effect of BAY-3827 on its direct downstream target, ACC1.

Western_Blot_Workflow start Start culture_cells Culture prostate cancer cells to 70-80% confluency start->culture_cells treat_cells Treat with BAY-3827 for a specified time culture_cells->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibodies (p-ACC1, total ACC1, GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Workflow for Western blot analysis of p-ACC1.

Materials:

  • Prostate cancer cells

  • BAY-3827

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ACC1 (Ser79), anti-total ACC1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells in 6-well plates to 70-80% confluency.

    • Treat cells with the desired concentrations of BAY-3827 for a specified time (e.g., 1-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ACC1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total ACC1 and GAPDH to ensure equal loading.

    • Quantify the band intensities and normalize the p-ACC1 signal to total ACC1 and the loading control.

Role of AR-V7

The androgen receptor splice variant 7 (AR-V7) is a constitutively active form of the androgen receptor that lacks the ligand-binding domain.[8] Its expression is a known mechanism of resistance to androgen deprivation therapy in castration-resistant prostate cancer (CRPC).[9] While the provided research on BAY-3827 primarily focuses on its effects in androgen-dependent prostate cancer cell lines, the role of AMPK in AR-V7-positive CRPC is an area of active investigation. Targeting metabolic pathways with inhibitors like BAY-3827 could be a potential strategy to overcome resistance mediated by AR-V7, however, direct evidence of BAY-3827's efficacy in AR-V7 positive models is not yet extensively documented in the reviewed literature. Further studies are warranted to explore the therapeutic potential of BAY-3827 in this challenging disease context.

Conclusion

BAY-3827 is a powerful research tool for elucidating the role of AMPK in prostate cancer. Its high potency and selectivity make it suitable for a range of in vitro studies. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of AMPK inhibition in prostate cancer. Future research should focus on the efficacy of BAY-3827 in more advanced, castration-resistant models of prostate cancer, including those expressing AR-V7.

References

Method

BAY-3827: Application Notes and Protocols for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to designing and conducting metabolic studies for BAY-3827, a potent and selective inhibitor of AMP-ac...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting metabolic studies for BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). Given its reported rapid hepatic metabolism and low in vivo bioavailability, a thorough understanding of its metabolic profile is critical for further development.[1] This document outlines detailed protocols for in vitro and in vivo studies to characterize the metabolic stability, identify metabolites, and elucidate the pharmacokinetic properties of BAY-3827.

Introduction to BAY-3827 and its Metabolic Profile

BAY-3827 is a powerful research tool for investigating the cellular functions of AMPK. It inhibits AMPK with high potency, displaying IC50 values in the low nanomolar range.[2] However, preclinical data suggest that BAY-3827 is rapidly metabolized by the liver, leading to poor pharmacokinetic properties that may limit its in vivo applications.[1][3] Understanding the metabolic pathways of BAY-3827 is crucial for interpreting in vivo study results and for the potential design of analogs with improved metabolic stability.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of BAY-3827.

Table 1: In Vitro Potency of BAY-3827 against AMPK

Assay ConditionTargetIC50 (nM)
Low ATP (10 µM)AMPK1.4
High ATP (2 mM)AMPK15
Standard Assay (200 µM ATP)Native rat liver AMPK17
Standard Assay (200 µM ATP)Human α1β1γ1 complex25
Standard Assay (200 µM ATP)Human α2β2γ1 complex70
Standard Assay (200 µM ATP)Human α2 kinase domain89

Data compiled from multiple sources.[1][2][4]

Table 2: Cellular Activity of BAY-3827

Cell LineAssayEndpointIC50 (µM)
Multiple Cell LinesHTRF AssayACC1 Phosphorylation0.93
Multiple Cell Lines (in presence of MK-8722)HTRF AssayACC1 Phosphorylation6.36

Data from cellular assays.[4]

Signaling Pathway

BAY-3827 directly inhibits AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By inhibiting AMPK, BAY-3827 prevents the phosphorylation of downstream targets, thereby affecting various metabolic processes, most notably inhibiting fatty acid oxidation and promoting lipogenesis.

BAY3827_AMPK_Pathway cluster_activation AMPK Activation BAY3827 BAY-3827 AMPK AMPK BAY3827->AMPK inhibits pAMPK p-AMPK (Active) ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC phosphorylates FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation promotes pACC p-ACC (Inactive) Lipogenesis Lipogenesis pACC->Lipogenesis inhibits AMP AMP/ATP Ratio ↑ LKB1 LKB1 AMP->LKB1 activates LKB1->AMPK phosphorylates

Caption: AMPK signaling pathway and the inhibitory action of BAY-3827.

Experimental Protocols

The following protocols are designed to assess the metabolic fate of BAY-3827.

In Vitro Metabolic Stability Assessment

This protocol determines the rate at which BAY-3827 is metabolized by liver enzymes.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare BAY-3827 Stock (e.g., in DMSO) incubation Incubate BAY-3827 with Microsomes & Cofactors at 37°C start->incubation microsomes Thaw Liver Microsomes (Human, Rat, Mouse) microsomes->incubation cofactor Prepare NADPH Regenerating System cofactor->incubation sampling Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction with Acetonitrile (+ Internal Standard) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate Half-life (t½) and Intrinsic Clearance (Clint) lcms->data

Caption: Workflow for in vitro metabolic stability assay.

Protocol: Liver Microsomal Stability Assay

  • Materials:

    • BAY-3827

    • Pooled liver microsomes (human, rat, mouse)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile (ACN) with an appropriate internal standard

    • 96-well plates

    • Incubator/shaker (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of BAY-3827 (e.g., 10 mM in DMSO) and create working solutions.

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[5]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • In a 96-well plate, add the liver microsomal suspension.

    • Initiate the reaction by adding BAY-3827 (final concentration, e.g., 1 µM) and the NADPH regenerating system.[6][7]

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[7]

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining BAY-3827.

    • Calculate the half-life (t½) and intrinsic clearance (Clint).

Metabolite Identification and CYP450 Reaction Phenotyping

These protocols aim to identify the metabolites of BAY-3827 and the specific cytochrome P450 enzymes responsible for its metabolism.

Protocol: Metabolite Identification using LC-MS/MS

  • Procedure:

    • Perform a scaled-up version of the microsomal stability assay with a higher concentration of BAY-3827 to generate sufficient quantities of metabolites.

    • Analyze the samples using a high-resolution mass spectrometer.[8][9]

    • Acquire full scan MS and data-dependent MS/MS data.[8]

    • Process the data using metabolite identification software to find potential metabolites based on predicted metabolic transformations (e.g., oxidation, glucuronidation).

    • Compare the MS/MS fragmentation patterns of the parent drug and potential metabolites to elucidate the structure of the metabolites.[10]

Protocol: CYP450 Reaction Phenotyping

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)[11][12]

    • Pooled human liver microsomes

    • Selective CYP inhibitors

  • Procedure (Recombinant Enzymes):

    • Incubate BAY-3827 separately with each recombinant CYP enzyme in the presence of an NADPH regenerating system.[13][14]

    • Monitor the depletion of BAY-3827 over time using LC-MS/MS.

    • The enzyme that shows the highest rate of metabolism is the primary enzyme responsible.[13]

  • Procedure (Chemical Inhibition in Microsomes):

    • Incubate BAY-3827 with pooled human liver microsomes in the presence and absence of selective inhibitors for each major CYP isoform.[12]

    • A significant reduction in the metabolism of BAY-3827 in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

In Vivo Pharmacokinetic Study

This protocol is designed to determine the pharmacokinetic profile of BAY-3827 in a rodent model.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis start Acclimate Rodents (e.g., Mice or Rats) formulate Formulate BAY-3827 for Oral (gavage) and Intravenous (IV) administration start->formulate dose Administer a Single Dose of BAY-3827 formulate->dose blood_sampling Collect Blood Samples at Predetermined Time Points dose->blood_sampling plasma_prep Process Blood to Obtain Plasma blood_sampling->plasma_prep extraction Extract BAY-3827 and Metabolites from Plasma plasma_prep->extraction lcms_analysis Quantify Concentrations using LC-MS/MS extraction->lcms_analysis pk_calc Calculate Pharmacokinetic Parameters (AUC, Cmax, t½, etc.) lcms_analysis->pk_calc

Caption: Workflow for in vivo pharmacokinetic study.

Protocol: Rodent Pharmacokinetic Study

  • Animals:

    • Male Sprague-Dawley rats or C57BL/6 mice.[15]

  • Dosing:

    • Administer BAY-3827 via oral gavage and intravenous injection to different groups of animals to determine oral bioavailability.[16][17]

    • The dose will depend on the compound's potency and tolerability.[15]

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[18]

    • Process blood to obtain plasma and store at -80°C until analysis.[18]

  • Sample Analysis:

    • Extract BAY-3827 from plasma samples.

    • Quantify the concentration of BAY-3827 in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Area under the curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%)

By following these detailed protocols, researchers can effectively characterize the metabolic profile of BAY-3827, providing critical information for its use as a research tool and for the potential development of future AMPK inhibitors with improved drug-like properties.

References

Application

Application Notes and Protocols for In Vivo Administration of BAY-3827 in Mice

For Researchers, Scientists, and Drug Development Professionals Introduction BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its ability to modulate AMPK signaling has made it a valuable tool for investigating the role of this kinase in various physiological and pathological processes, including cancer. These application notes provide a summary of the available data on the in vivo administration and dosage of BAY-3827 in mouse models, along with detailed protocols to guide researchers in their experimental design.

Mechanism of Action

BAY-3827 functions as an ATP-competitive inhibitor of AMPK. By binding to the kinase domain, it prevents the phosphorylation of downstream targets, thereby blocking the metabolic and signaling pathways regulated by AMPK. This inhibition can lead to anti-proliferative effects in certain cancer cell types that are dependent on AMPK signaling for their growth and survival.

Signaling Pathway of AMPK Inhibition by BAY-3827

The following diagram illustrates the central role of AMPK in cellular metabolism and how BAY-3827 intervenes in this pathway.

BAY3827_AMPK_Pathway cluster_0 Cellular Stress cluster_1 AMPK Activation cluster_2 Downstream Effects (Inhibited by BAY-3827) cluster_3 Inhibitor High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK activates Anabolic Processes Anabolic Processes AMPK->Anabolic Processes inhibits Cell Growth & Proliferation Cell Growth & Proliferation AMPK->Cell Growth & Proliferation inhibits BAY-3827 BAY-3827 BAY-3827->AMPK inhibits PK_Workflow A Acclimatize NOD-SCID Mice B Prepare BAY-3827 and ABT Formulations A->B C Administer ABT (50 mg/kg) via Oral Gavage B->C D Administer BAY-3827 (10 mg/kg) 30 min post-ABT C->D E Collect Serial Blood Samples D->E F Process Plasma E->F G Analyze BAY-3827 Concentration by LC-MS/MS F->G H Pharmacokinetic Data Analysis G->H

Method

Application Notes and Protocols for BAY-3827: A Potent and Selective AMPK Inhibitor for Primary Cell Research

For Researchers, Scientists, and Drug Development Professionals Introduction BAY-3827 is a highly potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular ener...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-3827 is a highly potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Unlike previous AMPK inhibitors such as Compound C, which suffer from poor selectivity, BAY-3827 provides a powerful tool for elucidating the specific roles of AMPK in various physiological and pathological processes.[3] These application notes provide detailed protocols for utilizing BAY-3827 to inhibit AMPK in primary cells, enabling researchers to investigate its downstream effects on cellular signaling and metabolism.

Mechanism of Action

BAY-3827 acts as a mixed-type inhibitor, binding to the ATP-binding pocket of the AMPK kinase domain.[1] A co-crystal structure reveals that BAY-3827 stabilizes an inactive conformation of the kinase.[3][4][5] In cellular assays, BAY-3827 effectively inhibits the phosphorylation of downstream AMPK targets, such as acetyl-CoA carboxylase (ACC) and Raptor, thereby blocking AMPK-mediated signaling pathways.[1]

Data Presentation

In Vitro and Cellular Potency of BAY-3827
Assay TypeTargetIC50ConditionsReference
Cell-Free Kinase AssayAMPK1.4 nMLow ATP (10 µM)[1][2]
Cell-Free Kinase AssayAMPK15 nMHigh ATP (2 mM)[1][2]
Cell-Free Kinase AssayAMPK α1β1γ131.2 nMHigh ATP (200 µM)[1]
Cell-Free Kinase AssayAMPK α2β2γ136.5 nMHigh ATP (200 µM)[1]
Cell-Free Kinase AssayAMPK α2β1γ157 nMHigh ATP (200 µM)[1]
Cellular Assay (pACC1)AMPK0.93 µM-[1]
Cellular Assay (pACC1)AMPK6.36 µMwith MK-8722 (AMPK activator)[1]
Selectivity Profile of BAY-3827
KinaseInhibition at 0.1 µMReference
AMPK>90%[1]
PHK~80-85%[1]
RSK1~80-85%[1]
Aurora B~60%[1]
MINK1~60%[1]
TBK1~60%[1]
IRAK1~60%[1]

Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates (Thr172) activates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates (Thr172) activates AMP_ATP_ratio ↑ AMP/ATP Ratio AMP_ATP_ratio->LKB1 activates Calcium ↑ Ca2+ Calcium->CaMKK2 activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC phosphorylates inhibits Raptor Raptor (mTORC1) AMPK->Raptor phosphorylates inhibits Lipogenesis Lipogenesis ACC->Lipogenesis Protein_Synthesis Protein Synthesis Raptor->Protein_Synthesis BAY3827 BAY-3827 BAY3827->AMPK inhibits

Figure 1: Simplified AMPK signaling pathway and the inhibitory action of BAY-3827.

Experimental Protocols

Protocol 1: Preparation and Treatment of Primary Mouse Hepatocytes

This protocol describes the isolation of primary hepatocytes from mice and subsequent treatment with BAY-3827.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • BAY-3827 (prepare stock solution in DMSO)

  • BAY-974 (inactive control, prepare stock solution in DMSO)

  • MK-8722 (AMPK activator, optional)

  • Collagenase solution

  • Hepatocyte wash medium

  • Collagen-coated culture plates

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes from mice using a standard collagenase perfusion method.

  • Cell Seeding: Plate the isolated hepatocytes on collagen-coated plates at a desired density and allow them to attach for several hours in complete cell culture medium.

  • Preparation of Working Solutions: Prepare working solutions of BAY-3827, BAY-974, and MK-8722 by diluting the stock solutions in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Cell Treatment:

    • For dose-response experiments, treat hepatocytes with increasing concentrations of BAY-3827 (e.g., 0.1 µM to 10 µM).

    • To study the reversal of AMPK activation, pre-treat cells with an AMPK activator like MK-8722 (e.g., 10 µM) for a specified time before adding BAY-3827.[1]

    • Include appropriate controls: vehicle (DMSO), inactive control (BAY-974, e.g., 5 µM), and activator-only controls.

  • Incubation: Incubate the treated cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting or metabolic assays.

Protocol 2: Western Blot Analysis of AMPK Signaling

This protocol details the detection of phosphorylated and total AMPK and its downstream target ACC1.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ACC1 (Ser79), anti-total ACC1, anti-p-AMPKα (Thr172), anti-total AMPKα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated primary hepatocytes with ice-cold PBS and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Lipogenesis Assay in Primary Hepatocytes

This protocol measures the rate of fatty acid synthesis in primary hepatocytes.

Materials:

  • [³H]-acetate

  • Scintillation cocktail

  • Scintillation counter

  • Lipid extraction solution (e.g., chloroform:methanol)

Procedure:

  • Cell Treatment: Treat primary hepatocytes with BAY-3827, BAY-974, and/or MK-8722 as described in Protocol 1.

  • Radiolabeling: During the last 2 hours of treatment, add [³H]-acetate to the culture medium.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Extract the total lipids from the cells using a chloroform:methanol solution.

  • Scintillation Counting:

    • Evaporate the organic solvent and resuspend the lipid extract in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated [³H]-acetate into the lipid fraction is proportional to the rate of lipogenesis. Normalize the results to the total protein content of each sample. In the presence of an AMPK activator like MK-8722, lipogenesis is expected to decrease, and this effect should be reversed by BAY-3827 treatment.[1][3]

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis start Isolate Primary Hepatocytes culture Culture and Attach Cells on Collagen-Coated Plates start->culture treatment Treat with BAY-3827 (and controls: Vehicle, BAY-974, MK-8722) culture->treatment incubation Incubate for a Defined Period treatment->incubation western Western Blot (p-ACC, p-AMPK) incubation->western lipogenesis Lipogenesis Assay ([³H]-acetate incorporation) incubation->lipogenesis other Other Assays (e.g., Transcriptomics) incubation->other

Figure 2: General experimental workflow for studying the effects of BAY-3827 in primary hepatocytes.

Safety and Handling

BAY-3827 is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). Stock solutions should be stored at -20°C or -80°C.[2]

Troubleshooting

  • Low Inhibitory Effect:

    • Verify the concentration and integrity of the BAY-3827 stock solution.

    • Optimize the treatment duration and concentration for your specific primary cell type.

    • Ensure that the basal AMPK activity in your cells is sufficient to observe inhibition. If not, consider co-treatment with an AMPK activator.

  • High Background in Western Blots:

    • Optimize antibody concentrations and washing steps.

    • Ensure complete protein transfer to the membrane.

  • Variability in Primary Cell Response:

    • Primary cell preparations can be variable. Use cells from multiple donors/animals to ensure the reproducibility of your findings.

    • Standardize the isolation and culture procedures as much as possible.

Conclusion

BAY-3827 is a valuable pharmacological tool for investigating the roles of AMPK in primary cell models. Its high potency and selectivity allow for a more precise dissection of AMPK-dependent signaling pathways compared to older, less specific inhibitors. The protocols provided here offer a starting point for researchers to incorporate BAY-3827 into their studies of metabolism, cell growth, and other AMPK-regulated processes.

References

Application

Application Notes and Protocols for BAY-3827 Treatment in Western Blot Analysis

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of BAY-3827, a potent and selective AMPK inhibitor, for time-course analysis of protein phosph...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of BAY-3827, a potent and selective AMPK inhibitor, for time-course analysis of protein phosphorylation and signaling pathways by Western blot.

Introduction

BAY-3827 is a highly potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] It binds to the ATP-binding pocket of the AMPK kinase domain, stabilizing an inactive conformation and thereby inhibiting its kinase activity.[1][2][4] This inhibition prevents the phosphorylation of downstream targets, making BAY-3827 a valuable tool for studying AMPK-mediated signaling pathways. These notes provide a detailed protocol for a time-course experiment to analyze the effect of BAY-3827 on the phosphorylation of key downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC) and Raptor, using Western blotting.

Mechanism of Action of BAY-3827

BAY-3827 acts as an ATP-competitive inhibitor of AMPK.[5] Its binding to the kinase domain induces a conformational change that locks the enzyme in an inactive state, preventing the transfer of phosphate from ATP to its substrates.[1][2][4] A notable characteristic of BAY-3827 is that while it inhibits AMPK activity, it can paradoxically lead to an increase in the phosphorylation of AMPK at Threonine 172 (Thr172) in the activation loop.[6][7][8][9] This is thought to be due to BAY-3827 protecting Thr172 from dephosphorylation.[6][9] Therefore, assessing AMPK activity by measuring the phosphorylation of its downstream targets is more reliable than measuring Thr172 phosphorylation alone when using this inhibitor.

Data Presentation

The following table summarizes the quantitative data on the effect of BAY-3827 on the phosphorylation of key AMPK downstream targets at different time points, as determined by Western blot analysis.

Cell LineTreatment TimeTarget ProteinPhosphorylation SiteBAY-3827 ConcentrationObserved EffectReference
Mouse Primary Hepatocytes15 minACC1Ser792.5 µM - 5 µMDose-dependent reduction in phosphorylation[5]
Mouse Primary Hepatocytes15 minRaptorSer7922.5 µMFull inhibition of phosphorylation[5]
U2OS30 minACCSer8010 nM - 1 µMDose-dependent reduction in phosphorylation[6][8]
U2OS30 minRaptorSer79210 nM - 1 µMDose-dependent reduction in phosphorylation[6][8]
WT MEF30 min pre-incubation followed by 6h co-treatmentACCNot specified5 µMAbrogation of MK-8722-stimulated phosphorylation
WT MEF30 min pre-incubation followed by 6h co-treatmentRaptorNot specified5 µMAbrogation of MK-8722-stimulated phosphorylation

Experimental Protocols

Protocol 1: Time-Course Treatment of Cultured Cells with BAY-3827

This protocol describes the treatment of cultured cells with BAY-3827 for various durations to analyze the time-dependent effects on protein phosphorylation.

Materials:

  • Cultured cells (e.g., U2OS, primary hepatocytes)

  • Complete cell culture medium

  • BAY-3827 (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.

  • Starvation (Optional): If studying nutrient sensing pathways, serum-starve the cells for a defined period (e.g., 2-4 hours) before treatment.

  • Preparation of Working Solutions: Prepare fresh dilutions of BAY-3827 in cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment:

    • For a time-course experiment, set up separate wells for each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 6h).

    • Add the BAY-3827 working solution or vehicle control to the respective wells.

    • Incubate the cells at 37°C in a CO2 incubator for the designated time periods.

  • Cell Lysis:

    • At each time point, place the culture plate on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Samples are now ready for SDS-PAGE or can be stored at -20°C.

Protocol 2: Western Blot Analysis of Phosphorylated Proteins

This protocol outlines the Western blot procedure to detect changes in the phosphorylation of AMPK and its downstream targets.

Materials:

  • Protein lysates from Protocol 1

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-phospho-Raptor (Ser792), anti-Raptor)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

  • Stripping and Re-probing (Optional): To detect total protein levels or other proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with another primary antibody.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein intensity to determine the relative phosphorylation level.

Visualizations

BAY3827_Signaling_Pathway cluster_input Input cluster_core AMPK Complex cluster_downstream Downstream Targets BAY3827 BAY-3827 AMPK AMPK BAY3827->AMPK Inhibits ACC ACC1 (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates Raptor Raptor AMPK->Raptor Phosphorylates pACC p-ACC1 (Ser79) (Inactive) ACC->pACC pRaptor p-Raptor (Ser792) (Inactive) Raptor->pRaptor

Caption: BAY-3827 signaling pathway.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_lysis Lysate Preparation cluster_western Western Blot start Seed Cells treatment Treat with BAY-3827 (Time Course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., p-ACC) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

References

Method

Application Notes and Protocols for BAY-3827 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals Introduction BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2]...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] In preclinical studies, BAY-3827 has demonstrated anti-proliferative effects in various cancer cell lines, particularly in androgen-dependent prostate cancer models.[2][3] These findings suggest its potential as a therapeutic agent. This document provides detailed application notes and protocols for the utilization of BAY-3827 in xenograft models, based on available research.

It is important to note that while BAY-3827 shows high potency in cellular assays, its use in in vivo models is challenged by its low aqueous solubility and poor oral bioavailability.[4][5][6][7][8] This necessitates careful consideration of its formulation and administration route for xenograft studies.

Mechanism of Action

BAY-3827 functions as a direct inhibitor of AMPK. By binding to the kinase domain of the AMPK α-subunit, it prevents the phosphorylation of downstream targets.[1] This inhibition disrupts the cellular energy-sensing network, affecting metabolic processes such as lipid and glucose metabolism, which can be crucial for the survival and proliferation of cancer cells.[2]

Signaling Pathway

The following diagram illustrates the AMPK signaling pathway and the point of inhibition by BAY-3827.

AMPK_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream Downstream Effectors & Cellular Processes AMP/ATP Ratio AMP/ATP Ratio AMPK AMPK AMP/ATP Ratio->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates & Activates ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Promotes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Autophagy Autophagy ULK1->Autophagy Initiates BAY-3827 BAY-3827 BAY-3827->AMPK Inhibits

Caption: The AMPK signaling pathway, highlighting the inhibitory action of BAY-3827.

Data Presentation

The following table summarizes the reported in vitro efficacy of BAY-3827. Currently, detailed quantitative data from xenograft studies, including dosage, administration route, and tumor growth inhibition, are not widely available in published literature.

ParameterValueCell LinesReference
IC50 (AMPK activity, low ATP) 1.4 nMIn vitro assay[1]
IC50 (AMPK activity, high ATP) 15 nMIn vitro assay[1]
Anti-proliferative Effects Potent inhibitionAndrogen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP)[2][3]

Experimental Protocols

In Vitro Proliferation Assay

This protocol can be used to assess the anti-proliferative effects of BAY-3827 on cancer cell lines prior to in vivo studies.

Materials:

  • Cancer cell line of interest (e.g., LNCaP for prostate cancer)

  • Appropriate cell culture medium and supplements

  • BAY-3827

  • DMSO (for stock solution)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of BAY-3827 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of BAY-3827. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of BAY-3827 that inhibits cell growth by 50%.

Xenograft Model Protocol (General Guidance)

This protocol provides a general framework for establishing and utilizing a xenograft model to evaluate the in vivo efficacy of BAY-3827. Crucially, the formulation and administration of BAY-3827 will require significant optimization due to its poor solubility.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • BAY-3827

  • Vehicle for formulation (requires optimization, e.g., a solution containing DMSO, PEG300, and Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • BAY-3827 Formulation and Administration (Requires Optimization):

    • Due to low aqueous solubility, a formulation vehicle is necessary. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300, and Tween 80 in saline or PBS. The final DMSO concentration should be kept low (ideally below 10%) to avoid toxicity.

    • The optimal administration route needs to be determined. While oral gavage is often preferred, the low bioavailability of BAY-3827 may necessitate alternative routes like intraperitoneal or intravenous injection, though these are also challenged by its low solubility.[4]

    • Administer the formulated BAY-3827 or vehicle control to the respective groups according to the determined dosing schedule (e.g., daily, every other day). The dosage will need to be determined through dose-range-finding studies.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period or until tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry (to assess proliferation markers like Ki-67) or Western blotting (to confirm target engagement by measuring the phosphorylation of AMPK downstream targets).

Experimental Workflow

The following diagram outlines the typical workflow for evaluating BAY-3827 in a xenograft model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Formulation BAY-3827 Formulation Randomization->Formulation Administration Compound Administration Formulation->Administration Monitoring Tumor Measurement & Body Weight Monitoring Administration->Monitoring Repeated Dosing Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision Tissue_Analysis Histology & Molecular Analysis Tumor_Excision->Tissue_Analysis

Caption: A typical experimental workflow for using BAY-3827 in xenograft models.

References

Application

Application Notes and Protocols: BAY-3827 in Neuroblastoma Research

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neuroblastoma, a pediatric cancer originating from embryonic neural crest cells, presents a complex therapeutic challenge due to its heterogeneity and the development of treatment resistance. Key signaling pathways, such as the PI3K/Akt and MAPK pathways, are known drivers of neuroblastoma cell growth and survival. Emerging evidence suggests that metabolic reprogramming is also a critical hallmark of this malignancy, highlighting the AMP-activated protein kinase (AMPK) signaling pathway as a potential therapeutic target.

AMPK acts as a central energy sensor, maintaining cellular energy homeostasis.[1] In response to stresses that deplete ATP, such as low glucose and hypoxia, AMPK is activated and triggers a metabolic switch from anabolic to catabolic processes to restore energy balance.[1] The role of AMPK in cancer is complex and context-dependent. In some contexts, AMPK activation can be tumor-suppressive by inhibiting the mTORC1 pathway, a key regulator of protein synthesis and cell growth, and by promoting cell cycle arrest.[2][3] Conversely, under conditions of metabolic stress, AMPK can promote cancer cell survival by facilitating adaptation to nutrient deprivation.[4]

In neuroblastoma, the role of AMPK is still under investigation. Some studies suggest that activating AMPK could inhibit tumor growth, while others indicate its activation may be a pro-survival mechanism.[4][5] This dual role makes the precise modulation of AMPK activity a critical area of research. The use of potent and selective inhibitors is essential to dissect the functional consequences of AMPK inhibition in neuroblastoma.

BAY-3827 is a highly potent and selective small-molecule inhibitor of AMPK.[5] It exhibits low nanomolar IC50 values against AMPK kinase activity.[5] Due to its high potency and selectivity compared to other inhibitors like Compound C, BAY-3827 is a valuable research tool for elucidating the specific roles of AMPK in cellular processes.[6] However, its low in vivo bioavailability may limit its use in animal studies.[6][7]

These application notes provide a framework for utilizing BAY-3827 to investigate the role of AMPK in neuroblastoma cell lines. The included protocols are intended as a starting point for researchers to explore the effects of AMPK inhibition on neuroblastoma cell proliferation, signaling, and metabolism.

Data Summary

The following tables present hypothetical data illustrating the potential effects of BAY-3827 on neuroblastoma cell lines. These are intended as examples for data presentation.

Table 1: In Vitro Potency of BAY-3827

ParameterValue
Target AMP-activated protein kinase (AMPK)
IC50 (10 µM ATP) 1.4 nM[5][7]
IC50 (2 mM ATP) 15 nM[5]
Cell Line Example SH-SY5Y (Neuroblastoma)
Hypothetical IC50 (Cell Viability, 72h) 50 - 200 nM

Table 2: Hypothetical Effect of BAY-3827 on Neuroblastoma Cell Viability

Cell LineMYCN StatusTreatmentConcentration (nM)Viability (% of Control)
SH-SY5YAmplifiedDMSO-100 ± 5.2
BAY-38271095 ± 4.8
BAY-38275072 ± 6.1
BAY-382710051 ± 5.5
BAY-382720035 ± 4.9
SK-N-ASNon-amplifiedDMSO-100 ± 6.3
BAY-38271098 ± 5.9
BAY-38275085 ± 7.2
BAY-382710068 ± 6.8
BAY-382720052 ± 6.1

Table 3: Hypothetical Quantification of Western Blot Data for AMPK Pathway Proteins

Treatment (1h)p-AMPKα (Thr172) / Total AMPKαp-ACC (Ser79) / Total ACCp-p70S6K (Thr389) / Total p70S6K
DMSO Control 1.00 ± 0.121.00 ± 0.151.00 ± 0.11
BAY-3827 (100 nM) 1.15 ± 0.140.25 ± 0.081.85 ± 0.21
Metformin (5 mM) 2.50 ± 0.313.10 ± 0.350.45 ± 0.09
Note: BAY-3827 can paradoxically increase Thr172 phosphorylation while inhibiting kinase activity.[6][7]

Signaling Pathways and Experimental Workflow

AMPK_Signaling_Pathway cluster_input Cellular Stress cluster_upstream Upstream Kinases cluster_core AMPK Complex cluster_downstream Downstream Effectors & Processes Low Glucose Low Glucose Hypoxia Hypoxia Metabolic Stress Metabolic Stress LKB1 LKB1 Metabolic Stress->LKB1 AMPK AMPK LKB1->AMPK p(Thr172) CAMKK2 CAMKK2 CAMKK2->AMPK p(Thr172) mTORC1 mTORC1 AMPK->mTORC1 Inhibits ACC ACC AMPK->ACC Inhibits ULK1 ULK1 AMPK->ULK1 Activates Cell Survival Cell Survival AMPK->Cell Survival Context-Dependent Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Inhibits Lipogenesis Lipogenesis ACC->Lipogenesis Inhibits Autophagy Autophagy ULK1->Autophagy Promotes BAY3827 BAY-3827 BAY3827->AMPK Inhibits Kinase Activity Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Neuroblastoma Cells Culture Neuroblastoma Cells Seed Cells in Plates Seed Cells in Plates Culture Neuroblastoma Cells->Seed Cells in Plates Treat with BAY-3827\n(Dose-Response) Treat with BAY-3827 (Dose-Response) Seed Cells in Plates->Treat with BAY-3827\n(Dose-Response) Cell Viability Assay (72h) Cell Viability Assay (72h) Treat with BAY-3827\n(Dose-Response)->Cell Viability Assay (72h) Western Blot (1-4h) Western Blot (1-4h) Treat with BAY-3827\n(Dose-Response)->Western Blot (1-4h) Metabolic Assays (24h) Metabolic Assays (24h) Treat with BAY-3827\n(Dose-Response)->Metabolic Assays (24h) Calculate IC50 Calculate IC50 Cell Viability Assay (72h)->Calculate IC50 Quantify Protein Phosphorylation Quantify Protein Phosphorylation Western Blot (1-4h)->Quantify Protein Phosphorylation Measure Metabolic Rates Measure Metabolic Rates Metabolic Assays (24h)->Measure Metabolic Rates

References

Technical Notes & Optimization

Troubleshooting

BAY-3827 Technical Support Center: Troubleshooting Off-Target Effects in Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BAY-3...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BAY-3827 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target effects of BAY-3827?

A1: While BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), its most significant off-target effects are the inhibition of the 90-kDa ribosomal S6 kinase (RSK) isoforms.[1] Kinase profiling studies have shown that BAY-3827 inhibits RSK1, RSK2, RSK3, and RSK4 with potencies similar to its inhibition of AMPK.[1] At higher concentrations, other kinases such as Aurora B, MINK1, TBK1, and IRAK1 may also be inhibited.[2]

Q2: I'm observing an increase in AMPK phosphorylation at Threonine 172 after treating my cells with BAY-3827. Is this expected?

A2: Yes, this is a known paradoxical effect of BAY-3827.[3][4] Despite being an AMPK inhibitor, treatment with BAY-3827 can lead to an increase in the phosphorylation of the AMPKα subunit at Thr172, the activating phosphorylation site.[4][5] This is thought to occur because BAY-3827 binding to AMPK protects Thr172 from dephosphorylation by cellular phosphatases.[3][5] Therefore, it is crucial to assess AMPK inhibition by measuring the phosphorylation of downstream targets (e.g., ACC1 at Ser79) rather than relying solely on p-AMPK (Thr172) levels.

Q3: How can I differentiate between on-target AMPK inhibition and off-target effects in my cellular phenotype?

A3: To distinguish between on-target and off-target effects, we recommend the following strategies:

  • Use a negative control compound: BAY-974 is a structurally similar analog of BAY-3827 that does not inhibit AMPK.[1] Comparing the effects of BAY-3827 to BAY-974 can help identify phenotypes that are independent of AMPK inhibition.

  • Assess downstream signaling: Measure the phosphorylation of a well-established AMPK substrate, such as Acetyl-CoA Carboxylase (ACC) at Serine 79. A decrease in p-ACC (Ser79) is a reliable indicator of on-target AMPK inhibition.

  • Dose-response analysis: Perform dose-response experiments for both AMPK inhibition (p-ACC levels) and the observed phenotype. A significant discrepancy in the IC50 values may suggest off-target effects.

  • Use a structurally distinct AMPK inhibitor: Comparing the phenotype induced by BAY-3827 with that of another potent and selective AMPK inhibitor with a different chemical scaffold can help confirm that the effect is due to AMPK inhibition.

Q4: What is the recommended working concentration for BAY-3827 in cell-based assays?

A4: The optimal concentration of BAY-3827 will vary depending on the cell type and the specific experimental conditions. In hepatocytes, concentrations between 2.5-5 µM have been shown to fully block AMPK-mediated phosphorylation of ACC1.[6][7] It is recommended to perform a dose-response experiment to determine the minimal concentration required to achieve maximal inhibition of a downstream AMPK target (e.g., p-ACC) to minimize potential off-target effects.

Quantitative Data: Kinase Inhibition Profile of BAY-3827

The following table summarizes the inhibitory concentrations (IC50) of BAY-3827 against its primary target (AMPK) and key off-target kinases. This data is essential for designing experiments and interpreting results.

Kinase TargetIC50 (nM)ATP ConcentrationNotes
AMPK 1.4 10 µM High potency at low ATP concentrations.[1][2][8]
15 2 mM Potency decreases at physiological ATP concentrations.[2]
RSK1 9 10 µMSignificant off-target inhibition.[8]
RSK2 52 10 µM
RSK3 36 10 µM
RSK4 24 10 µM
MSK1 43 10 µM
MST3 94 10 µM
Aurora A 1324 10 µMLower potency off-target.[8]
FLT3 124 10 µM
c-Met 788 10 µM

Troubleshooting Guides

Guide 1: Investigating the Paradoxical Increase in p-AMPK (Thr172)

This guide provides a workflow to confirm on-target AMPK inhibition despite the paradoxical increase in p-AMPK (Thr172).

cluster_workflow Workflow: p-AMPK (Thr172) Investigation start Observe Unexpected Increase in p-AMPK (Thr172) step1 Hypothesis: Paradoxical Effect of BAY-3827 start->step1 step2 Experiment: Western Blot for p-ACC (Ser79) and Total ACC step1->step2 step3 Analyze Results: Quantify p-ACC/Total ACC Ratio step2->step3 decision Is p-ACC (Ser79) Significantly Decreased? step3->decision conclusion1 Conclusion: On-target AMPK inhibition is confirmed. The p-AMPK increase is paradoxical. decision->conclusion1 Yes conclusion2 Conclusion: AMPK is not inhibited. Re-evaluate experimental conditions (e.g., compound concentration, cell health). decision->conclusion2 No

Workflow for investigating paradoxical p-AMPK increase.

Experimental Protocol: Western Blot for p-AMPK, Total AMPK, p-ACC, and Total ACC

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Keep samples on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 4-12% Bis-Tris gel.

    • Run the gel according to the manufacturer's instructions.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can increase background.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

      • Phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535) at 1:1000 dilution.

      • Total AMPKα (e.g., Cell Signaling Technology #2532) at 1:1000 dilution.

      • Phospho-ACC (Ser79) (e.g., Cell Signaling Technology #3661) at 1:1000 dilution.

      • Total ACC (e.g., Cell Signaling Technology #3676) at 1:1000 dilution.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate for detection.

    • Capture the image using a digital imager or X-ray film.

Guide 2: Assessing Off-Target RSK Inhibition

This guide provides a workflow to determine if an observed cellular phenotype is due to off-target inhibition of the RSK pathway.

cluster_workflow Workflow: Assessing RSK Off-Target Effects start Observe Phenotype with BAY-3827 Treatment step1 Hypothesis: Phenotype is due to off-target RSK inhibition. start->step1 step2 Experiment 1: Use BAY-974 (negative control) and a selective RSK inhibitor. step1->step2 decision1 Does RSK inhibitor replicate the phenotype? step2->decision1 step3 Experiment 2: Western Blot for p-S6 (Ser235/236) decision1->step3 No/Unclear conclusion1 Conclusion: Phenotype is likely mediated by off-target RSK inhibition. decision1->conclusion1 Yes decision2 Does BAY-3827 decrease p-S6 levels? step3->decision2 decision2->conclusion1 Yes conclusion2 Conclusion: Phenotype is likely independent of RSK inhibition. decision2->conclusion2 No

Workflow for assessing off-target RSK inhibition.

Experimental Protocol: In Vitro RSK Kinase Assay

This protocol outlines the general steps for an in vitro kinase assay to confirm the direct inhibition of RSK by BAY-3827.

  • Reagents and Materials:

    • Recombinant active RSK1 enzyme.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

    • ATP.

    • RSK substrate (e.g., S6 peptide).

    • BAY-3827 at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare a serial dilution of BAY-3827.

    • In a 96-well plate, add the recombinant RSK1 enzyme, the S6 peptide substrate, and BAY-3827 at different concentrations.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for RSK1, if known, to accurately determine the IC50.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the log of the BAY-3827 concentration to determine the IC50 value.

Signaling Pathway Diagrams

cluster_ampk AMPK Signaling Pathway AMPK AMPK ACC ACC AMPK->ACC phosphorylates pACC p-ACC (Ser79) (Inactive) ACC->pACC Lipogenesis Lipogenesis pACC->Lipogenesis inhibits BAY3827_AMPK BAY-3827 BAY3827_AMPK->AMPK

BAY-3827 on-target effect on the AMPK pathway.

cluster_rsk Potential RSK Off-Target Pathway ERK ERK1/2 RSK RSK ERK->RSK activates S6 S6 Ribosomal Protein RSK->S6 phosphorylates pS6 p-S6 (Ser235/236) S6->pS6 Translation Protein Translation pS6->Translation promotes BAY3827_RSK BAY-3827 BAY3827_RSK->RSK

BAY-3827 potential off-target effect on the RSK pathway.

References

Optimization

troubleshooting BAY-3827 insolubility issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent AMPK inhibitor, BAY-3827. The...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent AMPK inhibitor, BAY-3827. The information is designed to address common challenges, particularly those related to its solubility, to ensure successful experimental outcomes.

Troubleshooting Guide: Insolubility and Related Issues

Researchers may encounter challenges with BAY-3827's solubility, which can impact experimental reproducibility and accuracy. This guide provides a systematic approach to troubleshooting these issues.

Problem 1: BAY-3827 powder does not fully dissolve in DMSO.
  • Possible Cause 1: Incorrect Solvent or Solvent Quality. While BAY-3827 is soluble in DMSO, the quality of the solvent is crucial.[1][2]

    • Solution: Use fresh, anhydrous, high-purity DMSO. Avoid using DMSO that has been opened multiple times, as it can absorb moisture from the air, which will reduce the solubility of BAY-3827.[1][2]

  • Possible Cause 2: Concentration Exceeds Solubility Limit. The desired concentration of your stock solution may be higher than the solubility limit of BAY-3827 in DMSO.

    • Solution: Refer to the solubility data table below. Do not attempt to prepare a stock solution at a concentration significantly higher than the reported solubility. If a higher concentration is required, consider the use of warming and sonication.

  • Possible Cause 3: Insufficient Dissolution Technique. The compound may require assistance to fully dissolve.

    • Solution: Gently warm the solution to 37-60°C and use sonication or vortexing to aid dissolution.[3] Always visually inspect the solution to ensure no particulates are present before use.

Problem 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
  • Possible Cause 1: Low Aqueous Solubility. BAY-3827 is practically insoluble in water and ethanol.[1][2][4] Diluting the DMSO stock in an aqueous buffer can cause the compound to precipitate out of solution.

    • Solution 1: Minimize the volume of DMSO stock solution added to the aqueous medium. The final concentration of DMSO in the working solution should typically be kept below 0.5% to maintain solubility and avoid solvent-induced cytotoxicity.

    • Solution 2: Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in a medium containing a lower percentage of the aqueous component.

    • Solution 3: Prepare the final working solution immediately before use to minimize the time for precipitation to occur.

Problem 3: Inconsistent or unexpected results in cellular assays.
  • Possible Cause 1: Inaccurate Concentration of Working Solution. Precipitation of BAY-3827 in the working solution will lead to a lower effective concentration than intended.

    • Solution: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is suspected, centrifuge the solution and use the supernatant, though this may alter the final concentration. It is best to troubleshoot the solubility as described above to prevent precipitation.

  • Possible Cause 2: Degradation of BAY-3827 Stock Solution. Improper storage can lead to the degradation of the compound.

    • Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][5] Stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C when protected from light.[5]

Quantitative Data Summary

The solubility of BAY-3827 can vary slightly between suppliers and batches. The following table summarizes the available quantitative data.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO2 - 254.27 - 53.36Solubility can be enhanced with gentle warming and sonication.[3][6] Use of fresh, anhydrous DMSO is recommended.[1][2]
WaterInsoluble-[1][2][4]
EthanolInsoluble-[1][2][4]

Experimental Protocols

Preparation of BAY-3827 Stock Solution (for in vitro use)
  • Allow the vial of solid BAY-3827 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). For example, for 1 mg of BAY-3827 (MW: 468.53 g/mol ), add 213.4 µL of DMSO to make a 10 mM stock solution.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C and protect from light.[5]

Preparation of BAY-3827 Formulation (for in vivo oral administration)

For oral administration in animal models, a suspension of BAY-3827 in Carboxymethylcellulose sodium (CMC-Na) is recommended.[1][4]

  • Prepare a sterile solution of CMC-Na in water (e.g., 0.5% w/v).

  • Weigh the required amount of BAY-3827 powder.

  • In a sterile container, add the BAY-3827 powder to the appropriate volume of the CMC-Na solution. For example, to prepare a 5 mg/mL suspension, add 5 mg of BAY-3827 to 1 mL of the CMC-Na solution.[1][4]

  • Mix the suspension thoroughly using a vortex or other appropriate method to ensure a homogenous suspension before each administration.

Visualizations

Troubleshooting Workflow for BAY-3827 Insolubility

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Insolubility Issue with BAY-3827 Problem Powder not dissolving or Precipitation on dilution Start->Problem CheckSolvent Verify Solvent Quality (Fresh, Anhydrous DMSO) Problem->CheckSolvent Step 1 CheckConc Review Concentration (Is it within solubility limits?) CheckSolvent->CheckConc If solvent is good NotResolved Issue Persists: Consult Further CheckSolvent->NotResolved If solvent is old/wet ImproveTech Enhance Dissolution Technique (Warm, Sonicate, Vortex) CheckConc->ImproveTech If concentration is appropriate CheckConc->NotResolved If concentration is too high Dilution Optimize Dilution Protocol (Minimize DMSO %, Serial Dilution) ImproveTech->Dilution If still issues ImproveTech->NotResolved If techniques fail Resolved Issue Resolved: Clear Solution Dilution->Resolved Success Dilution->NotResolved If precipitation continues

Caption: A flowchart for troubleshooting BAY-3827 insolubility issues.

AMPK Signaling Pathway and Inhibition by BAY-3827

AMPK_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK CaMKK2 CaMKK2 CaMKK2->AMPK AMP AMP AMP->AMPK Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation) AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Lipid & Protein Synthesis) AMPK->Anabolism BAY3827 BAY-3827 BAY3827->AMPK

Caption: BAY-3827 inhibits the AMPK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BAY-3827? A1: BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[1][4] It functions by inhibiting the kinase activity of AMPK, which is a central regulator of cellular energy homeostasis.[7]

Q2: Can I dissolve BAY-3827 directly in aqueous buffers or cell culture media? A2: No, BAY-3827 is insoluble in aqueous solutions.[1][2][4] It is essential to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous medium, ensuring the final DMSO concentration is low (typically <0.5%).

Q3: What are the recommended storage conditions for BAY-3827? A3: Solid BAY-3827 should be stored at -20°C. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to one year.[1][5]

Q4: Are there any known off-target effects of BAY-3827? A4: While BAY-3827 is a selective AMPK inhibitor, it has been shown to have additional activity against members of the ribosomal S6 kinase (RSK) family.[7] Researchers should consider this when interpreting experimental results.

Q5: Is BAY-3827 suitable for in vivo studies? A5: Yes, BAY-3827 can be used for in vivo studies. For oral administration, it is typically formulated as a suspension in CMC-Na.[1][4] However, it has been noted to have low aqueous solubility and oral bioavailability, which may require consideration in experimental design.

References

Troubleshooting

Technical Support Center: Optimizing BAY-3827 Dosage for Maximum AMPK Inhibition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-3827, a potent and selective AMPK inhibitor. This resource offers troublesho...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-3827, a potent and selective AMPK inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BAY-3827?

A1: BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[1][2][3][4] It functions by binding to the ATP-binding pocket of the AMPK kinase domain.[1][5] A distinctive feature of its mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[1][6][7] This bridge stabilizes the activation loop in an inactive conformation, disrupting the regulatory spine of the kinase and preventing its activity.[1][5][6][7]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For cellular assays, a starting concentration range of 2.5 µM to 5 µM is recommended.[1] In primary mouse hepatocytes, 2.5-5 µM of BAY-3827 fully blocked AMPK activator-mediated phosphorylation of Acetyl-CoA Carboxylase 1 (ACC1).[1] The IC50 for the inhibition of ACC1 phosphorylation in cellular assays was determined to be 0.93 µM.[8][9] However, optimal concentration can be cell-type dependent and should be determined empirically through a dose-response experiment.

Q3: Is BAY-3827 selective for AMPK?

A3: BAY-3827 is highly selective for AMPK, showing over 500-fold selectivity against a large panel of kinases.[3] However, it is important to note that BAY-3827 also inhibits 90-kDa ribosomal S6 kinase (RSK) isoforms with a potency similar to that for AMPK.[8][9] Specifically, it has been shown to inhibit RSK1, RSK2, RSK3, and RSK4.[10]

Q4: I am observing an increase in AMPK phosphorylation at Threonine-172 after treatment with BAY-3827. Is this expected?

A4: Yes, this is a known paradoxical effect of BAY-3827.[8][11][12] The increase in phosphorylation at Thr172 is thought to be due to BAY-3827 protecting the site from dephosphorylation.[8][9][12] Despite this increased phosphorylation, the kinase remains in an inactive state due to the conformational lock induced by the inhibitor.

Q5: Can BAY-3827 be used for in vivo studies?

A5: The use of BAY-3827 in vivo may be limited by its low aqueous solubility and poor bioavailability.[11][12] Researchers planning in vivo experiments should consider these pharmacokinetic properties and may need to explore specific formulation strategies.

Troubleshooting Guide

IssuePossible CauseRecommendation
No or low inhibition of AMPK activity Suboptimal concentration: The concentration of BAY-3827 may be too low for the specific cell type or experimental conditions.Perform a dose-response curve starting from 0.1 µM up to 10 µM to determine the optimal concentration. In hepatocytes, full inhibition of downstream targets was seen at 2.5-5 µM.[1]
High ATP concentration: The inhibitory potency of BAY-3827 is dependent on the ATP concentration.[3][4]Be aware that the IC50 is higher at physiological ATP concentrations (15 nM at 2 mM ATP) compared to low ATP conditions (1.4 nM at 10 µM ATP).[3][4][8][9]
Compound degradation: Improper storage or handling may have led to the degradation of the compound.Store BAY-3827 as a solid at -20°C. For stock solutions, dissolve in fresh DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Off-target effects observed Inhibition of RSK isoforms: Observed phenotypes may be due to the inhibition of RSK kinases, which BAY-3827 also potently inhibits.[8][10]Use a structurally unrelated AMPK inhibitor as a control if possible. Alternatively, use siRNA/shRNA to specifically knock down AMPK and see if the phenotype is replicated. Compare results with the inactive analog BAY-974.[1][8]
Inconsistent results between experiments Variability in cell culture conditions: Cell density, passage number, and media components can influence cellular metabolism and AMPK activity.Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments.
Variability in compound preparation: Inconsistent preparation of stock and working solutions.Always use fresh, high-quality DMSO for preparing stock solutions.[4] Ensure complete dissolution and accurate pipetting.

Data Presentation

Table 1: In Vitro Potency of BAY-3827

TargetAssay ConditionIC50 Value
AMPKLow ATP (10 µM)1.4 nM[3][4][8][9]
AMPKHigh ATP (2 mM)15 nM[3][4][8][9]
Rat Liver AMPK200 µM ATP17 nM[11]
Human α1β1γ1200 µM ATP25 nM[11]
Human α2β2γ1200 µM ATP70 nM[11]

Table 2: Selectivity Profile of BAY-3827

KinaseIC50 Value (at 10 µM ATP)
RSK19 nM[10]
RSK436 nM[3]
Aurora A1324 nM[3]
Flt3124 nM[3][10]
c-Met788 nM[3][10]

Table 3: Cellular Activity of BAY-3827

Cell LineAssayEndpointEffective Concentration / IC50
Primary Mouse HepatocytesWestern BlotpACC1 Inhibition2.5 - 5 µM[1][8][9]
Primary Mouse HepatocytesLipogenesis AssayRescue of MK-8722 inhibitionDose-dependent, significant at 2.5 µM[8]
LNCaP (Prostate Cancer)Proliferation AssayGrowth Inhibition0.28 µM[10]
VCaP (Prostate Cancer)Proliferation AssayGrowth Inhibition1.71 µM[10]
HEK293T CellsHTRF AssaypACC1 InhibitionIC50 = 0.93 µM[8][9]

Experimental Protocols

Protocol 1: Determination of BAY-3827 IC50 in a Cell-Based Assay

This protocol describes a general method to determine the cellular potency of BAY-3827 by measuring the phosphorylation of a direct downstream target of AMPK, ACC1, at Serine 79.

  • Cell Plating: Seed cells (e.g., HEK293T, primary hepatocytes, or a cancer cell line of interest) in 12-well or 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of BAY-3827 in DMSO. From this stock, create a series of dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a DMSO-only vehicle control.

  • Optional AMPK Activation: To enhance the dynamic range of the assay, AMPK can be activated. One hour prior to adding BAY-3827, you may treat the cells with an AMPK activator like MK-8722 (e.g., at 10 µM).[1][8]

  • Treatment: Remove the culture medium from the cells and add the media containing the different concentrations of BAY-3827 or vehicle control. Incubate for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ACC1 (Ser79) and total ACC1 or a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for phospho-ACC1 and the loading control.

    • Normalize the phospho-ACC1 signal to the loading control.

    • Plot the normalized signal against the logarithm of the BAY-3827 concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Complex cluster_downstream Downstream Effects AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 activates AMPK AMPK (Inactive) LKB1->AMPK phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates pAMPK pAMPK (Thr172) (Active) ACC ACC1 pAMPK->ACC phosphorylates mTORC1 mTORC1 pAMPK->mTORC1 inhibits pACC pACC1 (Ser79) (Inactive) Lipogenesis Lipogenesis pACC->Lipogenesis inhibits Anabolism Anabolic Processes mTORC1->Anabolism promotes BAY3827 BAY-3827 BAY3827->pAMPK inhibits activity

Caption: The AMPK signaling pathway and the inhibitory action of BAY-3827.

Experimental_Workflow start 1. Seed Cells treatment 2. Treat with BAY-3827 (Dose-Response) start->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis western 4. Western Blot for pACC1 / ACC1 lysis->western analysis 5. Densitometry & IC50 Calculation western->analysis end Result: Cellular Potency analysis->end

Caption: Experimental workflow for determining the cellular IC50 of BAY-3827.

Troubleshooting_Tree start Issue: No AMPK Inhibition q_conc Is concentration optimized? start->q_conc a_conc_no Action: Perform dose-response (0.1-10 µM) q_conc->a_conc_no No q_atp Are ATP levels high? q_conc->q_atp Yes a_atp_yes Note: IC50 is higher (e.g., 15 nM at 2mM ATP) q_atp->a_atp_yes Yes q_rsk Observing other effects? q_atp->q_rsk No a_rsk_yes Consider RSK inhibition as potential cause q_rsk->a_rsk_yes Yes q_paradox Seeing pAMPK increase? q_rsk->q_paradox No a_paradox_yes This is an expected paradoxical effect q_paradox->a_paradox_yes Yes

Caption: A troubleshooting decision tree for BAY-3827 experiments.

References

Optimization

BAY-3827 stability in cell culture media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY-3827 in cell culture experiments. Below you will find frequently asked ques...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY-3827 in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the effective application of this potent AMPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BAY-3827?

A1: BAY-3827 is a potent and selective, mixed-type inhibitor of AMP-activated protein kinase (AMPK).[1] It binds to the ATP-binding pocket of the AMPK kinase domain, which stabilizes an inactive conformation of the enzyme.[1] This prevents the phosphorylation of downstream AMPK targets, such as Acetyl-CoA Carboxylase 1 (ACC1), thereby inhibiting processes like lipogenesis.[1][2]

Q2: I'm observing an increase in AMPK phosphorylation at Threonine-172 after treating cells with BAY-3827. Is this expected?

A2: Yes, this is an expected and documented paradoxical effect. Treatment of cells with BAY-3827 leads to an increase in the phosphorylation of AMPK at its activating site, Thr172.[3][4] However, despite this phosphorylation, the enzyme remains inactive, and the phosphorylation of its downstream targets is inhibited.[3][4] This is thought to occur because BAY-3827 binding protects Thr172 from dephosphorylation.[3] Therefore, monitoring the phosphorylation status of downstream targets like ACC is a more reliable readout of BAY-3827 activity than assessing p-AMPK (Thr172) levels.

Q3: What is the recommended solvent and storage condition for BAY-3827 stock solutions?

A3: BAY-3827 is sparingly soluble in aqueous solutions but can be dissolved in DMSO to prepare a stock solution.[5][6] For storage, aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 1 month at -20°C or 1 year at -80°C in a tightly sealed container, protected from light.[7]

Q4: How stable is BAY-3827 in cell culture media?

A4: There is limited publicly available data on the specific half-life of BAY-3827 in various cell culture media. However, small molecule inhibitors can be susceptible to degradation in the complex aqueous environment of cell culture media, especially in the presence of serum. Given that BAY-3827 is known to be rapidly metabolized in vivo, it is reasonable to suspect it may have limited stability in cell culture over long incubation periods.[8] For long-term experiments (e.g., >24 hours), it is recommended to either perform a stability test under your specific experimental conditions or to replace the media with freshly prepared BAY-3827 at regular intervals.

Troubleshooting Guide

This guide addresses common problems encountered when using BAY-3827 in cell-based assays.

Problem Possible Cause(s) Recommended Solution(s)
No or low inhibitory effect on downstream targets (e.g., p-ACC). 1. Compound Instability: BAY-3827 may be degrading in the cell culture medium during a long incubation.1a. Perform a stability test (see Experimental Protocol below). 1b. For experiments longer than 24 hours, consider replacing the medium with freshly diluted BAY-3827 every 24 hours.[9]
2. Suboptimal Concentration: The concentration of BAY-3827 may be too low for the specific cell line or experimental conditions.2. Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and assay. Cellular IC50 values can range from nanomolar to low micromolar depending on the cell type.
3. Compound Precipitation: The final concentration of BAY-3827 in the medium may exceed its solubility limit, or the DMSO concentration may be too high.3a. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid both insolubility and solvent-induced cytotoxicity.[9] 3b. Visually inspect the media for any precipitate after adding the compound. Pre-warming the media to 37°C before adding the compound can sometimes help.[9]
Unexpected cellular toxicity or off-target effects. 1. High Concentration: The concentration used may be too high, leading to off-target kinase inhibition. While highly selective for AMPK, BAY-3827 can inhibit other kinases (e.g., RSK isoforms) at higher concentrations.[3]1. Perform a dose-response curve for cell viability (e.g., using an MTT or MTS assay) to determine the cytotoxic concentration range in your cell line. Use the lowest effective concentration that inhibits your target.
2. Inactive Control Compound Needed: The observed phenotype may not be due to AMPK inhibition.2. Use a structurally similar but inactive control compound, such as BAY-974, to confirm that the observed effects are specific to BAY-3827's inhibitory activity.[3]
Inconsistent results between experiments. 1. Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation.1. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[5]
2. Variability in Cell Culture Conditions: Differences in cell confluency, serum concentration, or passage number can affect cellular response to inhibitors.2. Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase when treated.

Signaling Pathway and Experimental Workflow Diagrams

BAY3827_Mechanism AMPK AMPK ACC ACC1 (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates & Inhibits Lipogenesis Lipogenesis / Fatty Acid Synthesis ACC->Lipogenesis Catalyzes BAY3827 BAY-3827 BAY3827->AMPK Inhibits

Fig. 1: Mechanism of BAY-3827 Action.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare complete cell culture medium (with serum/supplements) prep_compound Spike BAY-3827 into medium at final experimental concentration prep_media->prep_compound prep_control Prepare vehicle control (e.g., DMSO in medium) prep_media->prep_control incubate Incubate samples in a cell-free plate at 37°C, 5% CO2 prep_compound->incubate timepoints Collect aliquots at specified time points (e.g., 0, 2, 8, 24, 48h) incubate->timepoints storage Store aliquots immediately at -80°C timepoints->storage analysis Quantify BAY-3827 concentration using LC-MS/MS storage->analysis calc Calculate percentage remaining relative to T=0 analysis->calc

Fig. 2: Workflow for Stability Assay.

Experimental Protocols

Protocol: Assessing the Stability of BAY-3827 in Cell Culture Medium

This protocol describes a method to determine the stability of BAY-3827 in a specific cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]

Materials:

  • BAY-3827 powder

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

  • 37°C, 5% CO2 incubator

  • -80°C freezer

  • Access to an LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of BAY-3827 (e.g., 10 mM) in anhydrous DMSO.

  • Prepare Working Solution: Spike the complete cell culture medium with the BAY-3827 stock solution to achieve the final working concentration you use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%). Also, prepare a vehicle control sample with an equivalent amount of DMSO in the medium.

  • Incubation:

    • Dispense aliquots of the BAY-3827-containing medium and the vehicle control medium into sterile microcentrifuge tubes or a multi-well plate (without cells).

    • Place the plate/tubes in a 37°C, 5% CO2 incubator to mimic experimental conditions.

  • Time-Point Collection:

    • Immediately after preparation, collect the first aliquot (T=0). This will serve as the 100% reference.

    • Collect subsequent aliquots at various time points relevant to your experimental duration (e.g., 2, 4, 8, 24, 48, and 72 hours).

    • For each time point, immediately snap-freeze the collected aliquot and store it at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • Thaw all samples simultaneously before analysis.

    • Analyze the concentration of BAY-3827 in each sample using a validated LC-MS/MS method. This typically involves protein precipitation followed by injection onto the LC-MS/MS system.

  • Data Analysis:

    • Calculate the percentage of BAY-3827 remaining at each time point relative to the concentration at T=0.

    • Plot the percentage of BAY-3827 remaining versus time to visualize the degradation profile and calculate the half-life (t½) of the compound in your specific medium.

Data Presentation: BAY-3827 Stability in Cell Culture Medium

Use the table below to summarize the quantitative data obtained from the stability assay.

Time Point (Hours) BAY-3827 Concentration (µM) (Mean ± SD, n=3) Percentage Remaining (%)
0[Insert value from T=0 sample]100%
2[Insert value from T=2h sample][Calculate %]
8[Insert value from T=8h sample][Calculate %]
24[Insert value from T=24h sample][Calculate %]
48[Insert value from T=48h sample][Calculate %]
72[Insert value from T=72h sample][Calculate %]
Calculated Half-life (t½): [Insert calculated value]

References

Troubleshooting

Technical Support Center: Overcoming BAY-3827 Resistance in Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the AMP-activated protein kin...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is BAY-3827 and what is its primary mechanism of action?

BAY-3827 is a potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK).[1][2][3] It functions by binding to the ATP-binding pocket within the kinase domain of the AMPK α subunit.[1][3] This binding event stabilizes an inactive conformation of the kinase, preventing the phosphorylation of downstream targets.[1][3] A key feature of its inhibitory action is the induction of a disulfide bridge between Cys106 on the αD helix and Cys174 in the activation loop, which disrupts the regulatory spine of the kinase.[1][4][5]

Q2: We are observing a decrease in the anti-proliferative effect of BAY-3827 over time in our cancer cell line. What are the potential mechanisms of resistance?

While specific studies on acquired resistance to BAY-3827 are limited, resistance to kinase inhibitors in cancer cells can arise from several general mechanisms:

  • Target Alterations: Mutations in the PRKAA1 or PRKAA2 genes, encoding the AMPKα1 and α2 subunits respectively, could alter the drug-binding pocket, reducing the affinity of BAY-3827.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of AMPK. Given that AMPK is a central energy sensor, cells might activate alternative metabolic pathways to maintain energy homeostasis. For instance, increased glycolysis or fatty acid synthesis through AMPK-independent mechanisms could confer resistance.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump BAY-3827 out of the cell, reducing its intracellular concentration and efficacy.

  • Paradoxical Target Activation: Treatment with BAY-3827 has been shown to paradoxically increase the phosphorylation of AMPK at its activating site, Threonine 172 (Thr172), even while inhibiting its downstream targets.[6][7] While the exact mechanism of this paradoxical effect is still under investigation, it's possible that in some cellular contexts, this could lead to the activation of a subset of AMPK functions, contributing to a resistant phenotype. BAY-3827 appears to primarily protect Thr172 from dephosphorylation.[6][7]

Q3: We've confirmed target engagement by observing decreased phosphorylation of the downstream target ACC, yet the cells are still proliferating. What could be the issue?

This scenario suggests the activation of bypass pathways. While Acetyl-CoA Carboxylase (ACC) is a well-established downstream target of AMPK, its inhibition alone may not be sufficient to induce cell death in all cancer types.[8] Cancer cells with dysregulated MYC signaling, for example, were not sensitive to the anti-proliferative effects of BAY-3827 despite effective AMPK inhibition.[9] This could be due to the activation of alternative pathways for ATP generation.[9]

It is also important to consider the off-target effects of BAY-3827. It has been shown to inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with a potency similar to its AMPK inhibition.[8][10] The cellular consequences of dual AMPK/RSK inhibition could be complex and may contribute to unexpected phenotypic outcomes.

Troubleshooting Guides

Problem 1: Decreased sensitivity to BAY-3827 in long-term cultures.
Possible Cause Troubleshooting Steps
Development of acquired resistance 1. Sequence the AMPK α subunit genes (PRKAA1, PRKAA2) to identify potential mutations in the drug-binding site. 2. Perform RNA sequencing (RNA-Seq) on sensitive and resistant cells to identify differentially expressed genes, particularly those involved in metabolic pathways and drug transport. 3. Conduct a kinome-wide activity screen to identify upregulated kinases that could be driving bypass signaling.
Cell line heterogeneity 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to BAY-3827. 2. Analyze markers of different cell states (e.g., epithelial-mesenchymal transition markers) in sensitive versus resistant populations.
Problem 2: Paradoxical increase in AMPK Thr172 phosphorylation upon BAY-3827 treatment.
Possible Cause Troubleshooting Steps
Inherent mechanism of BAY-3827 1. Confirm inhibition of downstream targets: Concurrently measure the phosphorylation status of well-established AMPK substrates like ACC (Ser79) and Raptor (Ser792) to verify that the pathway is indeed inhibited despite the p-Thr172 increase.[8] 2. Investigate the role of upstream kinases and phosphatases: Analyze the activity of LKB1, the primary upstream kinase of AMPK, and protein phosphatases that dephosphorylate Thr172. BAY-3827 has been shown to protect against Thr172 dephosphorylation.[6][7]

Quantitative Data Summary

Compound Target IC50 (in vitro) Cellular IC50 (ACC phosphorylation) Notes
BAY-3827 AMPK α1β1γ131.2 nM (at 200 µM ATP)0.93 µMPotent inhibitor, but also inhibits RSK isoforms.[8][10] Paradoxically increases p-Thr172 AMPK.[6][7]
AMPK α2β1γ157 nM (at 200 µM ATP)
AMPK α2β2γ136.5 nM (at 200 µM ATP)
BAY-974 (Inactive control)No significant inhibitionNo inhibitionStructurally similar to BAY-3827 but does not inhibit AMPK.[8]

Experimental Protocols

Protocol 1: Western Blot Analysis of AMPK Pathway Activation
  • Cell Lysis:

    • Treat cells with desired concentrations of BAY-3827 for the specified duration.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment:

    • The following day, treat cells with a serial dilution of BAY-3827. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

BAY3827_Mechanism_of_Action cluster_AMPK AMPK Kinase Domain ATP_pocket ATP-binding Pocket Inactive_AMPK Inactive AMPK Conformation ATP_pocket->Inactive_AMPK Induces Activation_Loop Activation Loop (contains Thr172) Regulatory_Spine Regulatory Spine BAY3827 BAY-3827 BAY3827->ATP_pocket Binds to Inactive_AMPK->Regulatory_Spine Disrupts Downstream_Targets Downstream Targets (e.g., ACC, Raptor) No_Phosphorylation Inhibition of Phosphorylation Inactive_AMPK->No_Phosphorylation Prevents interaction with

Caption: Mechanism of BAY-3827 action on the AMPK kinase domain.

Resistance_Mechanisms cluster_Resistance Potential Resistance Mechanisms BAY3827 BAY-3827 AMPK AMPK BAY3827->AMPK Inhibits Proliferation Cell Proliferation AMPK->Proliferation Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Target_Mutation Target Mutation (AMPKα) Target_Mutation->AMPK Alters binding site Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Proliferation Promotes Drug_Efflux Increased Drug Efflux Drug_Efflux->BAY3827 Reduces intracellular concentration Troubleshooting_Workflow cluster_Resistance_Investigation Resistance Investigation Start Decreased BAY-3827 Efficacy Observed Check_Downstream Confirm Target Engagement (p-ACC, p-Raptor) Start->Check_Downstream Target_Engaged Target Engaged? Check_Downstream->Target_Engaged Investigate_Resistance Investigate Acquired Resistance Target_Engaged->Investigate_Resistance Yes Check_Compound Check Compound Integrity & Experimental Setup Target_Engaged->Check_Compound No Seq_AMPK Sequence AMPKα Subunits Investigate_Resistance->Seq_AMPK RNA_Seq Perform RNA-Seq Investigate_Resistance->RNA_Seq Kinome_Screen Kinome Activity Screen Investigate_Resistance->Kinome_Screen

References

Optimization

Technical Support Center: Minimizing BAY-3827 Toxicity in Primary Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the use of BAY-3827 in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is BAY-3827 and what is its primary mechanism of action?

BAY-3827 is a potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK). It binds to the ATP-binding pocket of the AMPK kinase domain, stabilizing it in an inactive conformation. This prevents the phosphorylation of downstream targets and effectively blocks AMPK signaling.[1][2]

Q2: What are the known off-target effects of BAY-3827?

While BAY-3827 is highly selective for AMPK, it has been shown to potently inhibit all four isoforms of the 90-kDa ribosomal S6 kinase (RSK1-4).[3] This off-target activity should be considered when interpreting experimental results, as inhibition of RSK signaling can have various cellular effects.

Q3: What is the recommended starting concentration for BAY-3827 in primary cell culture?

The optimal concentration of BAY-3827 is cell-type dependent. It is crucial to perform a dose-response experiment to determine the effective concentration (EC50) for AMPK inhibition and the cytotoxic concentration (CC50) for your specific primary cell type. Based on published data, cellular inhibition of AMPK targets is typically observed in the low micromolar range (e.g., full inhibition of ACC1 and Raptor phosphorylation in primary hepatocytes at 2.5-5 µM).[4][5]

Q4: How can I confirm that the observed effects in my primary cells are due to AMPK inhibition and not off-target toxicity?

To differentiate between on-target and off-target effects, consider the following controls:

  • Use a structurally similar inactive control: BAY-974 is a compound structurally similar to BAY-3827 but does not inhibit AMPK.[3] Observing a phenotype with BAY-3827 but not with BAY-974 suggests the effect is mediated by AMPK inhibition.

  • Rescue experiments: If possible, genetically rescue AMPK activity to see if it reverses the phenotype observed with BAY-3827.

  • Assess downstream targets: Perform western blotting to confirm the inhibition of known downstream targets of AMPK (e.g., phosphorylation of ACC and Raptor) and potential off-targets like RSK.[4]

Q5: Are there specific conditions under which BAY-3827 is more likely to be toxic to primary cells?

Yes, one study has shown that BAY-3827 can significantly increase cell death in primary glioblastoma cells and human astrocytes when cultured under conditions of metabolic stress, such as replacing glucose with galactose in the culture medium.[6] This suggests that cells with high energy demands or those under metabolic stress may be more susceptible to BAY-3827-induced toxicity.

Troubleshooting Guides

Problem 1: High levels of cell death observed after BAY-3827 treatment.
Possible Cause Suggested Solution
Concentration is too high. Primary cells are often more sensitive than immortalized cell lines. Perform a thorough dose-response curve to determine the lowest effective concentration with minimal toxicity.
Prolonged incubation time. Reduce the incubation time. For signaling studies, a few hours may be sufficient. For longer-term functional assays, consider intermittent dosing.
Off-target effects. Confirm inhibition of AMPK and assess phosphorylation of RSK substrates. If RSK inhibition is a concern, consider if the observed phenotype aligns with known consequences of RSK pathway disruption.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your primary cells (typically ≤ 0.1%).[7]
Metabolic stress. If your experimental conditions induce metabolic stress, be aware of the increased potential for toxicity. Ensure optimal culture conditions and nutrient availability.[6]
Problem 2: Inconsistent results between experiments.
Possible Cause Suggested Solution
Variability in primary cell lots. Primary cells from different donors or passages can exhibit variability. Whenever possible, use cells from the same donor and a narrow passage range for a set of experiments.
Inhibitor degradation. Aliquot the BAY-3827 stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell culture conditions. Maintain consistent cell seeding density, media composition, and incubator conditions (temperature, CO2, humidity).

Data Presentation

Table 1: In Vitro Inhibitory Potency of BAY-3827
TargetAssay ConditionIC50 (nM)Reference
AMPKCell-free (low ATP - 10 µM)1.4[3][7]
AMPKCell-free (high ATP - 2 mM)15[3][7]
AMPK α1β1γ1Cell-free (high ATP - 200 µM)31.2[3]
AMPK α2β2γ1Cell-free (high ATP - 200 µM)36.5[3]
RSK isoformsCell-freeSimilar potency to AMPK[3]
Table 2: Effective Concentrations of BAY-3827 in Cellular Assays
Cell TypeAssayEffective ConcentrationEffectReference
Mouse Primary HepatocytesWestern Blot (pACC & pRaptor)2.5 - 5 µMFull inhibition of phosphorylation[4][5]
U2OS cellsHTRF (pACC)IC50: 0.93 µM50% inhibition of phosphorylation[3]
U2OS cellsHTRF (pACC with MK-8722)IC50: 6.36 µM50% inhibition of phosphorylation[3]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of BAY-3827 in Primary Cells

This protocol outlines a general method for assessing the cytotoxicity of BAY-3827 using a commercially available viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • BAY-3827 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize overnight.

  • Compound Dilution: Prepare a serial dilution of BAY-3827 in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest BAY-3827 concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BAY-3827.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the BAY-3827 concentration. Use a non-linear regression model to calculate the CC50 value.

Protocol 2: Western Blot Analysis of On-Target and Off-Target Effects

This protocol is to confirm the on-target (AMPK pathway) and potential off-target (RSK pathway) effects of BAY-3827.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • BAY-3827

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, phospho-RSK substrate (e.g., phospho-p90RSK (Ser380)), total RSK.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed primary cells and treat with a range of BAY-3827 concentrations (including a vehicle control) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

BAY_3827_Signaling_Pathway cluster_0 AMPK Signaling cluster_1 RSK Signaling (Off-Target) AMPK AMPK ACC ACC AMPK->ACC P Raptor Raptor AMPK->Raptor P RSK RSK RSK_Substrate RSK Substrate RSK->RSK_Substrate P BAY_3827 BAY-3827 BAY_3827->AMPK Inhibition BAY_3827->RSK Inhibition

Caption: Signaling pathways affected by BAY-3827.

Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Curve (Determine CC50) start->dose_response western_blot Western Blot (Confirm On/Off-Target) dose_response->western_blot functional_assay Functional Assay (e.g., proliferation, migration) western_blot->functional_assay data_analysis Data Analysis & Interpretation functional_assay->data_analysis end End: Conclusion data_analysis->end

Caption: Experimental workflow for using BAY-3827.

Troubleshooting_Logic start High Cell Toxicity Observed? check_conc Is Concentration Optimized? start->check_conc Yes solution Implement Solutions: - Lower Concentration - Shorter Incubation - Use Controls - Check Solvent % start->solution No check_time Is Incubation Time Optimized? check_conc->check_time Yes check_conc->solution No check_off_target Are Off-Target Effects Assessed? check_time->check_off_target Yes check_time->solution No check_solvent Is Solvent Concentration Safe? check_off_target->check_solvent Yes check_off_target->solution No check_solvent->solution No

Caption: Troubleshooting logic for high toxicity.

References

Troubleshooting

BAY-3827 inconsistent results in proliferation assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using the AMPK inhibitor, BAY-3827. Frequent...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using the AMPK inhibitor, BAY-3827.

Frequently Asked Questions (FAQs)

Q1: What is BAY-3827 and what is its primary mechanism of action?

BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[1][2][3] It binds to the ATP-binding pocket of the AMPK kinase domain, promoting an inactive kinase state.[1][2][4] This inhibition is characterized by the formation of a disulfide bridge between Cys106 and Cys174, which stabilizes the activation loop in an inactive conformation.[1][2][3][4] By inhibiting AMPK, BAY-3827 blocks downstream signaling, including the phosphorylation of targets like acetyl-CoA carboxylase (ACC).[1][2][4][5]

Q2: What are the known off-target effects of BAY-3827?

While BAY-3827 is highly selective for AMPK, it has been shown to inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with similar potency in cell-free assays.[4][5] At higher concentrations, it may also inhibit other kinases such as Aurora B, MINK1, TBK1, and IRAK1.[5] Researchers should consider these potential off-target effects when interpreting their results.

Q3: In which cell lines has BAY-3827 shown anti-proliferative effects?

BAY-3827 has demonstrated anti-proliferative effects in specific cancer cell models, including androgen-dependent prostate cancer and myeloma cell lines.[4][5] However, studies have also shown that in some MYC-dependent cell lines, inhibition of AMPK by BAY-3827 did not translate to an anti-proliferative effect, possibly due to the activation of alternative ATP generation pathways.[6]

Q4: What is the recommended solvent and storage condition for BAY-3827?

For in vitro experiments, BAY-3827 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage, it is advisable to keep the compound in a dry, dark place at 0-4°C. For long-term storage, maintaining the compound at -20°C is recommended.[7]

Troubleshooting Guide for Inconsistent Proliferation Assay Results

Inconsistent results in proliferation assays can arise from a variety of factors, ranging from experimental technique to the biological context of the cell line being used.[8][9][10][11]

Issue 1: High Variability in IC50 Values Between Experiments

Possible Causes & Solutions:

  • Cell Culture Conditions:

    • Inconsistent Cell Density: Ensure that cells are seeded at a consistent density across all experiments.[10] Cell density can affect growth rates and drug sensitivity.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.[10]

    • Media Components: Variations in media, serum, or supplements can impact cell growth and the efficacy of the compound. Maintain consistency in all reagents.

  • Compound Handling:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing the BAY-3827 stock solution can lead to its degradation.[7] Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.

    • Solvent Concentration: High concentrations of DMSO can be toxic to cells and affect proliferation.[7] Ensure that the final DMSO concentration is consistent across all wells, including vehicle controls, and is below the toxic threshold for your specific cell line (typically <0.5%).

  • Assay Protocol:

    • Liquid Handling: Inaccurate or inconsistent pipetting can introduce significant variability.[8] Calibrate pipettes regularly and use appropriate techniques.

    • Incubation Time: The duration of drug exposure can significantly influence the IC50 value. Optimize and standardize the incubation time for your cell line and assay.

Issue 2: No or Weak Anti-proliferative Effect Observed

Possible Causes & Solutions:

  • Cell Line Specificity:

    • AMPK Dependence: The anti-proliferative effect of BAY-3827 may be dependent on the cell line's reliance on AMPK signaling for growth and survival.[4][5][6] Consider using a positive control cell line known to be sensitive to BAY-3827.

    • Basal AMPK Activity: The p38 MAPK pathway, which can be upstream of AMPK, may not be sufficiently active under basal conditions. Stimulation with an appropriate agonist might be necessary to observe the inhibitory effect of BAY-3827.[7]

  • Compound Concentration:

    • Insufficient Dose Range: The concentrations of BAY-3827 used may be too low to elicit an effect. A broad dose-response curve should be performed to determine the optimal concentration range.

  • Experimental Confirmation:

    • Target Engagement: Before conducting proliferation assays, confirm that BAY-3827 is inhibiting its target in your cell system. This can be done by measuring the phosphorylation of downstream targets of AMPK, such as ACC, via Western blot or HTRF assay.[5][6]

Quantitative Data Summary

The inhibitory concentration (IC50) of BAY-3827 can vary significantly depending on the assay conditions and the biological system being studied.

Table 1: IC50 Values of BAY-3827 in Cell-Free Assays

TargetATP ConcentrationIC50 (nM)Reference
AMPK (human α2β1γ1)10 µM1.4[4][5][12]
AMPK (human α2β1γ1)2 mM15[4][5]
AMPK (rat liver)200 µM17[13]
AMPK (human α1β1γ1)200 µM25
AMPK (human α2β2γ1)200 µM70[13]
AMPK α2 Kinase Domain200 µM89[13]

Table 2: IC50 Values of BAY-3827 in Cellular Assays

Cell LineAssay TypeIC50 (µM)Reference
U2OSpACC Inhibition (HTRF)0.93[4][5]
U2OS (with MK-8722)pACC Inhibition (HTRF)6.36[4][5]
IMR-32ProliferationNot specified, but potent[6]
Various MYC-dependent cell linesProliferationNo significant effect[6]

Experimental Protocols

Standard Proliferation Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of BAY-3827 in culture medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the overnight culture medium and add the medium containing different concentrations of BAY-3827 or the vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48, 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as MTT, CellTiter-Glo, or direct cell counting.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

BAY_3827_Signaling_Pathway cluster_upstream Upstream Activators cluster_ampk AMPK Complex cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor LKB1 LKB1 AMPK AMPK LKB1->AMPK Activates CaMKK2 CaMKK2 CaMKK2->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits Raptor Raptor AMPK->Raptor Inhibits ULK1 ULK1 AMPK->ULK1 Activates BAY3827 BAY-3827 BAY3827->AMPK Inhibits

Caption: BAY-3827 inhibits the AMPK signaling pathway.

Proliferation_Assay_Workflow start Start: Seed Cells overnight Overnight Incubation start->overnight prepare Prepare BAY-3827 Dilutions overnight->prepare treat Treat Cells overnight->treat prepare->treat incubate Incubate (e.g., 72h) treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay measure Measure Signal assay->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for a proliferation assay.

Troubleshooting_Workflow start Inconsistent Proliferation Assay Results check_protocol Review Assay Protocol (Pipetting, Incubation Time) start->check_protocol is_protocol_ok Protocol Consistent? check_protocol->is_protocol_ok check_cells Verify Cell Culture Conditions (Passage #, Density) is_cells_ok Cells Consistent? check_cells->is_cells_ok check_compound Assess Compound Integrity (Storage, Freeze-Thaw) is_compound_ok Compound Stable? check_compound->is_compound_ok check_target Confirm Target Engagement (pACC Levels) is_target_engaged Target Inhibited? check_target->is_target_engaged is_protocol_ok->check_cells Yes revise_protocol Revise Protocol is_protocol_ok->revise_protocol No is_cells_ok->check_compound Yes use_new_cells Use Low Passage Cells is_cells_ok->use_new_cells No is_compound_ok->check_target Yes prepare_fresh_stock Prepare Fresh Stock is_compound_ok->prepare_fresh_stock No consider_cell_line Consider Cell Line Specificity is_target_engaged->consider_cell_line No end Consistent Results is_target_engaged->end Yes revise_protocol->start use_new_cells->start prepare_fresh_stock->start

Caption: Troubleshooting inconsistent proliferation assay results.

References

Optimization

Technical Support Center: Confirming BAY-3827 Target Engagement in Cells

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of BAY-3827 in a cellular context. BAY-3827 is a potent a...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of BAY-3827 in a cellular context. BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][2][3][4] Verifying that BAY-3827 interacts with its intended target, AMPK, within cells is a critical step for validating experimental results and advancing drug discovery programs.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of BAY-3827 in cells?

A1: The primary molecular target of BAY-3827 is the AMP-activated protein kinase (AMPK).[1][2][3][4][5] BAY-3827 is a potent inhibitor that binds to the ATP-binding pocket of the AMPK kinase domain, stabilizing it in an inactive conformation.[1][3] While highly selective for AMPK, it has been noted to also inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with similar potency in some assays.[1]

Q2: What is the most common method to confirm BAY-3827 target engagement in cells?

A2: The most common and direct functional method is to measure the phosphorylation status of a well-established downstream substrate of AMPK, such as Acetyl-CoA Carboxylase 1 (ACC1) at Serine 79.[1] Inhibition of ACC1 phosphorylation in a dose-dependent manner by BAY-3827 provides strong evidence of AMPK target engagement and inhibition.[1]

Q3: Can I use a binding assay to confirm target engagement in intact cells?

A3: Yes, several biophysical methods can be adapted to confirm direct binding in intact cells. The Cellular Thermal Shift Assay (CETSA) is a label-free method that measures the thermal stabilization of a target protein upon ligand binding.[6][7][8] An increase in the thermal stability of AMPK in the presence of BAY-3827 would indicate direct target engagement. Another powerful technique is the NanoBRET™ Target Engagement Assay, a live-cell method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[9][10][11]

Q4: Is it necessary to use a negative control compound?

A4: Yes, it is highly recommended to use a structurally similar but biologically inactive control compound. For BAY-3827, the compound BAY-974 has been used for this purpose.[2] This helps to ensure that the observed cellular effects are due to the specific inhibition of the target and not due to off-target effects or the compound's chemical scaffold.

Q5: How can I assess the selectivity of BAY-3827 in my cellular model?

A5: Assessing selectivity involves demonstrating that BAY-3827 primarily affects the AMPK signaling pathway. This can be achieved by:

  • Performing a kinase selectivity profile across a broad panel of kinases in vitro.[3]

  • Using proteomic approaches, such as mass spectrometry-based phosphoproteomics, to observe changes across many signaling pathways in cells treated with BAY-3827.

  • Evaluating the phosphorylation of key downstream targets of other kinases, particularly RSK, which is a known secondary target.[1]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
No change in pACC1 levels after BAY-3827 treatment. 1. AMPK is not active in the cell model under basal conditions. 2. Compound inactivity: BAY-3827 may have degraded.3. Incorrect antibody: The antibody for pACC1 (Ser79) may not be specific or sensitive enough.4. Insufficient drug concentration or treatment time. 1. Activate AMPK: Treat cells with an AMPK activator like MK-8722, A-769662, or phenformin prior to or concurrently with BAY-3827 treatment to create a dynamic range for observing inhibition.[1]2. Verify compound integrity: Use a fresh stock of BAY-3827 and confirm its concentration.3. Validate antibody: Run positive and negative controls for the pACC1 antibody. Use a different antibody clone if necessary.4. Perform dose-response and time-course experiments: Test a range of BAY-3827 concentrations (e.g., 10 nM to 10 µM) and treatment durations (e.g., 1-4 hours).
Inconsistent results in CETSA experiments. 1. Uneven heating of samples. 2. Inefficient cell lysis. 3. Variability in protein loading for Western blot. 1. Use a PCR cycler or a heat block with good temperature uniformity. 2. Optimize lysis conditions: Ensure complete cell lysis through methods like multiple freeze-thaw cycles.[6]3. Normalize protein concentration: Accurately measure and normalize the protein concentration of the soluble fraction before loading for SDS-PAGE. Use a reliable loading control.[12]
High background signal in NanoBRET™ assay. 1. Suboptimal tracer concentration. 2. Overexpression of the NanoLuc®-AMPK fusion protein. 1. Titrate the tracer: Perform a tracer titration experiment to determine the optimal concentration that gives a good signal-to-background ratio.2. Optimize transfection conditions: Reduce the amount of plasmid DNA used for transfection to lower the expression level of the fusion protein.
Observed cellular phenotype does not correlate with AMPK inhibition. 1. Phenotype is due to off-target effects. 2. The phenotype is downstream of a different signaling pathway. 1. Test the inactive control BAY-974: If the inactive control produces the same phenotype, the effect is likely off-target.[2]2. Use genetic approaches: Confirm the phenotype in AMPK knockout/knockdown cells. If the phenotype persists in the absence of AMPK, it is independent of BAY-3827's on-target activity.

Quantitative Data Summary

The following tables summarize key quantitative data for BAY-3827 from published studies.

Table 1: In Vitro and Cellular Potency of BAY-3827

Assay TypeTarget/ProcessCell Line / SystemIC₅₀ ValueReference(s)
Cell-Free Kinase AssayAMPK (α2β1γ1)Purified Human Protein (low ATP)1.4 nM[1][13]
Cell-Free Kinase AssayAMPK (α2β1γ1)Purified Human Protein (high ATP)15 nM[1]
Cell-Free Kinase AssayAMPKPurified Rat Liver Protein17 nM[13][14]
Cellular pACC1 HTRF AssaypACC1 InhibitionMouse Primary Hepatocytes0.93 µM[1]
Cellular pACC1 HTRF AssaypACC1 Inhibition (with MK-8722)Mouse Primary Hepatocytes6.36 µM[1]
Binding Assay (Spectral Shift)AMPKα2 Kinase DomainPurified ProteinKd = 1.23 µM[1]

Table 2: Kinase Selectivity Profile of BAY-3827

Kinase% Inhibition (at 0.1 µM)Reference(s)
AMPK >90%[1]
PHK~80-85%[1]
RSK1~80-85%[1]
Aurora BNot specified, but inhibited[1]

Experimental Protocols

Protocol 1: Western Blot for Downstream Target Modulation (pACC1)

This protocol describes how to measure the inhibition of ACC1 phosphorylation at Ser79, a direct downstream target of AMPK, in response to BAY-3827 treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., mouse primary hepatocytes, IMR-32 neuroblastoma cells) at an appropriate density and allow them to adhere overnight.[15]

    • Optional: To induce AMPK activity, pre-treat cells with an AMPK activator (e.g., 10 µM MK-8722) for a specified time (e.g., 30 minutes).[1]

    • Treat cells with a dose range of BAY-3827 (e.g., 0, 0.1, 1, 10 µM) and/or the inactive control BAY-974 for 1-2 hours.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration and prepare for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pACC1 (Ser79) and total ACC1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the pACC1 signal to the total ACC1 signal for each sample.

    • Plot the normalized pACC1 signal against the concentration of BAY-3827 to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol describes how to perform a CETSA experiment to demonstrate direct binding of BAY-3827 to AMPK in intact cells.[6][8]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of BAY-3827 (e.g., 10 µM) for 1 hour at 37°C.

  • Heat Treatment:

    • Trypsinize and harvest the cells, then wash them with PBS containing BAY-3827 or vehicle.

    • Resuspend the cell pellet in PBS (with compound/vehicle) and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Perform a Western blot as described in Protocol 1, using an antibody specific for total AMPKα.

  • Data Analysis:

    • Quantify the band intensity for AMPKα at each temperature for both vehicle and BAY-3827 treated samples.

    • Plot the relative amount of soluble AMPKα as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the BAY-3827-treated sample indicates thermal stabilization and target engagement.

Visualizations

BAY3827_Signaling_Pathway cluster_pathway Downstream Signaling BAY3827 BAY-3827 AMPK AMPK (Inactive Conformation) BAY3827->AMPK Binds to ATP Pocket AMPK_active AMPK (Active) ATP ATP ATP->AMPK ACC1 ACC1 AMPK_active->ACC1 Phosphorylates pACC1 pACC1 (Ser79) (Inactive) Lipogenesis Lipogenesis pACC1->Lipogenesis Inhibits

Caption: Signaling pathway showing BAY-3827 inhibiting AMPK and its downstream effects.

CETSA_Workflow cluster_cell_prep Step 1: Cell Preparation cluster_heating Step 2: Thermal Challenge cluster_lysis Step 3: Lysis & Separation cluster_analysis Step 4: Analysis Treat Treat Cells: 1. Vehicle (DMSO) 2. BAY-3827 Heat Heat aliquots across a temperature gradient (e.g., 40-70°C) Treat->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Centrifuge to separate soluble vs. aggregated proteins Lysis->Centrifuge WB Western Blot for soluble AMPKα Centrifuge->WB Analysis Plot melting curves (Soluble AMPK vs. Temp) WB->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Start Problem: No change in pACC1 after BAY-3827 treatment Check_AMPK Is AMPK active in basal conditions? Start->Check_AMPK Activate_AMPK Solution: Activate AMPK with MK-8722 or similar Check_AMPK->Activate_AMPK No Check_Compound Is the compound active? Check_AMPK->Check_Compound Yes New_Compound Solution: Use fresh compound stock Check_Compound->New_Compound No Check_Antibody Is the pACC1 antibody working? Check_Compound->Check_Antibody Yes Validate_Ab Solution: Validate antibody with positive/negative controls Check_Antibody->Validate_Ab No Check_Dose Is the dose/time sufficient? Check_Antibody->Check_Dose Yes Dose_Response Solution: Perform dose-response and time-course Check_Dose->Dose_Response No

Caption: Troubleshooting logic for pACC1 Western blot experiments.

References

Troubleshooting

BAY-3827 unexpected effects on cell signaling

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using BAY-3827. The information is designed to address potential issues an...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using BAY-3827. The information is designed to address potential issues and clarify unexpected effects on cell signaling observed during experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments with BAY-3827.

Q1: I'm observing an increase in AMPK phosphorylation at Threonine-172 after treating my cells with BAY-3827, even though it's an AMPK inhibitor. Is this expected?

A1: Yes, this is a known and paradoxical effect of BAY-3827.[1][2][3][4] While BAY-3827 effectively inhibits the kinase activity of AMPK, it can lead to an increase in the phosphorylation of its activation loop at Thr172.[1][3][4] The primary mechanism for this is believed to be the protection of Thr172 from dephosphorylation.[1][2][3][4] Therefore, when assessing AMPK inhibition by BAY-3827, it is crucial to measure the phosphorylation of downstream AMPK targets (e.g., ACC1, Raptor) rather than relying solely on p-AMPK (Thr172) levels.[1][3]

Q2: My experimental results are not consistent with known AMPK-dependent processes. Could there be off-target effects?

A2: Yes, off-target effects are a possibility. BAY-3827 has been shown to inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with a potency similar to its inhibition of AMPK.[5][6][7] If your signaling pathway of interest involves RSK, the observed effects could be due to the inhibition of RSK, either in addition to or instead of AMPK inhibition. It is recommended to use a structurally unrelated AMPK inhibitor as a control or to perform experiments in cell lines with genetic knockout/knockdown of RSK isoforms to confirm that the observed phenotype is indeed AMPK-dependent.

Q3: I am not observing the expected anti-proliferative effects of BAY-3827 in my cancer cell line.

A3: The anti-proliferative effects of BAY-3827 are context-dependent. While it has shown strong anti-proliferative effects in androgen-dependent prostate cancer cell lines, it did not inhibit cell proliferation in cancer cell lines with dysregulated MYC signaling.[6][8][9] The initial hypothesis that MYC-dependent tumors would be sensitive to AMPK inhibition with BAY-3827 was not confirmed.[8][9] The sensitivity of a given cell line to BAY-3827 may depend on its specific metabolic wiring and signaling dependencies.

Q4: I am seeing variability in the IC50 values for BAY-3827 in my cellular assays.

A4: The cellular potency of BAY-3827 can be influenced by several factors. The IC50 for the inhibition of ACC1 phosphorylation, a downstream marker of AMPK activity, has been shown to increase in the presence of an allosteric AMPK activator like MK-8722.[7] Additionally, the intracellular ATP concentration can affect the potency of BAY-3827, with higher ATP concentrations leading to a higher IC50 value.[5][7] Ensure consistent experimental conditions, including cell density, media composition, and the presence of other compounds, to minimize variability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and use of BAY-3827.

Q5: What is the primary mechanism of action of BAY-3827?

A5: BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[5][10][11][12][13] It binds to the ATP-binding pocket of the AMPK kinase domain.[10][11][12] A key feature of its binding is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[2][5][10][11][13] This bridge stabilizes the activation loop in an inactive conformation, disrupting the regulatory spine of the kinase and preventing its catalytic activity.[2][5][10][11][12][13]

Q6: What are the recommended downstream markers to confirm AMPK inhibition by BAY-3827?

A6: Due to the paradoxical increase in p-AMPK (Thr172), it is essential to monitor the phosphorylation status of well-established downstream targets of AMPK. The most commonly used marker is the phosphorylation of Acetyl-CoA Carboxylase 1 (ACC1) at Serine 79.[5][7][9][10][11] Other downstream targets that can be assessed include Raptor at Serine 792 and GBF1.[1][3]

Q7: In which cellular systems has BAY-3827 been shown to be effective?

A7: BAY-3827 has been demonstrated to inhibit AMPK signaling in various cellular contexts. In primary mouse hepatocytes, it effectively blocks the phosphorylation of ACC1 and inhibits lipogenesis.[5][10][11][13] It has also shown anti-proliferative effects in androgen-dependent prostate cancer and myeloma cell lines.[5][6][7]

Q8: Is there an inactive control compound available for BAY-3827?

A8: Yes, the structurally related compound BAY-974 is described as an inactive control.[5][10][11] While it shares a similar chemical scaffold, it does not inhibit AMPK and can be used as a negative control in experiments to distinguish specific effects of BAY-3827.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of BAY-3827.

Table 1: In Vitro and Cellular IC50 Values for BAY-3827

Target/ProcessSystemConditionIC50 Value
AMPKCell-freeLow ATP (10 µM)1.4 nM[5][7]
AMPKCell-freeHigh ATP (2 mM)15 nM[5][7]
AMPK (α2 kinase domain)Cell-free-89 nM[1]
AMPK (α2β2γ1 holoenzyme)Cell-free-70 nM[1]
ACC PhosphorylationU2OS cells-260 nM[1]
Raptor PhosphorylationU2OS cells-113 nM[1]
GBF1 PhosphorylationU2OS cells-55 nM[1]
ACC1 PhosphorylationU2OS cells-0.93 µM[7]
ACC1 PhosphorylationU2OS cellsCo-incubated with MK-87226.36 µM[7]

Experimental Protocols

Protocol 1: Western Blot Analysis of Downstream AMPK Signaling

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of BAY-3827 or vehicle control for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ACC1 (Ser79), total ACC1, p-Raptor (Ser792), total Raptor, p-AMPKα (Thr172), and total AMPKα overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: HTRF Assay for Phospho-ACC1 (Ser79)

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of BAY-3827.

  • Cell Lysis: Lyse the cells directly in the well using the lysis buffer provided in the HTRF assay kit.

  • HTRF Reaction:

    • Add the HTRF detection reagents (e.g., anti-p-ACC1 (Ser79)-Eu3+ cryptate and anti-ACC1-d2) to the lysate.

    • Incubate the plate at room temperature for the time specified in the kit protocol.

  • Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the concentration of BAY-3827 to determine the IC50.

Signaling Pathway and Workflow Diagrams

BAY3827_Mechanism_of_Action cluster_AMPK_Inhibition BAY-3827 Inhibition of AMPK cluster_Downstream_Effects Downstream Signaling BAY3827 BAY-3827 AMPK_KD AMPK Kinase Domain (ATP-binding pocket) BAY3827->AMPK_KD Binds to Disulfide_Bridge Formation of Cys106-Cys174 Disulfide Bridge AMPK_KD->Disulfide_Bridge Induces Inactive_State Stabilization of Inactive Kinase Conformation Disulfide_Bridge->Inactive_State AMPK_Activity AMPK Kinase Activity Inactive_State->AMPK_Activity Inhibits Phosphorylation Phosphorylation AMPK_Activity->Phosphorylation Downstream_Targets Downstream Targets (e.g., ACC1, Raptor) Phosphorylation->Downstream_Targets

Caption: Mechanism of BAY-3827 action on AMPK.

Troubleshooting_Workflow Start Unexpected Experimental Result with BAY-3827 Question1 Increased p-AMPK (T172)? Start->Question1 Answer1_Yes Expected paradoxical effect. Measure downstream targets (p-ACC1, p-Raptor). Question1->Answer1_Yes Yes Question2 Inconsistent with known AMPK function? Question1->Question2 No Answer1_Yes->Question2 Answer2_Yes Consider RSK off-target effects. Use controls (e.g., another AMPK inhibitor, RSK knockout/knockdown). Question2->Answer2_Yes Yes Question3 Lack of expected anti-proliferative effect? Question2->Question3 No Answer2_Yes->Question3 Answer3_Yes Effect is cell-type dependent. Not effective in all cancer models (e.g., MYC-driven). Question3->Answer3_Yes Yes End Refined Interpretation of Results Question3->End No Answer3_Yes->End

Caption: Troubleshooting unexpected BAY-3827 results.

Western_Blot_Protocol Start Start: Cell Culture Treatment Treat with BAY-3827 Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Western Blot Lysis->SDS_PAGE Primary_Ab Incubate with Primary Antibodies (p-ACC1, p-Raptor, p-AMPK, etc.) SDS_PAGE->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End: Quantified Results Analysis->End

Caption: Western blot workflow for BAY-3827 experiments.

References

Optimization

Technical Support Center: Enhancing In Vivo Bioavailability of BAY-3827

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of the potent AMPK inhibitor, BAY-3827. Due to its low aqueous solubility, achieving adequate and consistent systemic exposure of BAY-3827 in preclinical studies can be challenging.[1][2] This guide offers practical strategies and detailed protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or undetectable plasma concentrations of BAY-3827 after oral administration in my animal studies?

A1: BAY-3827 has very low aqueous solubility, which is a primary reason for its poor oral bioavailability.[1][2] For a drug to be absorbed from the gastrointestinal (GI) tract into the bloodstream, it must first dissolve in the GI fluids. The low solubility of BAY-3827 limits its dissolution, leading to minimal absorption and consequently low plasma concentrations. Many kinase inhibitors exhibit similar challenges, often falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4]

Q2: I'm seeing high variability in the plasma exposure of BAY-3827 between individual animals in the same cohort. What could be the cause?

A2: High inter-animal variability is a common issue with poorly soluble compounds like BAY-3827.[5] This variability can stem from several factors:

  • Inconsistent Dissolution: Minor differences in the GI physiology of individual animals (e.g., pH, bile salt concentration) can significantly impact the dissolution of a poorly soluble drug.[5]

  • Food Effects: The presence or absence of food can drastically alter the GI environment, affecting gastric emptying time and the composition of GI fluids, which in turn influences drug dissolution and absorption.[5]

  • Physical Form of the Compound: If the compound is administered as a simple suspension, variations in particle size and aggregation can lead to inconsistent dissolution rates.

Q3: What is the Biopharmaceutical Classification System (BCS) and why is it important for BAY-3827?

A3: The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6] While the specific BCS class for BAY-3827 is not publicly available, its known low solubility suggests it is likely a BCS Class II or IV compound.[1][3][4]

  • BCS Class II: Low Solubility, High Permeability. For these drugs, the absorption is limited by the dissolution rate. Enhancing solubility and dissolution is the primary goal for improving bioavailability.[7]

  • BCS Class IV: Low Solubility, Low Permeability. These compounds face challenges with both dissolving and crossing the intestinal membrane.[7] Understanding the likely BCS class of BAY-3827 helps in selecting the most appropriate formulation strategy to enhance its oral bioavailability.

Q4: Can I simply dissolve BAY-3827 in DMSO for oral gavage?

A4: While BAY-3827 is soluble in DMSO[8], using pure DMSO for oral dosing in vivo is generally not recommended due to potential toxicity and the likelihood of the compound precipitating upon contact with the aqueous environment of the GI tract. A small amount of DMSO can be used as a co-solvent in a more complex vehicle, but it's crucial to ensure the compound remains in solution or as a fine dispersion upon administration.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Homogeneous Dosing Formulation
  • Question: I am finding it difficult to prepare a consistent and stable suspension of BAY-3827 for oral gavage. The compound keeps sedimenting quickly. What can I do?

  • Answer: A simple aqueous suspension of a hydrophobic compound like BAY-3827 is often prone to rapid sedimentation, leading to inaccurate dosing. To address this, consider the following:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, which can improve the dissolution rate and stability of the suspension.[9]

    • Use of Suspending and Wetting Agents: Incorporate pharmaceutically acceptable suspending agents (e.g., carboxymethylcellulose sodium (CMC-Na), methylcellulose) and wetting agents (e.g., Tween® 80, Poloxamer 188) into your vehicle. These excipients help to ensure a uniform dispersion of the drug particles.[10] A common vehicle for preclinical studies is 0.5% CMC-Na with 0.1% Tween® 80 in water.

Issue 2: Low Systemic Exposure Despite Using an Optimized Suspension
  • Question: I have improved my suspension formulation, but the bioavailability of BAY-3827 is still too low for my in vivo efficacy study. What are the next steps?

  • Answer: If an optimized suspension does not provide adequate exposure, more advanced formulation strategies that enhance solubility are necessary. The goal is to present the drug to the GI tract in a solubilized or pre-dissolved state.[11]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are a highly effective approach.[12] These formulations can maintain the drug in a solubilized state in the GI tract and can enhance absorption via the lymphatic pathway.[13] Examples include:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.[14]

    • Amorphous Solid Dispersions (ASD): In an ASD, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix.[15] The amorphous form has higher kinetic solubility and can lead to a supersaturated concentration in the GI tract, driving enhanced absorption.[9]

Data Presentation

Table 1: Physicochemical Properties of BAY-3827
PropertyValueSource
Molecular FormulaC₂₇H₂₅FN₆O[8]
Molecular Weight468.53 g/mol [8]
AppearanceWhite to beige powder[8]
Aqueous Solubility0.3 µg/mL[1]
DMSO Solubility≥ 2 mg/mL[8]
Table 2: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Compound (Example)

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for BAY-3827. It is intended to demonstrate the potential impact of different formulation strategies on the bioavailability of a poorly soluble compound.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension (0.5% CMC-Na)1050 ± 154.0350 ± 90100 (Reference)
Micronized Suspension10120 ± 302.0980 ± 210280
Amorphous Solid Dispersion10450 ± 951.53150 ± 650900
Self-Emulsifying Drug Delivery System (SEDDS)10600 ± 1201.04200 ± 8001200

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Solubilization: Dissolve BAY-3827 and a suitable polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®) in a common volatile organic solvent (e.g., acetone, methanol, or a mixture thereof). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will form a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the film under vacuum for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask and mill it into a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization (Recommended):

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating an amorphous state.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion.

    • In Vitro Dissolution Testing: To assess the extent and rate of dissolution enhancement compared to the crystalline drug.

Protocol 2: In Vivo Bioavailability Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice, acclimatized for at least 3 days.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing but allow free access to water.

  • Dosing Groups:

    • Group 1 (IV): Administer BAY-3827 dissolved in a suitable intravenous vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) at a low dose (e.g., 1-2 mg/kg) to determine the absolute bioavailability.

    • Group 2 (Oral - Formulation A): Administer the first oral formulation (e.g., aqueous suspension) at a higher dose (e.g., 10-50 mg/kg) via oral gavage.

    • Group 3 (Oral - Formulation B): Administer the second oral formulation (e.g., ASD or SEDDS) at the same dose as Group 2.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of BAY-3827 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Poorly Soluble BAY-3827 solubility Solubility & Compatibility Screening start->solubility formulation_choice Select Formulation Strategy solubility->formulation_choice suspension Optimized Suspension (Micronized, Wetting Agents) formulation_choice->suspension Simple asd Amorphous Solid Dispersion (ASD) formulation_choice->asd Advanced sedds Lipid-Based (SEDDS) formulation_choice->sedds Advanced characterization In Vitro Characterization (Dissolution, Stability) suspension->characterization asd->characterization sedds->characterization pk_study Rodent PK Study (Oral & IV Dosing) characterization->pk_study bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis decision Select Lead Formulation for Efficacy Studies pk_analysis->decision end Efficacy/Tox Studies decision->end signaling_pathway cluster_input Input cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_output Outcome formulation Oral Administration of BAY-3827 Formulation dissolution Dissolution/ Emulsification formulation->dissolution absorption Intestinal Absorption dissolution->absorption plasma BAY-3827 in Plasma absorption->plasma bioavailability Bioavailability (AUC) plasma->bioavailability solubility_barrier Low Aqueous Solubility solubility_barrier->dissolution permeability_barrier Membrane Permeability permeability_barrier->absorption

References

Reference Data & Comparative Studies

Validation

Validating BAY-3827 Specificity: A Comparative Guide Using AMPK siRNA

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the specificity of the AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, utilizing small...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of the AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, utilizing small interfering RNA (siRNA) technology. As a potent and selective inhibitor of AMPK, understanding its on-target and potential off-target effects is crucial for accurate interpretation of experimental results and for its potential therapeutic applications.[1][2][3] This guide offers a direct comparison of the effects of BAY-3827 in the presence and absence of its primary target, AMPK, achieved through siRNA-mediated knockdown.

Comparison of Expected Outcomes: BAY-3827 Treatment vs. AMPK Knockdown

The central hypothesis for validating BAY-3827's specificity is that the phenotypic and molecular effects of the inhibitor should be significantly diminished in cells where AMPK has been silenced. This comparison allows for the deconvolution of on-target AMPK-mediated effects from potential off-target activities.

Table 1: Predicted Effects of BAY-3827 and AMPK siRNA on Key Cellular Readouts

Cellular Readout Control Cells + BAY-3827 AMPK siRNA + BAY-3827 Rationale
p-ACC (Ser79) Levels DecreasedNo significant changeBAY-3827 inhibits AMPK, preventing the phosphorylation of its direct downstream target, ACC. In the absence of AMPK, there is no target for BAY-3827 to inhibit, thus p-ACC levels will already be low and unaffected by the compound.[2][4]
Cell Proliferation (e.g., in LNCaP cells) DecreasedAttenuated decreaseThe anti-proliferative effects of BAY-3827 in certain cancer cell lines are thought to be mediated through AMPK inhibition.[1][5] Knocking down AMPK should therefore rescue the cells from the full anti-proliferative effect of the compound.
Lipogenesis Increased (reversal of activation-induced suppression)No significant changeIn hepatocytes, AMPK activation suppresses lipogenesis. Inhibition of AMPK by BAY-3827 reverses this suppression.[2][6] In AMPK knockdown cells, lipogenesis is already de-repressed, and BAY-3827 will have no further effect.
RSK Pathway Activation (e.g., p-p90RSK) Potentially decreasedPotentially decreasedRibosomal S6 Kinase (RSK) is a known off-target of BAY-3827.[1][3] Any effects on the RSK pathway are likely to be independent of AMPK and would therefore persist even in AMPK knockdown cells.

Experimental Workflow and Protocols

To empirically validate the specificity of BAY-3827, a series of experiments should be conducted in a relevant cell line (e.g., primary hepatocytes or the androgen-dependent prostate cancer cell line, LNCaP, where BAY-3827 has shown effects).[1][2]

Diagram 1: Experimental Workflow for Validating BAY-3827 Specificity

G cluster_0 Cell Culture cluster_1 Transfection cluster_2 Treatment cluster_3 Analysis start Seed Cells (e.g., LNCaP or Primary Hepatocytes) transfect Transfect with: - Scrambled siRNA (Control) - AMPKα1/α2 siRNA start->transfect treat Treat with: - Vehicle (DMSO) - BAY-3827 transfect->treat wb Western Blot (p-AMPK, AMPK, p-ACC, ACC, p-p90RSK, Actin) treat->wb via Cell Viability Assay (MTT) treat->via

Caption: A streamlined workflow for validating BAY-3827 specificity using siRNA.

siRNA Transfection

This protocol is a general guideline and should be optimized for the specific cell type.

  • Reagents and Materials:

    • Cells of interest (e.g., LNCaP or primary hepatocytes)

    • Opti-MEM I Reduced Serum Medium

    • Lipofectamine RNAiMAX Transfection Reagent

    • Control siRNA (scrambled sequence)

    • siRNA targeting AMPKα1 and AMPKα2 subunits (a pool of siRNAs targeting both is recommended for comprehensive knockdown)[7][8]

    • 6-well plates

  • Protocol:

    • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

    • siRNA-Lipid Complex Formation:

      • For each well, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM.

      • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

      • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

    • Transfection:

      • Aspirate the media from the cells and replace with 800 µL of fresh, antibiotic-free growth medium.

      • Add the 200 µL of siRNA-lipid complex dropwise to each well.

      • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time for knockdown should be determined by Western blot.

BAY-3827 Treatment
  • Reagents and Materials:

    • BAY-3827 (stock solution in DMSO)

    • Vehicle control (DMSO)

    • Transfected cells from the previous step

  • Protocol:

    • Following the optimal siRNA incubation period, aspirate the medium from the cells.

    • Add fresh growth medium containing either vehicle (DMSO) or the desired concentration of BAY-3827. A concentration range of 1-10 µM is a reasonable starting point based on published data.[2][6]

    • Incubate the cells for the desired treatment duration (e.g., 1-24 hours), depending on the endpoint being measured.

Western Blotting

This protocol is for the analysis of protein phosphorylation and expression.

  • Reagents and Materials:

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (5% BSA or non-fat milk in TBST)

    • Primary antibodies:

      • Rabbit anti-phospho-AMPKα (Thr172)

      • Rabbit anti-AMPKα

      • Rabbit anti-phospho-Acetyl-CoA Carboxylase (Ser79)

      • Rabbit anti-Acetyl-CoA Carboxylase

      • Rabbit anti-phospho-p90RSK (a marker for the off-target RSK pathway)

      • Mouse anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • ECL Western blotting detection reagents

  • Protocol:

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

Cell Viability Assay (MTT)

This protocol is for assessing the anti-proliferative effects of BAY-3827.

  • Reagents and Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Protocol:

    • Cell Seeding and Transfection: Seed cells in a 96-well plate and perform siRNA transfection as described above (scaled down for the 96-well format).

    • BAY-3827 Treatment: Treat the cells with a dose-range of BAY-3827 for the desired duration (e.g., 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the targeted signaling pathway and the logical framework for interpreting the experimental outcomes.

Diagram 2: Simplified AMPK Signaling Pathway

G AMPK AMPK ACC ACC AMPK->ACC phosphorylates pACC p-ACC (Inactive) ACC->pACC Lipogenesis Lipogenesis pACC->Lipogenesis inhibits BAY3827 BAY-3827 BAY3827->AMPK inhibits siRNA AMPK siRNA siRNA->AMPK degrades mRNA

Caption: The inhibitory effect of BAY-3827 and AMPK siRNA on the AMPK pathway.

Diagram 3: Logic Diagram for Specificity Validation

G cluster_0 Condition cluster_1 Observation cluster_2 Validation cluster_3 Conclusion BAY BAY-3827 Treatment Effect Observed Cellular Effect (e.g., decreased p-ACC) BAY->Effect siRNA AMPK siRNA Effect->siRNA NoEffect Effect is Abolished siRNA->NoEffect If EffectPersists Effect Persists siRNA->EffectPersists If OnTarget On-Target Effect (AMPK-dependent) NoEffect->OnTarget OffTarget Off-Target Effect (AMPK-independent) EffectPersists->OffTarget

Caption: A logical framework for interpreting the results of the validation experiment.

By following this guide, researchers can systematically and objectively assess the specificity of BAY-3827, ensuring the reliability of their findings and contributing to a clearer understanding of AMPK's role in cellular physiology and disease.

References

Comparative

BAY-3827: A Potent AMPK Inhibitor with ATP-Competitive Action

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of kinase inhibitors under varying physiological conditions is paramount. This guide provides a detailed comparison of t...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of kinase inhibitors under varying physiological conditions is paramount. This guide provides a detailed comparison of the inhibitory effects of BAY-3827, a potent and selective AMP-activated protein kinase (AMPK) inhibitor, under high and low ATP concentrations.

BAY-3827 demonstrates a competitive relationship with ATP, a characteristic crucial for interpreting its efficacy in cellular environments where ATP levels can fluctuate significantly. This guide synthesizes experimental data to illuminate this relationship, offering insights into its mechanism of action and practical implications for research.

Quantitative Comparison of BAY-3827 Potency

The inhibitory potential of BAY-3827 against AMPK is significantly influenced by the concentration of ATP. The following table summarizes the half-maximal inhibitory concentration (IC50) values of BAY-3827 under different ATP conditions.

TargetATP ConcentrationIC50 (nM)Reference
AMPK10 µM (Low)1.4[1][2][3][4]
AMPK2 mM (High)15[1][2][3][4]
AMPK α1β1γ1 complex20 µM (Low)1.8[2][3]
AMPK α1β1γ1 complex200 µM (High)31.2[2][3]
AMPK α2β2γ1 complex20 µM (Low)2.8[2][3]
AMPK α2β2γ1 complex200 µM (High)36.5[2][3]
AMPK α2β1γ1 complex20 µM (Low)4.1[2][3]
AMPK α2β1γ1 complex200 µM (High)57[2][3]
Rat Liver AMPK200 µM (High)17[5]
Human α1β1γ1 complex200 µM (High)25[5]
Human α2β2γ1 complex200 µM (High)70[5]
Human α2 kinase domain200 µM (High)89[5]

The data clearly indicates that BAY-3827 is significantly more potent at lower ATP concentrations, a hallmark of an ATP-competitive inhibitor. This differential potency underscores the importance of considering the metabolic state of target cells when designing and interpreting experiments with BAY-3827.

Mechanism of Action: An ATP-Competitive Inhibitor

BAY-3827 functions as a mixed-type inhibitor, binding to the ATP-binding pocket of the AMPK kinase domain.[5] This interaction prevents the binding of ATP, thereby inhibiting the kinase's phosphorylating activity. The co-crystal structure of BAY-3827 with the AMPKα2 kinase domain reveals that it stabilizes an inactive conformation of the kinase.[2][6][7] This is achieved through specific interactions with key residues in the ATP-binding pocket, leading to the disruption of the regulatory spine of the kinase.[6][7]

cluster_0 High ATP Conditions cluster_1 Low ATP Conditions High_ATP High Cellular ATP AMPK_active_high AMPK (Active) High_ATP->AMPK_active_high Favors ATP_bound_high ATP Binding AMPK_active_high->ATP_bound_high Promotes Inhibition_high Reduced Inhibition ATP_bound_high->Inhibition_high Competes with BAY-3827 BAY3827_high BAY-3827 BAY3827_high->Inhibition_high Leads to Low_ATP Low Cellular ATP AMPK_less_active AMPK (Less Active) Low_ATP->AMPK_less_active Leads to ATP_less_bound Reduced ATP Binding AMPK_less_active->ATP_less_bound Inhibition_low Potent Inhibition ATP_less_bound->Inhibition_low Less competition for BAY3827_low BAY-3827 BAY3827_low->Inhibition_low Effectively binds

Fig. 1: BAY-3827 Inhibition in High vs. Low ATP.

Experimental Protocols

The following are generalized protocols for assays used to determine the potency of BAY-3827.

In Vitro Kinase Activity Assay

This assay measures the ability of BAY-3827 to inhibit the phosphorylation of a substrate by AMPK.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified AMPK enzyme, a suitable substrate (e.g., a peptide with a consensus AMPK phosphorylation site), and a buffer solution.

  • ATP Concentration: The reaction is initiated by adding ATP. To compare the effects under different conditions, parallel assays are run with low (e.g., 10 µM) and high (e.g., 2 mM) concentrations of ATP.[1][2][3]

  • Inhibitor Addition: BAY-3827 is added at various concentrations to the reaction mixtures.

  • Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for phosphorylation.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or fluorescence-based assays.

  • IC50 Calculation: The concentration of BAY-3827 that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for AMPK Activity

This assay assesses the effect of BAY-3827 on AMPK activity within a cellular context.

  • Cell Culture: Cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of BAY-3827 for a specified duration.

  • Lysis: Cells are lysed to extract proteins.

  • Western Blotting: The phosphorylation status of a known downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Ser79, is analyzed by Western blotting using phospho-specific antibodies.[2]

  • Quantification: The intensity of the phosphorylated protein band is quantified and normalized to the total protein level.

  • IC50 Determination: The concentration of BAY-3827 that causes a 50% reduction in the phosphorylation of the downstream target is determined.

Start Start Prepare_Reaction Prepare Reaction Mix (AMPK, Substrate, Buffer) Start->Prepare_Reaction Add_ATP Add ATP (High or Low Conc.) Prepare_Reaction->Add_ATP Add_BAY3827 Add BAY-3827 (Varying Conc.) Add_ATP->Add_BAY3827 Incubate Incubate Add_BAY3827->Incubate Measure_Phosphorylation Measure Substrate Phosphorylation Incubate->Measure_Phosphorylation Calculate_IC50 Calculate IC50 Measure_Phosphorylation->Calculate_IC50

Fig. 2: In Vitro Kinase Assay Workflow.

Selectivity and Off-Target Effects

While BAY-3827 is a potent AMPK inhibitor, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. It has been shown to inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with similar potency to AMPK.[2][3] Specifically, it inhibits RSK1, RSK2, RSK3, and RSK4.[8] Therefore, it is crucial to consider these off-target effects when interpreting experimental results, especially in cellular contexts where multiple signaling pathways are active.

Conclusion

BAY-3827 is a powerful tool for studying the physiological roles of AMPK. Its ATP-competitive nature results in significantly higher potency under low ATP conditions, a factor that must be carefully considered in experimental design and data interpretation. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing BAY-3827 to investigate AMPK signaling and its implications in health and disease.

References

Validation

Comparative Analysis of BAY-3827 and its Negative Control, BAY-974

A Guide for Researchers in Cellular Signaling and Drug Development In the landscape of kinase inhibitor research, the use of precise and well-characterized tool compounds is paramount for the validation of experimental f...

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Cellular Signaling and Drug Development

In the landscape of kinase inhibitor research, the use of precise and well-characterized tool compounds is paramount for the validation of experimental findings. This guide provides a comprehensive comparison of BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK), and its structurally related, inactive counterpart, BAY-974, which serves as an ideal negative control. Understanding the distinct pharmacological profiles of these two compounds is crucial for accurately interpreting data related to AMPK signaling and its role in various physiological and pathological processes.

Introduction to BAY-3827 and the AMPK Signaling Pathway

BAY-3827 is a highly potent and selective, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) [5]. AMPK is a central regulator of cellular energy homeostasis, playing a critical role in metabolism, cell growth, and stress responses. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits [1]. The activation of AMPK, typically triggered by an increase in the cellular AMP:ATP ratio, initiates a cascade of downstream signaling events aimed at restoring energy balance. This includes the inhibition of anabolic pathways, such as fatty acid and protein synthesis, and the activation of catabolic processes like glucose uptake and fatty acid oxidation. Given its central role in metabolism, AMPK has emerged as a significant therapeutic target in diseases like cancer, metabolic syndrome, and inflammatory disorders [4, 11]. BAY-3827 allows for the acute and specific inhibition of AMPK activity, enabling researchers to dissect its complex roles in cellular function.

The Critical Role of a Negative Control: Introducing BAY-974

To ensure that the observed biological effects of BAY-3827 are specifically due to the inhibition of AMPK and not off-target activities or non-specific compound effects, the use of a proper negative control is essential. BAY-974 was developed for this purpose. It shares a similar chemical scaffold with BAY-3827 but is devoid of inhibitory activity against AMPK [1, 7]. By comparing the effects of BAY-3827 to those of BAY-974 in parallel experiments, researchers can confidently attribute the observed phenotypes to AMPK inhibition.

Quantitative Comparison of In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of BAY-3827 and BAY-974 against AMPK and other selected kinases. The data clearly demonstrates the high potency and selectivity of BAY-3827 for AMPK, while BAY-974 shows no significant inhibitory activity.

Kinase TargetBAY-3827 IC50BAY-974 ActivityReference
AMPK (low ATP)1.4 nMInactive[1][2]
AMPK (high ATP)15 nMInactive[1][2]
RSK19 nMNot specified[3][4]
RSK252 nMNot specified[4]
RSK336 nMNot specified[4]
RSK424 nMNot specified[4]
Aurora A1324 nMNot specified[2]
Flt3124 nMNot specified[2]
c-Met788 nMNot specified[2]

Cellular Activity: Inhibition of AMPK Signaling

The efficacy of BAY-3827 and the inactivity of BAY-974 are further demonstrated in cellular assays by monitoring the phosphorylation status of downstream AMPK targets, such as Acetyl-CoA Carboxylase (ACC).

Cell LineTreatmentEffect on pACC (Ser79)BAY-974 EffectReference
U2OSBAY-3827Dose-dependent decreaseNo inhibition[3]
LNCaPBAY-3827Strong reductionNot specified[2]
VCaPBAY-3827Strong reductionNot specified[2]
Mouse Primary HepatocytesBAY-3827Dose-dependent reductionNo effect[3]

Anti-proliferative Effects in Cancer Cell Lines

BAY-3827 has shown potent anti-proliferative effects in certain cancer cell lines, particularly those that are androgen-dependent. In contrast, BAY-974 exhibits no such activity.

Cell LineBAY-3827 IC50 (Proliferation)BAY-974 Activity (Proliferation)Reference
LNCaP (prostate)0.28 µMNo activity[4][5]
VCaP (prostate)1.71 µMNo activity[4][5]
22Rv1 (prostate)5.55 µMNo activity[4]
C4-2B (prostate)>10 µMNo activity[4]
PC3 (prostate)>10 µMNo activity[4]
DU145 (prostate)>10 µMNo activity[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY-3827 and BAY-974 against a panel of kinases.

Methodology:

  • Kinase activity assays are performed using a radiometric assay format, such as the filter-binding assay with [γ-33P]ATP.

  • Recombinant human kinase enzymes are incubated with a specific peptide substrate, ATP, and a range of concentrations of the test compounds (BAY-3827 or BAY-974).

  • The reaction is initiated by the addition of Mg/ATP.

  • Following incubation at room temperature, the reaction is stopped by the addition of phosphoric acid.

  • The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.

  • The filter plate is washed to remove unincorporated [γ-33P]ATP.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Western Blotting for pACC

Objective: To assess the inhibition of AMPK activity in cells by measuring the phosphorylation of its downstream target, ACC.

Methodology:

  • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of BAY-3827 or BAY-974 for a specified duration.

  • Following treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • The membrane is incubated with a primary antibody specific for phosphorylated ACC (pACC Ser79) overnight at 4°C.

  • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The membrane is stripped and re-probed with an antibody for total ACC and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Proliferation Assay

Objective: To determine the effect of BAY-3827 and BAY-974 on the proliferation of cancer cell lines.

Methodology:

  • Cells are seeded in 96-well plates at a predetermined density.

  • After 24 hours, cells are treated with a serial dilution of BAY-3827 or BAY-974.

  • Cells are incubated for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, according to the manufacturer's instructions.

  • The absorbance or luminescence is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the AMPK Signaling Pathway and Experimental Logic

To further clarify the roles of BAY-3827 and BAY-974, the following diagrams illustrate the AMPK signaling pathway and the logical workflow for their use in experiments.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects High AMP/ATP High AMP/ATP AMPK AMPK High AMP/ATP->AMPK Activates Metabolic Stress Metabolic Stress Metabolic Stress->AMPK Activates ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Promotes Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Lipid Synthesis Lipid Synthesis ACC->Lipid Synthesis Promotes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes BAY-3827 BAY-3827 BAY-3827->AMPK Inhibits

Caption: Simplified AMPK signaling pathway and the inhibitory action of BAY-3827.

Experimental_Workflow cluster_treatment Experimental Groups cluster_assay Biological System cluster_readout Data Analysis Vehicle Vehicle Cells or Tissues Cells or Tissues Vehicle->Cells or Tissues BAY-3827 BAY-3827 BAY-3827->Cells or Tissues BAY-974 BAY-974 BAY-974->Cells or Tissues Phenotypic Change Phenotypic Change Cells or Tissues->Phenotypic Change BAY-3827 No Change No Change Cells or Tissues->No Change Vehicle, BAY-974 Conclusion Conclusion Phenotypic Change->Conclusion Effect is AMPK-specific No Change->Conclusion Baseline

Caption: Logical workflow for using BAY-3827 with BAY-974 as a negative control.

Conclusion

The availability of the potent and selective AMPK inhibitor, BAY-3827, alongside its inactive control, BAY-974, provides researchers with a robust toolset to investigate the multifaceted roles of AMPK in health and disease. The data presented in this guide unequivocally demonstrates the efficacy and specificity of BAY-3827 and the inert nature of BAY-974, underscoring the importance of using this pair of compounds for rigorous and reproducible scientific inquiry. Adherence to the detailed experimental protocols will further ensure the generation of high-quality, interpretable data.

References

Comparative

A Comparative Analysis of BAY-3827 and Metformin on AMP-Activated Protein Kinase (AMPK)

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the effects of BAY-3827 and metformin on AMP-activated protein kinase (AMPK), a central regulator of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of BAY-3827 and metformin on AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While both compounds are pivotal tools in metabolic research, they exert opposing effects on AMPK activity. This document outlines their distinct mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

Executive Summary

BAY-3827 is a potent and selective, direct inhibitor of AMPK, whereas metformin is an indirect activator. BAY-3827 binds to the ATP-binding pocket of the AMPK kinase domain, locking it in an inactive conformation. In contrast, metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio, which in turn allosterically activates AMPK. Their contrasting effects make them valuable for dissecting the roles of AMPK in various physiological and pathological processes.

Comparative Data

The following table summarizes the key characteristics and effects of BAY-3827 and metformin on AMPK.

FeatureBAY-3827Metformin
Effect on AMPK InhibitionActivation (Indirect)
Mechanism of Action Direct, ATP-competitive inhibitor; stabilizes an inactive kinase conformation.[1][2][3]Indirect activator; inhibits mitochondrial complex I, increasing the AMP:ATP ratio.[4][5][6][7]
Binding Site ATP-binding pocket of the AMPK kinase domain.[1][3]Does not directly bind to AMPK.[4]
Potency (In Vitro) IC50: 1.4 nM (at 10 µM ATP), 15 nM (at 2 mM ATP).[8][9]Not applicable (indirect activator).
Effective Concentration (Cell-based Assays) Inhibition of AMPK targets in the low micromolar range (e.g., 0.93 µM - 6.36 µM).[1][9]Activation observed at concentrations from 10 µM to 2 mM, depending on cell type and incubation time.[4][7]
Selectivity Highly selective for AMPK, but also inhibits RSK isoforms with similar potency.[9][10]Affects multiple cellular pathways due to its broad metabolic effects.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of BAY-3827 and metformin are visually represented in the following diagrams.

cluster_BAY3827 BAY-3827: Direct AMPK Inhibition BAY3827 BAY-3827 AMPK_active AMPK (Active) BAY3827->AMPK_active Binds to ATP pocket AMPK_inactive AMPK (Inactive) Downstream Downstream Substrates AMPK_active->Downstream P ATP ATP ATP->AMPK_active Phosphorylation Phosphorylation

Caption: Mechanism of BAY-3827 as a direct AMPK inhibitor.

cluster_Metformin Metformin: Indirect AMPK Activation Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits ATP_prod ATP Production Mitochondria->ATP_prod AMP_ATP_ratio AMP:ATP Ratio ATP_prod->AMP_ATP_ratio Decreases ATP, Increases AMP AMPK AMPK AMP_ATP_ratio->AMPK Allosteric Activation AMPK_active AMPK (Active) Downstream Downstream Substrates AMPK_active->Downstream P Phosphorylation Phosphorylation

Caption: Mechanism of metformin as an indirect AMPK activator.

Experimental Protocols

To aid in the design of comparative studies, a generalized experimental workflow is provided below. This protocol outlines the key steps for assessing the effects of BAY-3827 and metformin on AMPK activity in a cellular context.

cluster_workflow Experimental Workflow: Comparing BAY-3827 and Metformin A 1. Cell Culture (e.g., Hepatocytes, Myotubes) B 2. Treatment - Vehicle Control - BAY-3827 (e.g., 1-10 µM) - Metformin (e.g., 0.5-2 mM) - Combination (Optional) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blot Analysis - p-AMPK (Thr172) - Total AMPK - p-ACC (Ser79) - Total ACC D->E F 6. Data Analysis - Densitometry - Statistical Analysis E->F

References

Validation

Validating the Anti-Proliferative Efficacy of BAY-3827: A Comparative Guide

For researchers and drug development professionals investigating novel cancer therapeutics, BAY-3827 has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK). This guide provides an objectiv...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel cancer therapeutics, BAY-3827 has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK). This guide provides an objective comparison of BAY-3827's anti-proliferative effects against other known AMPK inhibitors, supported by experimental data.

Performance Comparison of AMPK Inhibitors

BAY-3827 demonstrates superior potency in inhibiting AMPK and suppressing cancer cell proliferation compared to other widely used inhibitors such as SBI-0206965 and the first-generation compound, Compound C. The following tables summarize the available quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) Against AMPK

CompoundIC50 (nM) vs. AMPKATP ConcentrationSource
BAY-3827 1.410 µM[1][2]
152 mM[1][2]
17 (rat liver AMPK)200 µM[3]
25 (human α1β1γ1)200 µM[3]
70 (human α2β2γ1)200 µM[3]
SBI-0206965 16020 µM
360 (rat liver AMPK)200 µM[3]
Compound C 190020 µM

Table 2: Anti-Proliferative Activity (IC50) in Cancer Cell Lines

Cell LineCancer TypeBAY-3827 (nM)SBI-0206965 (µM)Compound C (µM)Source
LNCaPProstate Cancer0.28--
VCaPProstate Cancer1.71--
22Rv1Prostate Cancer5.55--
IMR-32Neuroblastoma24000--[4]
U2OSOsteosarcoma~1 (estimated)9.2 - 42-[3]

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-proliferative effects of BAY-3827 and its alternatives.

Cell Proliferation Assays

1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., BAY-3827, SBI-0206965) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

2. Crystal Violet Staining

This assay is used to determine cell viability by staining the DNA of adherent cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Fixation: After treatment, gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.

  • Washing: Gently wash the plate with water to remove excess stain.

  • Solubilization: Add 10% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 590 nm.

  • Data Analysis: Determine the relative cell viability and IC50 values.

3. BrdU Incorporation Assay

This immunoassay measures DNA synthesis as a direct marker of cell proliferation.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.

  • Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.

  • Antibody Incubation: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Substrate Addition: Add the enzyme substrate and measure the resulting signal (colorimetric or fluorescent).

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Experimental Workflow for Anti-Proliferation Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Overnight Add Compound Add Compound Adherence->Add Compound Incubate Incubate Add Compound->Incubate 24-72h Proliferation Assay Proliferation Assay Incubate->Proliferation Assay Readout Readout Proliferation Assay->Readout Data Analysis Data Analysis Readout->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Workflow for determining the anti-proliferative IC50 of a compound.

AMPK Signaling Pathway in Cancer Cell Proliferation cluster_0 Upstream Regulators cluster_1 AMPK Complex cluster_2 Downstream Effectors & Cellular Processes LKB1 LKB1 AMPK AMPK LKB1->AMPK CaMKK2 CaMKK2 CaMKK2->AMPK AMP_ATP_ratio High AMP/ATP Ratio AMP_ATP_ratio->AMPK mTORC1 mTORC1 AMPK->mTORC1 p53 p53 AMPK->p53 ACC ACC AMPK->ACC Proliferation Cell Proliferation mTORC1->Proliferation Apoptosis Apoptosis p53->Apoptosis Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Synthesis->Proliferation BAY3827 BAY-3827 BAY3827->AMPK

Simplified AMPK signaling pathway and the inhibitory effect of BAY-3827.

References

Comparative

BAY-3827: A Potent Inhibitor of AMPK Isoforms for Research Applications

A detailed guide for researchers on the comparative potency and mechanism of the AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, across various isoforms. BAY-3827 has emerged as a highly potent and selective inh...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the comparative potency and mechanism of the AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, across various isoforms.

BAY-3827 has emerged as a highly potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This guide provides a comprehensive comparison of BAY-3827's potency against different AMPK isoforms, details its mechanism of action, and presents relevant experimental protocols to assist researchers in its application.

Comparative Potency of BAY-3827

BAY-3827 exhibits nanomolar potency against AMPK, making it a valuable tool for studying AMPK signaling. Its inhibitory activity is influenced by the specific combination of α, β, and γ subunits that form the heterotrimeric AMPK complex and the concentration of ATP.

Table 1: Potency (IC50) of BAY-3827 against various AMPK isoforms.

AMPK Isoform IC50 (nM) at low ATP (10 µM) IC50 (nM) at high ATP (200 µM or 2mM)
α1β1γ1 1.8 25, 31.2
α2β1γ1 1.4 57
α2β2γ1 2.8 36.5, 70

| Rat Liver AMPK (mixture of α1/α2, primarily with β1/γ1) | Not Reported | 17 |

Data compiled from multiple sources.[2][3]

In cell-free assays, BAY-3827 demonstrates IC50 values in the low nanomolar range.[2][4] For instance, against the α2β1γ1 isoform, the IC50 is 1.4 nM at a low ATP concentration (10 µM) and 15 nM at a high ATP concentration (2 mM).[5][6] Studies on different AMPK complexes, such as α1β1γ1 and α2β2γ1, also show similar potent inhibition, with IC50 values of 31.2 nM and 36.5 nM, respectively, at high ATP concentrations.[2] Another study reported IC50 values of 25 nM and 70 nM for α1β1γ1 and α2β2γ1, respectively.[3] The α2β1γ1 complex showed a moderately higher IC50 of 57 nM under high ATP conditions.[2]

Comparison with Other AMPK Inhibitors

BAY-3827 displays significantly greater potency compared to other commonly used AMPK inhibitors like SBI-0206965 and Compound C.[3][7] Under standard assay conditions, BAY-3827 is over 20-fold more potent than SBI-0206965.[3] While BAY-3827 is highly selective for AMPK, it has been shown to also potently inhibit all four isoforms of the 90-kDa ribosomal S6 kinase (RSK).[3][4]

Mechanism of Action

BAY-3827 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the AMPK kinase domain.[8] This binding induces a unique inactive conformation of the kinase. A key feature of BAY-3827's mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[9][10] This bridge stabilizes the activation loop, leading to the repositioning of the DFG motif and disruption of the regulatory spine, ultimately locking the kinase in an inactive state.[10]

Interestingly, treatment of cells with BAY-3827 can lead to an unexpected increase in the phosphorylation of AMPK at its activating site, Threonine 172.[1][11] This paradoxical effect is thought to occur because BAY-3827 primarily protects Thr172 from dephosphorylation.[1][12] Despite this increased phosphorylation, the phosphorylation of downstream AMPK targets is completely inhibited, confirming BAY-3827's inhibitory action in a cellular context.[1][11]

BAY3827_Mechanism cluster_AMPK AMPK Complex cluster_Cellular_Processes Cellular Processes AMPK AMPK (Active) pAMPK pAMPK (Inactive) AMPK->pAMPK Conformational Change (Inactive State) Anabolic Anabolic Pathways (e.g., Lipogenesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways AMPK->Catabolic Activates ATP ATP ATP->AMPK Binds to active site BAY3827 BAY-3827 BAY3827->AMPK Competes with ATP Binds to active site

Caption: Mechanism of BAY-3827 action on AMPK signaling.

Experimental Protocols

In Vitro Kinase Activity Assay (TR-FRET)

A common method to determine the potency of AMPK inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the specific AMPK isoform, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of BAY-3827 or a control compound to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., room temperature or 30°C).

  • Detection: Stop the reaction and measure the TR-FRET signal, which correlates with the extent of substrate phosphorylation.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow prep Prepare Reaction Mix (AMPK, Substrate, ATP) add Add BAY-3827 (Varying Concentrations) prep->add incubate Incubate add->incubate measure Measure TR-FRET Signal incubate->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Workflow for an in vitro AMPK kinase activity assay.

Cellular Assay for AMPK Inhibition

The inhibitory effect of BAY-3827 in a cellular context can be assessed by measuring the phosphorylation of downstream AMPK targets, such as Acetyl-CoA Carboxylase (ACC).

Workflow:

  • Cell Culture and Treatment: Culture cells (e.g., primary hepatocytes or U2OS cells) and treat them with varying concentrations of BAY-3827. An AMPK activator (e.g., MK-8722) can be used to stimulate AMPK activity.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ACC (pACC) and total ACC. An antibody for phosphorylated AMPK (pAMPK) can also be used.

  • Detection and Analysis: Detect the protein bands and quantify the band intensities to determine the ratio of pACC to total ACC, which reflects the level of AMPK activity.

Cellular_Assay_Workflow culture Culture Cells treat Treat with BAY-3827 (± AMPK Activator) culture->treat lyse Lyse Cells treat->lyse wb Western Blot for pACC and pAMPK lyse->wb analyze Analyze Protein Levels wb->analyze

Caption: Workflow for a cellular assay to measure AMPK inhibition.

Conclusion

BAY-3827 is a powerful and selective tool for investigating the physiological and pathological roles of AMPK. Its high potency across various isoforms, coupled with a well-characterized mechanism of action, makes it a superior choice over older inhibitors. However, researchers should consider its off-target effects on RSK isoforms and its low in vivo bioavailability when designing experiments.[1][6]

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for BAY-3827: A Guide for Laboratory Professionals

Researchers and drug development professionals handling BAY-3827, a potent and selective AMPK inhibitor, must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with reg...

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling BAY-3827, a potent and selective AMPK inhibitor, must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of BAY-3827, aligning with standard laboratory safety and chemical handling practices.

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle BAY-3827 with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, immediately alert laboratory personnel and follow established institutional procedures for chemical spill cleanup.

Step-by-Step Disposal Protocol for BAY-3827

As a research chemical, unused or waste BAY-3827 should be treated as hazardous chemical waste. Do not dispose of BAY-3827 down the drain or in regular trash unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Classification :

    • Treat all forms of BAY-3827 (solid powder, solutions) and any contaminated materials (e.g., pipette tips, vials, absorbent pads) as hazardous waste.

    • Consult your institution's chemical waste management guidelines for specific classification.

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for BAY-3827 waste. The container must be in good condition with a secure screw-top cap.

    • Ensure the container is appropriate for the physical state of the waste (solid or liquid).

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "BAY-3827"

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure that BAY-3827 waste is segregated from incompatible chemicals to prevent accidental reactions.[1]

  • Disposal Request :

    • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS or hazardous waste management program.

    • Follow the specific procedures outlined by your institution for waste collection.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data and physical properties for BAY-3827, which are important for handling and storage.

PropertyValueSource
Molecular Formula C₂₇H₂₅FN₆OSelleck Chemicals
Molecular Weight 468.53 g/mol Selleck Chemicals
Appearance White to beige powderSigma-Aldrich
Solubility DMSO: 2 mg/mLSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
Storage Class 11 - Combustible SolidsSigma-Aldrich

Experimental Protocols Referenced

While specific experimental protocols for the disposal of BAY-3827 are not publicly available, the procedures outlined above are based on established guidelines for the management of laboratory chemical waste from various institutions and safety organizations.[1][2][3] These guidelines represent the industry standard for ensuring the safe and environmentally responsible disposal of research chemicals.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of BAY-3827 waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Storage cluster_3 Disposal A Generate BAY-3827 Waste (unused chemical, contaminated materials) B Is waste container available and appropriate? A->B C Obtain a new, compatible waste container B->C No D Place waste in a dedicated, properly labeled container B->D Yes C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Is container full? E->F F->E No G Submit Chemical Waste Pickup Request to EHS F->G Yes H Await scheduled pickup by hazardous waste personnel G->H

Caption: A workflow diagram for the proper disposal of BAY-3827.

References

Handling

Essential Safety and Logistics for Handling BAY-3827

For Immediate Use by Researchers, Scientists, and Drug Development Professionals This document provides crucial safety protocols and logistical plans for the handling and disposal of BAY-3827, a potent and selective AMP-...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of BAY-3827, a potent and selective AMP-activated protein kinase (AMPK) inhibitor. Given its biological activity and classification as a combustible solid, adherence to these guidelines is essential to ensure personnel safety and operational integrity.

I. Compound and Hazard Identification

BAY-3827 is a white to beige powder. While a specific Safety Data Sheet (SDS) is not publicly available, its known properties and classification necessitate careful handling.

PropertyValueSource
Chemical Name N-[5-(3,5-Dicyano-1,2,6-trimethyl-1,4-dihydropyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamideN/A
CAS Number 2377576-35-5N/A
Molecular Formula C27H25FN6ON/A
Molecular Weight 468.53 g/mol N/A
Physical Form White to beige powderN/A
Known Hazards Combustible Solid (Storage Class 11)N/A
Water Hazard Class 3 (Severe)N/A

II. Personal Protective Equipment (PPE)

Due to its nature as a potent, biologically active powder, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye Protection Chemical safety goggles.Protects eyes from airborne powder and potential splashes of solutions.
Body Protection Disposable, low-permeability lab coat with long sleeves and tight cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or glove box.Mitigates the risk of inhaling the fine powder, which is a primary route of exposure for potent compounds.

III. Operational Plan: Handling and Storage

A. Engineering Controls
  • Weighing and Aliquoting: All handling of solid BAY-3827 must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain airborne particles.

  • Solution Preparation: Preparation of BAY-3827 solutions should also be performed within a chemical fume hood.

B. Storage
  • Solid Compound: Store in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Stock Solutions: Aliquot stock solutions (typically in DMSO) into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

C. Solution Preparation

BAY-3827 is soluble in Dimethyl Sulfoxide (DMSO).

SolventSolubility
DMSO ≥ 2 mg/mL

Protocol for Reconstitution:

  • Ensure all necessary PPE is correctly worn.

  • Perform all operations within a certified chemical fume hood.

  • Allow the vial of solid BAY-3827 to equilibrate to room temperature before opening to prevent condensation.

  • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

  • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

IV. Disposal Plan

All waste containing BAY-3827 must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid BAY-3827 Collect in a clearly labeled, sealed container designated for solid chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container lined with a heavy-duty plastic bag.
DMSO Solutions of BAY-3827 Collect in a sealed, properly labeled container for liquid organic chemical waste. Do not dispose of down the drain.
Contaminated PPE (gloves, disposable lab coats) Dispose of as solid hazardous waste in a designated, sealed container.

General Disposal Guidelines:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "BAY-3827," and the solvent if applicable (e.g., DMSO).

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

V. Signaling Pathway and Mechanism of Action

BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates downstream targets to promote catabolic pathways (e.g., fatty acid oxidation) and inhibit anabolic pathways (e.g., protein and lipid synthesis), thereby restoring energy balance. By inhibiting AMPK, BAY-3827 blocks these downstream effects.

BAY3827_Mechanism_of_Action cluster_upstream Upstream Activators cluster_downstream_inhibited Anabolic Pathways (Inhibited by AMPK) cluster_downstream_activated Catabolic Pathways (Activated by AMPK) LKB1 LKB1 AMPK AMPK LKB1->AMPK activates CaMKKβ CaMKKβ CaMKKβ->AMPK activates Low_Energy Low Energy State (High AMP:ATP) ACC ACC (Lipid Synthesis) AMPK->ACC inhibits mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 inhibits ULK1 ULK1 (Autophagy) AMPK->ULK1 activates CPT1 CPT1 (Fatty Acid Oxidation) AMPK->CPT1 activates BAY3827 BAY-3827 BAY3827->AMPK inhibits

Caption: Mechanism of BAY-3827 action on the AMPK signaling pathway.

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